Isoxicam
Descripción
This compound is a non-steroidal anti-inflammatory drug that is not marketed in the United States.
This compound has been reported in Brassica napus with data available.
This compound is a small molecule drug with a maximum clinical trial phase of IV. It was withdrawn in at least one region.
Structure
3D Structure
Propiedades
IUPAC Name |
4-hydroxy-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-8-7-11(16-22-8)15-14(19)12-13(18)9-5-3-4-6-10(9)23(20,21)17(12)2/h3-7,18H,1-2H3,(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUAYBYLJSNDCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045462 | |
| Record name | Isoxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855966 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
34552-84-6 | |
| Record name | Isoxicam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34552-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoxicam [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034552846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08942 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | isoxicam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758436 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoxicam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOXICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XU734C4NG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Isoxicam on COX-1 and COX-2 Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive analysis of this compound's mechanism of action, with a specific focus on its interaction with the COX-1 and COX-2 isoforms. It details the molecular basis of its inhibitory activity, presents a framework for quantifying its potency, and outlines a detailed experimental protocol for this purpose. The guide is designed to be a valuable resource for professionals in the fields of pharmacology and drug development.
Introduction: The Role of Cyclooxygenase in Inflammation
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a family of enzymes that catalyze the rate-limiting step in the biosynthesis of prostaglandins (B1171923) from arachidonic acid.[1] Prostaglandins are lipid autacoids involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and maintaining homeostasis.[2]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate essential "housekeeping" functions. These include protecting the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.[1]
-
COX-2: In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by various mediators such as cytokines and growth factors.[1] The prostaglandins produced by COX-2 are major contributors to the clinical signs of inflammation, including pain and swelling.
The therapeutic, anti-inflammatory effects of NSAIDs are primarily attributed to their inhibition of COX-2, whereas the common adverse effects, such as gastrointestinal disturbances and renal toxicity, are largely a consequence of inhibiting the homeostatic functions of COX-1.[3]
This compound: A Non-Selective Cyclooxygenase Inhibitor
This compound is classified as a non-selective COX inhibitor, meaning it has the capacity to inhibit both the COX-1 and COX-2 isoforms.[4][5] This non-selective profile dictates its therapeutic window and its potential for side effects.
Molecular Mechanism of Action: A Novel Binding Mode
Structural studies have provided significant insights into the interaction of this compound with the COX active site. X-ray crystallography of this compound in complex with murine COX-2 has revealed a novel binding mechanism that distinguishes it from many other NSAIDs.[6]
Key features of this interaction include:
-
Two-Water-Mediated Hydrogen Bonding Network: this compound's binding is stabilized by a network of hydrogen bonds involving two highly coordinated water molecules. This network facilitates interactions with key residues within the active site, such as Tyr-385 and Ser-530.[6]
-
Direct Interaction with Ser-530: The 4-hydroxyl group on the thiazine (B8601807) ring of this compound forms a direct hydrogen bond with the side chain of Ser-530.[6]
-
Conformational Changes in the Enzyme: The binding of this compound induces a rotation of the Leu-531 side chain, which opens a novel binding pocket not utilized by other classes of NSAIDs.[6]
This unique binding pose provides a structural basis for the inhibitory activity of the oxicam class of NSAIDs.
Quantitative Analysis of this compound's Inhibitory Potency
The inhibitory potency of a drug against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. While specific, peer-reviewed IC50 values for this compound are not consistently available in the literature, the following table presents data for other well-characterized oxicams to provide a comparative context. The experimental protocol detailed in the subsequent section can be employed to determine the precise IC50 values for this compound.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| This compound | To Be Determined | To Be Determined | To Be Determined | - |
| Meloxicam (B1676189) | 36.6 | 4.7 | 7.8 | [7] |
| Piroxicam (B610120) | To Be Determined | 4.4 | To Be Determined | [7] |
Table 1: Comparative Inhibitory Potency of Oxicam Derivatives on COX-1 and COX-2. The provided data for meloxicam and piroxicam serve as a reference for the expected range of activity for this compound, which can be determined using the protocol below.
Detailed Experimental Protocol for Determining IC50 Values
The following protocol describes a robust and widely used in vitro colorimetric assay to determine the IC50 values of this compound for both COX-1 and COX-2.
Assay Principle
This assay measures the peroxidase activity of the COX enzymes. The cyclooxygenase reaction converts arachidonic acid to prostaglandin (B15479496) G2 (PGG2), and the subsequent peroxidase reaction reduces PGG2 to prostaglandin H2 (PGH2). The peroxidase activity is monitored by observing the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.[8]
Materials and Reagents
-
Purified ovine COX-1 or human recombinant COX-2
-
COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Hemin (B1673052) (cofactor)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of kinetic measurements
Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the this compound stock solution in COX Assay Buffer.
-
Prepare working solutions of hemin, arachidonic acid, and TMPD in COX Assay Buffer immediately before use.
-
-
Assay Plate Setup:
-
Add the COX Assay Buffer to all wells of a 96-well plate.
-
Add the hemin working solution to all wells.
-
Add the COX-1 or COX-2 enzyme solution to the appropriate wells (excluding background control wells).
-
Add the this compound dilutions to the inhibitor wells. For control wells (100% activity), add an equivalent volume of the buffer.
-
Gently mix the contents of the plate.
-
-
Pre-incubation:
-
Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the TMPD working solution followed by the arachidonic acid working solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 590 nm in kinetic mode for 5 minutes, taking readings at 30-second intervals.
-
Data Analysis
-
Calculate Reaction Rates: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbsorbance/minute).
-
Correct for Background: Subtract the average reaction rate of the background wells (containing no enzyme) from the rates of all other wells.
-
Calculate Percentage Inhibition: For each this compound concentration, calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
Visual Representations of this compound's Action and Evaluation
Signaling Pathway of Prostaglandin Synthesis and Inhibition
References
- 1. diva-portal.org [diva-portal.org]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Chemical Structure and Properties of Isoxicam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, recognized for its analgesic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical characteristics, and pharmacological profile of this compound. Detailed methodologies for its synthesis and key experimental assays are presented, alongside a summary of its quantitative properties and a visual representation of its mechanism of action. This document is intended to serve as a core resource for researchers and professionals engaged in the study and development of anti-inflammatory therapeutics.
Chemical Structure and Identification
This compound, with the systematic IUPAC name 4-hydroxy-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide , is a complex heterocyclic compound.[1][2] Its structure is characterized by a benzothiazine dioxide core, an enolic hydroxyl group, and an N-substituted carboxamide with a 5-methylisoxazole (B1293550) ring.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 4-hydroxy-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide[1][2] |
| CAS Number | 34552-84-6[1][2] |
| Chemical Formula | C₁₄H₁₃N₃O₅S[1][2] |
| SMILES String | CC1=CC(=NO1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O[1] |
| Molecular Weight | 335.34 g/mol [1][2] |
Physicochemical Properties
The therapeutic efficacy and pharmacokinetic profile of a drug are intrinsically linked to its physicochemical properties. This compound exhibits characteristics typical of the oxicam class of NSAIDs.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 265-271 °C[3] |
| pKa (acidic) | 4.50 (Predicted)[4] |
| Solubility (in water at pH 7.4) | 33.9 µg/mL[2] |
| Solubility (in DMSO) | Sparingly soluble (1-10 mg/mL)[5] |
| LogP (Octanol/Water Partition Coefficient) | 1.6 (Predicted) |
Pharmacological Properties
Mechanism of Action
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][7] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the synthesis of prostaglandins, thereby alleviating inflammatory responses.
Pharmacokinetics
Pharmacokinetic studies in humans have shown that this compound is well-absorbed after oral administration. It is extensively metabolized in the liver and has a long elimination half-life, which allows for once-daily dosing. The primary route of excretion is via urine and feces as metabolites.
Table 3: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | ~3-5 hours (oral) |
| Elimination Half-life (t½) | 20-40 hours |
| Bioavailability | High |
| Protein Binding | Highly bound to plasma proteins |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically starts from saccharin. The following is a representative synthetic protocol:
Detailed Methodology:
-
Step 1: N-Alkylation of Saccharin: Saccharin is reacted with methyl chloroacetate in the presence of a base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol) to yield saccharin-N-acetic acid methyl ester. The reaction mixture is typically heated under reflux, followed by cooling and precipitation of the product.
-
Step 2: Dieckmann Condensation: The saccharin-N-acetic acid methyl ester undergoes an intramolecular Dieckmann condensation using a strong base (e.g., sodium methoxide) in an aprotic solvent (e.g., toluene). This cyclization reaction forms the 4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid methyl ester 1,1-dioxide.
-
Step 3: N-Methylation: The nitrogen atom of the benzothiazine ring is methylated using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base (e.g., potassium carbonate) in a solvent like acetone.
-
Step 4: Amidation: The resulting methyl ester is then reacted with 3-amino-5-methylisoxazole in a high-boiling point solvent (e.g., xylene) at elevated temperatures to form the final product, this compound. The product is typically purified by recrystallization.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of NSAIDs.
Protocol:
-
Animals: Male Wistar rats (150-200 g) are used. The animals are housed under standard laboratory conditions and are fasted overnight before the experiment.
-
Induction of Edema: A 1% w/v suspension of carrageenan in sterile saline is prepared. A volume of 0.1 mL of this suspension is injected into the sub-plantar region of the right hind paw of the rats.
-
Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally at various doses (e.g., 1, 3, and 10 mg/kg) one hour before the carrageenan injection. A control group receives only the vehicle.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory potency of this compound against COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Assay Buffer: A suitable buffer, such as 100 mM Tris-HCl (pH 8.0), containing co-factors like hematin (B1673048) and epinephrine (B1671497) is prepared.
-
Incubation: The enzyme (COX-1 or COX-2) is pre-incubated with various concentrations of this compound or vehicle (DMSO) in the assay buffer at 37°C for a short period (e.g., 15 minutes).
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Quantification of Prostaglandin (B15479496) Production: The reaction is stopped after a specific time (e.g., 2 minutes) by adding a stopping reagent (e.g., a solution of HCl). The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of COX inhibition is calculated for each concentration of this compound. The IC₅₀ value (the concentration of the drug that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Conclusion
This compound is a well-characterized NSAID with a clear mechanism of action and established physicochemical and pharmacokinetic properties. The detailed experimental protocols provided in this guide for its synthesis and biological evaluation offer a valuable resource for researchers in the field of anti-inflammatory drug discovery and development. While this compound itself has been withdrawn from some markets due to adverse effects, its chemical scaffold and pharmacological profile continue to be of interest for the design of new and safer anti-inflammatory agents.
References
- 1. LogP / LogD shake-flask method [protocols.io]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 7. Cyclooxygenase (COX) Activity Assay Kit (Luminometric) (ab139432) is not available | Abcam [abcam.com]
The Synthesis of Isoxicam and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core synthesis pathways for Isoxicam, a non-steroidal anti-inflammatory drug (NSAID), and its analogues. This document details the chemical reactions, experimental protocols, and quantitative data associated with the synthesis of the 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide scaffold, the core structure of the oxicam class of drugs.
Introduction
This compound is a member of the oxicam class of NSAIDs, which exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1] Structurally, oxicams are characterized by a 4-hydroxy-1,2-benzothiazine-1,1-dioxide core. The synthesis of these compounds has been a subject of considerable interest due to their potent anti-inflammatory properties. This guide will focus on the prevalent synthetic route to this compound, which commences from saccharin (B28170) and involves key transformations including N-alkylation, a Gabriel-Colman rearrangement, N-methylation, and a final amidation step.
Core Synthesis Pathway of this compound
The most common and versatile synthesis of this compound begins with the readily available starting material, saccharin. The overall pathway can be dissected into four primary stages, as illustrated below.
References
Pharmacokinetics and Metabolic Disposition of Isoxicam in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, has been the subject of numerous preclinical investigations to characterize its pharmacokinetic profile and metabolic fate. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) in different animal models is fundamental for extrapolating its potential efficacy and safety in humans. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolic disposition of this compound in key animal models, including rats, dogs, and monkeys. It summarizes quantitative pharmacokinetic parameters, details common experimental methodologies, and visualizes the primary metabolic pathways and a typical experimental workflow.
Comparative Pharmacokinetics of this compound
This compound generally exhibits a long half-life, a characteristic feature of the oxicam class of anti-inflammatory drugs. Following oral administration, it is well-absorbed across the species studied, reaching peak plasma concentrations within 4 to 8 hours.[1] The plasma elimination half-life, however, shows considerable variability among different animal models. In rats and monkeys, the half-life ranges from 20 to 35 hours, while in dogs, it is significantly longer, ranging from 49 to 53 hours.[1] In rats, this compound is distributed to most tissues, although the tissue-to-plasma concentration ratio does not exceed unity, suggesting a small volume of distribution.[1] Over 90% of the radioactivity in plasma is attributed to the unchanged parent drug.[1]
Table 1: Comparative Pharmacokinetic Parameters of this compound Following Oral Administration
| Parameter | Rat | Dog | Monkey |
| Time to Peak Plasma Concentration (Tmax) | 4 - 8 hours[1] | 4 - 8 hours[1] | 4 - 8 hours[1] |
| Plasma Elimination Half-life (t½) | 20 - 35 hours[1] | 49 - 53 hours[1] | 20 - 35 hours[1] |
| Volume of Distribution (Vd) | Small (Tissue:Plasma ratio ≤ 1)[1] | Data not available | Data not available |
| Clearance (Cl) | Data not available | Data not available | Data not available |
| Major Route of Excretion | Urine (~60% of dose)[1] | Feces (Urine ~17% of dose)[1] | Feces (Urine ~31% of dose)[1] |
Note: The data presented is compiled from various sources and should be interpreted with consideration for potential inter-study variability in experimental conditions.
Metabolic Disposition
This compound undergoes extensive metabolism before its elimination, with only a small percentage of the administered dose being excreted as the unchanged drug in urine.[1] The primary metabolic transformations involve two major pathways:
-
Hydroxylation: This involves the hydroxylation of the methyl group on the methylisoxazole functionality, leading to the formation of hydroxymethylthis compound.[2]
-
Benzothiazine Ring Cleavage: This pathway involves the cleavage of the benzothiazine moiety, which can lead to the formation of an oxoacetic acid metabolite.[1][2] Further investigation has revealed that this cleavage likely occurs via direct oxidative scission of the benzothiazine ring at the C-3 position.[2]
More detailed metabolic profiling, particularly with the use of 14C-labeled this compound, has identified additional metabolites, including an open-ring sulfonamide, N-methylsaccharin, and saccharin.[2] The formation of these metabolites provides further insight into the oxidative cleavage of the benzothiazine ring.[2]
While the overall metabolic pathways are qualitatively similar across species, quantitative differences exist. For instance, the oxoacetic acid metabolite is the major urinary metabolite in rats, whereas in humans, the hydroxymethyl derivative is the principal urinary metabolite, accounting for 30-35% of the dose.[1] This highlights a quantitative, rather than qualitative, species difference in the metabolic disposition of this compound.[1]
Metabolic Pathway of this compound
Caption: Major metabolic pathways of this compound in animal models.
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible pharmacokinetic data. The following sections outline generalized methodologies for key experiments in the study of this compound pharmacokinetics.
Animal Models and Husbandry
-
Species: Male Sprague-Dawley rats, Beagle dogs, and Cynomolgus or Rhesus monkeys are commonly used.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum, except for a pre-dose fasting period where applicable.
-
Acclimatization: A minimum of a one-week acclimatization period is recommended before the commencement of any experimental procedures.
Drug Administration and Sample Collection
-
Formulation: For oral administration, this compound is typically prepared as a suspension in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC) or methylcellulose (B11928114) in water. For intravenous administration, a solubilized formulation is required.
-
Dosing:
-
Oral (PO): Administered via oral gavage for rodents or in a capsule for larger animals.
-
Intravenous (IV): Administered as a bolus injection or infusion, typically through a cannulated tail vein (rats), cephalic vein (dogs), or saphenous vein (monkeys).
-
-
Blood Sampling:
-
Serial blood samples are collected at predetermined time points post-dosing.
-
For rats, common sampling sites include the tail vein, saphenous vein, or via a surgically implanted cannula in the jugular vein for frequent sampling.
-
For dogs and monkeys, blood is typically collected from the cephalic or saphenous veins.
-
Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.
-
Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -20°C or -80°C until analysis.
-
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
The quantification of this compound in plasma samples is most commonly achieved using a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a known volume of plasma (e.g., 200 µL), add an internal standard (e.g., a structurally related compound not present in the sample).
-
Perform protein precipitation by adding a water-miscible organic solvent such as acetonitrile (B52724) or methanol (B129727) (typically in a 3:1 ratio of solvent to plasma).
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the HPLC mobile phase.
-
-
Chromatographic Conditions (Generalized):
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous buffer (e.g., phosphate (B84403) buffer or acetate (B1210297) buffer, pH adjusted to 3.0-4.0) is commonly employed in an isocratic or gradient elution mode.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (e.g., ~360 nm).
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of the analyte in spiked plasma standards.
-
Experimental Workflow
References
The Pharmacodynamics of Isoxicam in Inflammatory Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, recognized for its anti-inflammatory, analgesic, and antipyretic properties.[1] Its therapeutic effects are rooted in the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] This action blocks the synthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever.[2] Despite its efficacy, this compound was withdrawn from many markets due to severe adverse cutaneous reactions.[4] This guide provides an in-depth examination of the pharmacodynamics of this compound, detailing its mechanism of action, relevant quantitative data for its class, and the experimental protocols used for its evaluation.
Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis
The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes.[2] COX enzymes are responsible for converting arachidonic acid, a fatty acid released from cell membranes, into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (e.g., PGE2, PGI2) and thromboxanes (e.g., TXA2).[3]
There are two primary isoforms of the COX enzyme:
-
COX-1: A constitutively expressed "housekeeping" enzyme found in most tissues. It is responsible for synthesizing prostaglandins that protect the gastrointestinal mucosa, regulate renal blood flow, and mediate platelet aggregation.
-
COX-2: An inducible enzyme whose expression is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[5] It is the primary source of prostaglandins that mediate inflammation, pain, and fever.
This compound is characterized as a non-selective COX inhibitor , meaning it inhibits both COX-1 and COX-2.[2][3] The inhibition of COX-2 accounts for its desired anti-inflammatory and analgesic effects, while the concurrent inhibition of COX-1 is associated with its potential for gastrointestinal and renal side effects.[5]
The signaling pathway is visualized below.
Quantitative Pharmacodynamic Data
Table 1: Representative COX Inhibition Data for Non-Selective Oxicams (Piroxicam)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) | Assay System |
|---|---|---|---|---|
| Piroxicam (B610120) | 4.4 | - | ~8 (more active on COX-1) | Human Articular Chondrocytes[5] |
| Meloxicam | 36.6 | 4.7 | 0.12 (preferential for COX-2) | Human Articular Chondrocytes[5] |
Note: A lower IC50 value indicates greater inhibitory potency. The selectivity ratio indicates the preference for one isoform over the other. A ratio < 1 indicates COX-2 preference, while a ratio > 1 indicates COX-1 preference. The study cited found piroxicam to be more active against COX-1 in their system.[5]
Experimental Protocols
The pharmacodynamic properties of this compound and similar NSAIDs are characterized through standardized in vitro and in vivo experimental models.
In Vitro COX Inhibition Assay (Colorimetric Method)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against COX-1 and COX-2 enzymes by measuring their peroxidase activity.
Objective: To quantify the potency of this compound in inhibiting purified COX-1 and COX-2 enzymes.
Principle: The cyclooxygenase activity converts arachidonic acid to PGG2, and the peroxidase component reduces PGG2 to PGH2. This peroxidase activity is measured by monitoring the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which changes color. The rate of color change is measured spectrophotometrically.[6]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Typically 0.1 M Tris-HCl, pH 8.0.
-
Hemin Cofactor: Prepared as a stock solution and diluted to a working concentration in the assay buffer.
-
Enzyme Solutions: Ovine COX-1 and human recombinant COX-2 are diluted to a specified final concentration (e.g., 100 units/mL) in assay buffer and kept on ice.[6]
-
Test Compound (this compound): A stock solution (e.g., 10 mM in DMSO) is prepared and serially diluted to achieve a range of test concentrations.
-
Substrates: TMPD and arachidonic acid solutions are prepared fresh.[6]
-
-
Assay Procedure (96-well plate format):
-
Background Wells: Contain assay buffer and hemin.
-
Control Wells (100% Activity): Contain assay buffer, hemin, and the COX enzyme (either COX-1 or COX-2).
-
Inhibitor Wells: Contain assay buffer, hemin, the COX enzyme, and a specific dilution of this compound.[6]
-
-
Incubation: The plate is gently mixed and pre-incubated at a controlled temperature (e.g., 25°C) for approximately 10 minutes to allow the inhibitor to bind to the enzyme.[6]
-
Reaction Initiation: The reaction is started by adding the TMPD and arachidonic acid solutions to all wells.[6]
-
Measurement: The absorbance is read immediately at 590 nm in kinetic mode for several minutes.[6]
-
Data Analysis:
-
The rate of reaction is calculated from the linear portion of the absorbance vs. time curve.
-
The percentage of inhibition for each this compound concentration is calculated relative to the control wells.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration.
-
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a classic and widely used model to evaluate the acute anti-inflammatory activity of NSAIDs.
Objective: To assess the in vivo efficacy of this compound in reducing acute inflammation.
Principle: A sub-plantar injection of carrageenan, a seaweed extract, into the paw of a rat induces a biphasic inflammatory response. The late phase (after 2.5 hours) is characterized by significant edema mediated primarily by the production of prostaglandins from the action of COX-2.[5] NSAIDs that inhibit COX-2 will significantly reduce the paw swelling in this phase.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals are acclimatized and fasted overnight before the experiment.
-
Grouping and Dosing:
-
Animals are divided into groups (n=6-8 per group).
-
Control Group: Receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).
-
Test Groups: Receive varying oral (p.o.) or intraperitoneal (i.p.) doses of this compound.
-
Positive Control Group: Receives a standard NSAID like Indomethacin (5-10 mg/kg) or Diclofenac (5-20 mg/kg).[5]
-
-
Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer (baseline volume).
-
The vehicle, this compound, or positive control is administered.
-
After a set time (typically 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% (w/v) carrageenan solution is injected into the sub-plantar surface of the right hind paw.[5]
-
Paw volume is measured again at specific time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[5]
-
-
Data Analysis:
-
The increase in paw volume (edema) is calculated by subtracting the baseline volume from the post-treatment volume.
-
The percentage inhibition of edema for each treated group is calculated using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average edema in the control group and Vt is the average edema in the treated group.[5]
-
The workflow for this common in vivo protocol is visualized below.
Conclusion
The pharmacodynamic profile of this compound is defined by its role as a potent, non-steroidal anti-inflammatory agent. Its therapeutic efficacy stems directly from its non-selective inhibition of both COX-1 and COX-2 enzymes, which effectively halts the production of prostaglandins that drive inflammation and pain. While its clinical use was curtailed by safety concerns, the study of its mechanism and evaluation through established in vitro and in vivo protocols provides a clear framework for understanding the pharmacodynamics of the oxicam class of NSAIDs. This knowledge remains critical for professionals in drug research and development aiming to design safer and more effective anti-inflammatory therapies.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxicams Bind in a Novel Mode to the Cyclooxygenase Active Site via a Two-water-mediated H-bonding Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
In Vitro Anti-inflammatory Properties of Isoxicam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, exerts its anti-inflammatory effects through a multi-faceted mechanism primarily centered on the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of this compound, detailing its inhibitory effects on key inflammatory mediators. This document synthesizes available data on this compound and related oxicam compounds to present a comprehensive resource for researchers. Detailed experimental protocols for assessing its anti-inflammatory activity and diagrams of the implicated signaling pathways are provided to facilitate further investigation into its therapeutic potential.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a protective attempt by the organism to remove the injurious stimuli and initiate the healing process. However, chronic or dysregulated inflammation can contribute to a variety of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. This compound belongs to the oxicam class of NSAIDs, which are known for their potent and long-lasting anti-inflammatory and analgesic effects.[1] The primary mechanism of action of NSAIDs, including this compound, is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation.[2]
Core Mechanism of Action: Cyclooxygenase Inhibition
This compound is a nonselective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[3] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow. In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation. The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the adverse effects, such as gastrointestinal complications, are often linked to the inhibition of COX-1.[4]
Quantitative Data on COX Inhibition
| Compound | Target Enzyme | IC50 Value (µM) |
| Piroxicam | COX-1 | 0.76 |
| Piroxicam | COX-2 | 8.99 |
| Data for Piroxicam. |
Modulation of Other Inflammatory Pathways
Beyond COX inhibition, the anti-inflammatory effects of oxicams can be attributed to their influence on other key inflammatory pathways, including the production of pro-inflammatory cytokines and nitric oxide.
Inhibition of Pro-inflammatory Cytokine Production
Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) play a crucial role in orchestrating the inflammatory response.[5][6][7] NSAIDs have been shown to modulate the production of these cytokines.[1]
Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Inducible nitric oxide synthase (iNOS) is responsible for the production of large amounts of nitric oxide (NO) during inflammation.[8] Excessive NO production can contribute to tissue damage. Some NSAIDs have been found to inhibit iNOS activity.[2]
Key Signaling Pathways
The anti-inflammatory effects of this compound are mediated through its interaction with key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.
Cyclooxygenase (COX) Pathway
The primary target of this compound is the COX pathway. By inhibiting COX-1 and COX-2, this compound blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever.
Figure 1: Inhibition of the COX Pathway by this compound.
NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammatory gene expression.[9][10] NSAIDs can interfere with these pathways, leading to a downstream reduction in the production of inflammatory mediators.[11] The MAPK family includes p38, JNK, and ERK, which are involved in cellular responses to a variety of stimuli.[12][13]
Figure 2: Modulation of NF-κB and MAPK Signaling by this compound.
Experimental Protocols
The following protocols describe standard in vitro assays to evaluate the anti-inflammatory properties of this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This colorimetric assay determines the half-maximal inhibitory concentration (IC50) of a compound for COX-1 and COX-2 by measuring the peroxidase activity of the enzyme.[14]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Hemin
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)
-
Arachidonic Acid
-
This compound
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add COX Assay Buffer, hemin, and either COX-1 or COX-2 enzyme solution.
-
Add the this compound dilutions to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding TMPD followed by arachidonic acid.
-
Measure the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Figure 3: Workflow for In Vitro COX Inhibition Assay.
Cytokine Release Inhibition Assay
This assay evaluates the effect of this compound on the production and release of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).[15]
Materials:
-
Immune cell line (e.g., RAW 264.7 murine macrophages or human THP-1 monocytes)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS to induce an inflammatory response. Include unstimulated and vehicle-treated controls.
-
Incubate the cells for 18-24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of cytokines in the supernatant using specific ELISA kits.
-
Calculate the percentage of inhibition of cytokine release for each this compound concentration and determine the IC50 value.
Figure 4: Workflow for Cytokine Release Inhibition Assay.
Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)
This assay measures the inhibitory effect of this compound on nitric oxide (NO) production by quantifying its stable breakdown product, nitrite (B80452), in cell culture supernatants using the Griess reagent.[2][8]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium
-
LPS
-
This compound
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
96-well plate
-
Microplate reader
Procedure:
-
Culture and seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with LPS to induce iNOS expression.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatants and standards.
-
Incubate in the dark at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration and the percentage of NO inhibition.
Figure 5: Workflow for Nitric Oxide Synthase Inhibition Assay.
Conclusion
This compound is a potent NSAID with a primary mechanism of action involving the non-selective inhibition of COX-1 and COX-2 enzymes. Its anti-inflammatory properties are further augmented by its potential to modulate the production of pro-inflammatory cytokines and nitric oxide through the regulation of key signaling pathways such as NF-κB and MAPK. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of this compound and other potential anti-inflammatory compounds. Further research to elucidate the precise IC50 values of this compound for various inflammatory targets and its specific effects on intracellular signaling cascades will be invaluable for a comprehensive understanding of its therapeutic potential and for the development of novel anti-inflammatory agents.
References
- 1. NSAIDs affect dendritic cell cytokine production | PLOS One [journals.plos.org]
- 2. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nitric Oxide Assay Kit (Colorimetric) (ab65328) | Abcam [abcam.com]
- 5. Cytokines IL-1beta, IL-6, and TNF-alpha enhance in vitro growth of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effect of IL-1β and TNFα on the production of IL-6, IL-8 and PGE2 in fibroblast-like synoviocytes and THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IL-6 Induction by TNFα and IL-1β in an Osteoblast-Like Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reactive oxygen species-induced activation of ERK and p38 MAPK mediates PMA-induced NETs release from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidants inhibit JNK and p38 MAPK activation but not ERK 1/2 activation by angiotensin II in rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
An In-Depth Technical Guide on the Binding Mode of Isoxicam to the Cyclooxygenase Active Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding mechanism of isoxicam, a non-steroidal anti-inflammatory drug (NSAID), to the active site of cyclooxygenase (COX) enzymes. The document delves into the structural basis of this interaction, supported by quantitative data for related compounds, detailed experimental methodologies, and visual representations of the associated biological pathways and experimental workflows.
Introduction: this compound and the Cyclooxygenase Enzymes
This compound is a member of the oxicam class of NSAIDs, which exert their therapeutic effects—analgesic, antipyretic, and anti-inflammatory—by inhibiting the cyclooxygenase (COX) enzymes.[1] There are two primary isoforms of COX: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins (B1171923) that play a role in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.[2] Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[2] The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2.[2] this compound is characterized as a non-selective inhibitor, targeting both COX-1 and COX-2 isoforms.[1][3]
The Novel Binding Mode of this compound
X-ray crystallography studies of the murine COX-2 enzyme in complex with this compound have revealed a unique binding orientation that distinguishes it from other NSAIDs.[3] This novel binding mode is characterized by a two-water-mediated hydrogen bonding network.
Key features of the this compound binding mode include:
-
Planar Conformation: this compound adopts a planar conformation within the COX active site.[3]
-
Two-Water-Mediated Network: The interaction between this compound and the enzyme is facilitated by two highly coordinated water molecules. One water molecule mediates hydrogen bonds between the nitrogen atom of the thiazine (B8601807) ring and the oxygen of the carboxamide of this compound with Arg-120 and Tyr-355 of the enzyme. The second water molecule forms a bridge between the nitrogen of the isoxazole (B147169) ring of this compound and Tyr-385 and Ser-530 of the enzyme.[3]
-
Direct Hydrogen Bonding: A direct hydrogen bond is formed between the 4-hydroxyl group on the thiazine ring of this compound and the side chain of Ser-530.[3]
-
Hydrophobic Interactions: The drug also engages in numerous van der Waals interactions within the hydrophobic channel of the COX active site.[3]
-
Conformational Change: The binding of this compound induces a rotational movement of the Leu-531 residue, which opens up a novel binding pocket not utilized by other classes of NSAIDs.[3]
This distinct binding mechanism provides valuable insights for the structure-based design of new and potentially more selective COX inhibitors.
Quantitative Analysis of Oxicam-COX Interactions
| Compound | Target | IC50 (µM) | Selectivity (COX-1/COX-2) | Reference |
| Meloxicam (B1676189) | COX-1 | 0.99 | ~0.15 | [3] |
| COX-2 | 0.15 | [3] | ||
| Piroxicam | COX-1 | 0.76 | ~0.08 | [4] |
| COX-2 | 8.99 | [4] | ||
| This compound | COX-1 | N/A | Non-selective | [1][3] |
| COX-2 | N/A |
N/A: Not available in the cited literature.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory potency (IC50) of a compound like this compound against COX-1 and COX-2.
Objective: To measure the concentration of the test compound required to inhibit 50% of the COX enzyme activity.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Detection system (e.g., colorimetric, fluorometric, or ELISA-based to measure prostaglandin (B15479496) production)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the COX-1 or COX-2 enzyme to the desired concentration in the reaction buffer containing heme.
-
Compound Preparation: Prepare a series of dilutions of the test compound in the reaction buffer.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the enzyme preparation, and the different concentrations of the test compound or vehicle control.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.
-
Reaction Termination: After a specific incubation time, stop the reaction (the method of termination will depend on the detection system used).
-
Detection: Measure the amount of prostaglandin produced in each well using the chosen detection method. For example, an ELISA kit can be used to quantify the levels of Prostaglandin E2 (PGE2).
-
Data Analysis: Plot the percentage of COX inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.
X-ray Crystallography of a COX-Isoxicam Complex
This protocol provides a generalized workflow for determining the three-dimensional structure of a protein-ligand complex.
Objective: To obtain a high-resolution crystal structure of the COX enzyme in complex with this compound to elucidate the binding mode.
Procedure:
-
Protein Expression and Purification: Express and purify a sufficient quantity of the target COX enzyme (e.g., murine COX-2).
-
Complex Formation: Incubate the purified COX enzyme with a molar excess of this compound to ensure the formation of the protein-ligand complex.
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to identify conditions that yield well-diffracting crystals of the complex.
-
Crystal Optimization: Optimize the initial crystallization conditions to improve crystal size and quality.
-
Data Collection: Flash-cool a single crystal in a cryoprotectant solution and collect X-ray diffraction data using a synchrotron radiation source.
-
Structure Determination: Process the diffraction data and determine the three-dimensional structure of the complex using molecular replacement, using a known COX structure as a search model.
-
Model Building and Refinement: Build the atomic model of the protein and the bound this compound into the electron density map and refine the structure to obtain an accurate and high-quality final model.
Visualizations
Prostaglandin Biosynthesis Pathway and Inhibition by this compound
The following diagram illustrates the cyclooxygenase pathway, which is inhibited by NSAIDs like this compound.
Caption: Inhibition of the COX pathway by this compound.
Experimental Workflow for Determining this compound's Binding Mode
The following diagram outlines the key steps in an experimental workflow to characterize the binding of an inhibitor to its target enzyme.
Caption: Workflow for characterizing inhibitor binding.
Conclusion
The binding of this compound to the cyclooxygenase active site is characterized by a novel, two-water-mediated hydrogen bonding network and the induction of a unique conformational state in the enzyme. This detailed understanding of the molecular interactions, while still lacking precise quantitative binding data for this compound itself, provides a solid foundation for the rational design of future generations of NSAIDs with improved selectivity and safety profiles. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers engaged in the discovery and characterization of novel COX inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Oxicams Bind in a Novel Mode to the Cyclooxygenase Active Site via a Two-water-mediated H-bonding Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piroxicam, cyclooxygenase-1 (COX-1) inhibitor (CAS 36322-90-4) | Abcam [abcam.com]
Preclinical Safety and Toxicity Profile of Isoxicam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, was introduced for the management of arthritis and musculoskeletal pain but was later withdrawn from the market in several countries due to severe adverse cutaneous reactions. This technical guide provides a comprehensive overview of the available preclinical safety and toxicity data for this compound. While detailed public data on subacute, chronic, and specialized toxicity studies are limited, this document synthesizes the existing information on acute toxicity, mechanism of action-related toxicities, and metabolic pathways. This guide also outlines standard experimental protocols for key toxicity studies to provide a framework for assessing drugs of this class.
Introduction
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis.[1][2] As a member of the oxicam family, it shares structural and pharmacological similarities with drugs like piroxicam (B610120) and meloxicam.[1][3] Despite its therapeutic potential, the emergence of severe adverse effects, notably toxic epidermal necrolysis (TEN), led to its withdrawal from widespread clinical use.[4][5] Understanding its preclinical toxicity profile is crucial for researchers in the field of NSAID development and for professionals involved in drug safety assessment.
Mechanism of Action and Related Toxicity
The primary mechanism of action for this compound, like other NSAIDs, involves the inhibition of COX-1 and COX-2 enzymes. This inhibition is central to both its therapeutic efficacy and its toxicity profile.
dot
Gastrointestinal Toxicity
Inhibition of COX-1 in the gastrointestinal tract reduces the production of prostaglandins that are crucial for maintaining the mucosal barrier. This can lead to an increased risk of peptic ulcers and gastrointestinal bleeding. However, some studies have suggested that this compound may be less gastrotoxic than other oxicams like piroxicam and tenoxicam (B611289) at equipotent doses in rats.[6]
Renal Toxicity
Prostaglandins play a vital role in regulating renal blood flow and glomerular filtration. By inhibiting prostaglandin synthesis, this compound can lead to decreased renal perfusion, fluid and sodium retention, and in some cases, acute kidney injury.
Cardiovascular Toxicity
The inhibition of COX-2 in blood vessels can disrupt the balance between pro-thrombotic thromboxane (B8750289) A2 (produced via COX-1 in platelets) and anti-thrombotic prostacyclin (produced via COX-2), potentially increasing the risk of cardiovascular events.
Pharmacokinetics and Metabolism
This compound is well-absorbed orally and is highly bound to plasma proteins.[1] It has a long elimination half-life of approximately 30-50 hours, which allows for once-daily dosing.[1] The drug is extensively metabolized in the liver, with metabolites excreted primarily in the urine and feces.[1][7]
dot
The metabolism of this compound can lead to the formation of reactive metabolites, which have been implicated in the severe skin reactions observed clinically.[8]
Preclinical Toxicity Studies
Detailed preclinical toxicity data for this compound in the public domain are scarce. The following sections summarize the available information and provide general methodologies for standard toxicity assessments.
Acute Toxicity
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance.
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | LD50 | Reference |
| Rat | Oral | >5000 mg/kg | [9][10] |
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)
-
Species: Rat (e.g., Sprague-Dawley or Wistar).
-
Number of Animals: A small number of animals are used sequentially.
-
Dosage: A starting dose is selected based on available data. Dosing is adjusted up or down for subsequent animals based on the outcome (survival or death) in the previously dosed animal.
-
Observation Period: Animals are observed for clinical signs of toxicity and mortality for up to 14 days.
-
Parameters Measured: Clinical signs, body weight, and gross necropsy at the end of the study.
Subacute and Chronic Toxicity
No specific subacute or chronic toxicity data for this compound were found in the public literature. These studies are essential for evaluating the effects of repeated exposure to a drug.
Experimental Protocol: Subacute (28-day) and Chronic (e.g., 90-day) Oral Toxicity Study
-
Species: Typically one rodent (e.g., rat) and one non-rodent species (e.g., dog).
-
Groups: At least three dose levels (low, mid, high) and a control group.
-
Administration: Daily oral administration for the duration of the study.
-
Parameters Measured:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examined at the beginning and end of the study.
-
Hematology and Clinical Chemistry: Blood samples are collected at specified intervals.
-
Urinalysis: Conducted at specified intervals.
-
Gross Necropsy: All animals are subjected to a full necropsy at the end of the study.
-
Histopathology: A comprehensive set of tissues from all animals is examined microscopically.
-
Genotoxicity
There is no publicly available data from genotoxicity studies specifically for this compound. Genotoxicity assays are conducted to assess the potential of a compound to cause damage to genetic material.
Table 2: Standard Battery of Genotoxicity Tests
| Test | Purpose |
| Ames Test (Bacterial Reverse Mutation Assay) | Detects gene mutations (point mutations and frameshift mutations). |
| In vitro Chromosomal Aberration Test | Evaluates the potential to cause structural chromosomal damage in mammalian cells. |
| In vivo Micronucleus Test | Assesses chromosomal damage or damage to the mitotic apparatus in rodents. |
Experimental Protocol: Ames Test
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).
-
Method: The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver).
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.
Carcinogenicity
Specific carcinogenicity data for this compound are not publicly available. These long-term studies are conducted to evaluate the tumor-forming potential of a drug.
Experimental Protocol: Carcinogenicity Bioassay
-
Species: Typically long-term studies in two rodent species (e.g., rat and mouse).
-
Groups: Three dose levels and a control group, with a sufficient number of animals per sex per group to allow for statistical analysis of tumor incidence.
-
Administration: The drug is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats).
-
Parameters Measured: Clinical observations, body weight, food consumption, and extensive histopathological examination of all tissues from all animals to identify neoplastic and non-neoplastic lesions.
Reproductive and Developmental Toxicity
No specific reproductive and developmental toxicity data for this compound are available in the public domain. Studies on a related oxicam, piroxicam, in rats and rabbits at doses of 2, 5, and 10 mg/kg/day showed no drug-related embryotoxicity or teratogenicity.[1]
Experimental Protocol: Reproductive and Developmental Toxicity Studies
These studies are typically conducted in segments to cover all phases of reproduction:
-
Fertility and Early Embryonic Development (Segment I): Male and female rodents are treated before mating, during mating, and up to the implantation of the embryo.
-
Embryo-Fetal Development (Segment II - Teratology): Pregnant animals are treated during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal abnormalities.
-
Prenatal and Postnatal Development (Segment III): Pregnant animals are treated from implantation to the end of lactation. The development and reproductive capacity of the offspring are evaluated.
Conclusion
The preclinical safety and toxicity profile of this compound is not extensively documented in publicly accessible literature, a likely consequence of its withdrawal from the market due to severe adverse effects in humans. The available data indicates a low order of acute toxicity. However, the lack of detailed information on subacute, chronic, genotoxicity, carcinogenicity, and reproductive toxicity represents a significant data gap. The known mechanism of action of this compound as a non-selective COX inhibitor provides a basis for anticipating potential gastrointestinal, renal, and cardiovascular toxicities, which are class effects of NSAIDs. The severe cutaneous reactions observed clinically suggest the involvement of metabolic activation and potential immune-mediated mechanisms that may not be fully elucidated by standard preclinical toxicity studies. For researchers and drug development professionals, the case of this compound underscores the importance of a thorough preclinical safety evaluation and the need to investigate potential idiosyncratic toxicities, particularly for drugs that undergo extensive metabolism.
References
- 1. Reproductive studies with the anti-inflammatory agent, piroxicam: modification of classical protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C14H13N3O5S | CID 54677972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Metabolic disposition of this compound in man, monkey, dog, and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. This compound [drugfuture.com]
- 10. RTECS NUMBER-DL0703000-Chemical Toxicity Database [drugfuture.com]
An In-depth Technical Guide on the Historical Context of Isoxicam's Development and Withdrawal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, was introduced in the early 1980s as a promising therapeutic agent for the management of rheumatoid arthritis and osteoarthritis. Its long half-life allowed for once-daily dosing, a significant advantage for patient compliance. However, its time on the market was short-lived. Post-marketing surveillance revealed a concerning association with severe and life-threatening cutaneous adverse reactions, primarily Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). This led to its withdrawal from the market in the mid-1980s, marking a significant case study in pharmacovigilance and the importance of post-marketing safety monitoring. This technical guide provides a comprehensive overview of the historical context of this compound's development, its mechanism of action, preclinical and clinical evaluation, and the safety concerns that led to its ultimate withdrawal.
Introduction and Historical Development
This compound was developed by the Warner-Lambert Company and introduced to the market in 1983.[1] It emerged as a new option in the therapeutic armamentarium for chronic inflammatory conditions, offering the convenience of a once-daily dosage regimen. Structurally, this compound is an analog of piroxicam (B610120), another member of the oxicam family of NSAIDs.[1]
The development of this compound was part of a broader effort within the pharmaceutical industry to identify novel anti-inflammatory agents with improved efficacy and tolerability profiles compared to existing therapies like high-dose aspirin (B1665792) and indomethacin. Early clinical studies suggested that this compound was an effective and relatively well-tolerated NSAID for the treatment of rheumatoid arthritis and osteoarthritis.[2][3]
dot
Caption: A timeline of the key events in the development and withdrawal of this compound.
Mechanism of Action
Like other NSAIDs, this compound's primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6] this compound is a non-selective inhibitor of both COX-1 and COX-2.[5] The inhibition of COX-2 is responsible for its anti-inflammatory, analgesic, and antipyretic effects, while the inhibition of the constitutively expressed COX-1 in the gastrointestinal tract and platelets is associated with some of its adverse effects, such as gastric irritation and bleeding.[4]
dot
Caption: The signaling pathway of Cyclooxygenase (COX) inhibition by this compound.
Pharmacokinetics
This compound exhibited a pharmacokinetic profile suitable for once-daily administration. It was well absorbed orally with a long elimination half-life.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Bioavailability | High (oral) | [7] |
| Time to Peak Plasma Concentration (Tmax) | 10 hours (oral) | [7] |
| Elimination Half-life (t½) | 24 - 28 hours | [7] |
| Protein Binding | Highly protein bound | [4] |
| Metabolism | Extensively metabolized in the liver | [4] |
| Excretion | Primarily via urine and feces as metabolites | [4] |
Clinical Efficacy
Clinical trials demonstrated the efficacy of this compound in managing the signs and symptoms of rheumatoid arthritis and osteoarthritis.
Rheumatoid Arthritis
In long-term studies involving patients with rheumatoid arthritis, this compound (at dosages of 200-400 mg/day, later maintained at 200 mg/day) showed significant improvements in several efficacy parameters, including the number of tender and swollen joints, grip strength, and duration of morning stiffness.[2] A six-month, double-blind study comparing this compound (200 mg once daily) with buffered aspirin (3,600 mg daily) in 191 patients with rheumatoid arthritis found that this compound was statistically superior to aspirin in eight of twelve efficacy measures.[7]
Osteoarthritis
A double-blind, placebo-controlled study in 176 patients with degenerative joint disease of the knee or hip showed that this compound (200 mg once daily) was significantly superior to placebo in improving parameters such as night pain, pain on walking, and joint tenderness.[3] In a comparative trial with naproxen (B1676952), this compound was found to be equally effective in treating osteoarthritis.[3]
Adverse Effects and Withdrawal
Despite its promising efficacy, the safety profile of this compound ultimately led to its downfall. The most common adverse effects reported in clinical trials were gastrointestinal in nature, which is a known class effect of NSAIDs.[8][9]
Table 2: Incidence of Gastrointestinal Adverse Effects in Clinical Trials
| Treatment Group | Dosage | Incidence of GI Adverse Effects (%) | Reference |
| This compound | >200 mg/day | 22.6 | [9] |
| This compound | 200 mg/day | 14.2 | [9] |
| Buffered Aspirin | 3,600 - 4,800 mg/day | 31.6 | [9] |
| Indomethacin | 150 mg/day | 24.6 | [9] |
| Placebo | - | 7.2 | [9] |
The critical safety issue that emerged during post-marketing surveillance was the association of this compound with severe, life-threatening skin reactions, specifically Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[1][6][10] These are rare but devastating adverse drug reactions characterized by widespread blistering and sloughing of the skin and mucous membranes. In 1985, due to reports of fatal cases of TEN, this compound was withdrawn from the market in France.[1] Although these severe reactions were primarily reported in France, the drug was subsequently withdrawn worldwide.[1]
Experimental Protocols
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely used preclinical model was employed to assess the anti-inflammatory properties of this compound.
Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Methodology:
-
Animal Selection: Male Wistar rats (150-200g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Drug Administration: The test compound (this compound) or vehicle is administered orally or intraperitoneally at a predetermined time before carrageenan injection.
-
Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter.
-
Data Analysis: The percentage inhibition of edema is calculated for each treatment group compared to the vehicle control group.
dot
References
- 1. Six-month, double-blind comparison of this compound with buffered aspirin in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Controlled-release naproxen compared with this compound in patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term studies of this compound in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. benchchem.com [benchchem.com]
- 7. Double-blind randomized controlled trial of this compound vs piroxicam in elderly patients with osteoarthritis of the hip and knee - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Double-blind randomized controlled trial of this compound vs piroxicam in elderly patients with osteoarthritis of the hip and knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics of this compound in elderly patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Relationship Between Isoxicam and Other Oxicams
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs) represents a significant chemotype in the management of inflammation and pain. Characterized by a 4-hydroxy-1,2-benzothiazine-3-carboxamide 1,1-dioxide core, members of this family, including the discontinued (B1498344) Isoxicam and the widely used Piroxicam (B610120), exhibit their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides a detailed examination of the structural nuances that define the relationship between this compound and other prominent oxicams such as Piroxicam, Meloxicam, and Tenoxicam. By dissecting their chemical architecture, structure-activity relationships (SAR), and physicochemical properties, we aim to provide a comprehensive resource for researchers in medicinal chemistry and drug development.
Core Structural Framework of Oxicams
Oxicams are a class of enolic acids, structurally distinct from other NSAIDs like salicylates or propionic acid derivatives.[1] The foundational scaffold of all oxicams is the 4-hydroxy-1,2-benzothiazine-3-carboxamide 1,1-dioxide nucleus.[1][2] The key point of structural divergence and a critical determinant of their pharmacological profile lies in the nature of the heterocyclic substituent attached to the amide nitrogen.[1]
Below is a DOT script representation of the core oxicam structure and the specific structures of this compound, Piroxicam, Meloxicam, and Tenoxicam, highlighting their shared backbone and unique side chains.
As illustrated, this compound is distinguished by its 5-methylisoxazol-3-yl substituent at the amide nitrogen.[3] In contrast, Piroxicam features a pyridin-2-yl group, Meloxicam a 5-methylthiazol-2-yl group, and Tenoxicam also incorporates a pyridin-2-yl group but on a thieno[2,3-e]thiazine core, representing an isosteric replacement of the benzene (B151609) ring.[4][5] This variation in the amide substituent is a key factor in the differing potency, selectivity, and pharmacokinetic profiles of these drugs.
Physicochemical and Pharmacological Data
The subtle structural modifications among the oxicams lead to significant differences in their physicochemical properties, which in turn influence their pharmacokinetic and pharmacodynamic behavior. The acidity (pKa) and lipophilicity (log P) are particularly crucial.
| Property | This compound | Piroxicam | Meloxicam | Tenoxicam |
| IUPAC Name | 4-hydroxy-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide | 4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ⁶,2-benzothiazine-3-carboxamide | 4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide | 4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-ylthieno[2,3-e]thiazine-3-carboxamide |
| Molecular Formula | C₁₄H₁₃N₃O₅S | C₁₅H₁₃N₃O₄S | C₁₄H₁₃N₃O₄S₂ | C₁₃H₁₁N₃O₄S₂ |
| Molecular Weight | 335.34 g/mol | 331.35 g/mol | 351.4 g/mol | 337.38 g/mol |
| pKa | Not readily available | 5.3 - 6.3[6][7] | 4.08 - 4.34[8] | 5.06 - 5.34[8] |
| log P | Not readily available | 1.58 - 3.06[6][7] | ~0.1 (at pH 7.4)[9] | Not readily available |
| COX-1 IC₅₀ (µM) | Non-selective inhibitor[10] | 0.063 - 36.6[11] | 2 - 36.6[11][12] | Not readily available |
| COX-2 IC₅₀ (µM) | Non-selective inhibitor[10] | 4.4[11] | 0.53 - 4.7[11][12] | Not readily available |
| COX-2 Selectivity | Non-selective | ~8 times more active against COX-1[11] | Preferential for COX-2 (ratio ~0.12)[11] | Not readily available |
Synthesis of this compound and Piroxicam: A Comparative Workflow
The synthesis of oxicams generally follows a common pathway, with the final step involving the amidation of a 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ester with the appropriate heterocyclic amine. The synthesis of Piroxicam often starts from saccharin (B28170). A similar strategy is employed for this compound, with the key difference being the use of 3-amino-5-methylisoxazole (B124983) in the final condensation step.
Experimental Protocols
Protocol 1: Synthesis of Piroxicam
This protocol is a generalized procedure based on established synthetic routes.
-
Preparation of the Ester Intermediate: The synthesis commences with the multi-step conversion of saccharin to methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. This involves N-methylation followed by a base-catalyzed rearrangement.
-
Condensation with 2-Aminopyridine:
-
Combine methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide and 2-aminopyridine in a flask with a suitable high-boiling solvent such as xylene.[13]
-
Heat the mixture to reflux. The progress of the reaction can be monitored by the distillation of methanol, a byproduct of the condensation.
-
After the reaction is complete (typically several hours), cool the reaction mixture.
-
The precipitated Piroxicam is collected by filtration, washed with a non-polar solvent like hexane, and dried.[13]
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., acetone/water).[14]
-
Protocol 2: Synthesis of this compound
The synthesis of this compound follows a parallel route to that of Piroxicam.
-
Preparation of the Ester Intermediate: The same intermediate, methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, is synthesized from saccharin as described for Piroxicam.
-
Condensation with 3-Amino-5-methylisoxazole:
-
React the ester intermediate with 3-amino-5-methylisoxazole in a high-boiling inert solvent.
-
The reaction conditions (temperature, time) are analogous to those for Piroxicam synthesis.
-
Work-up and purification steps, including cooling, filtration, and recrystallization, are performed to isolate pure this compound.
-
Protocol 3: In Vitro COX Inhibition Assay
This colorimetric assay determines the half-maximal inhibitory concentration (IC₅₀) of an oxicam for COX-1 and COX-2.[15]
-
Principle: The assay measures the peroxidase activity of the COX enzyme. The cyclooxygenase component converts arachidonic acid to prostaglandin (B15479496) G₂ (PGG₂), and the peroxidase component reduces PGG₂ to prostaglandin H₂ (PGH₂). This peroxidase activity is monitored by the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change measured spectrophotometrically at 590 nm.[15]
-
Procedure:
-
In a 96-well plate, prepare control wells (enzyme, buffer, hemin), inhibitor wells (enzyme, buffer, hemin, and a dilution series of the oxicam), and blank wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding the chromogenic substrate (TMPD) followed by arachidonic acid to all wells.[15]
-
Immediately measure the absorbance at 590 nm over time using a microplate reader.
-
The rate of reaction is determined from the linear portion of the absorbance curve.
-
The percent inhibition is calculated relative to the control, and the IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Structure-Activity Relationship (SAR) and Mechanism of Action
The biological activity of oxicams is intrinsically linked to their ability to inhibit COX-1 and COX-2. X-ray crystallography studies of oxicams bound to COX enzymes have revealed a unique binding mode that differs from other NSAIDs.[2]
Key SAR observations for the oxicam class include:
-
4-Hydroxyl Group: This group is essential for activity, forming a critical hydrogen bond with the serine-530 residue in the COX active site.[1][2]
-
Amide Substituent: The nature of the heterocyclic ring at the amide position significantly influences potency and selectivity. The heteroatoms in this ring can participate in a network of hydrogen bonds mediated by coordinated water molecules, interacting with residues like tyrosine-385 and serine-530.[1][2]
-
N-Methyl Group: The methyl group on the benzothiazine nitrogen is optimal for anti-inflammatory activity.
The binding of oxicams can induce a conformational change, such as the rotation of leucine-531, which opens a new pocket within the active site that is not utilized by other NSAIDs.[1][2] The differences in the electronic and steric properties of the amide substituents (e.g., the isoxazole (B147169) ring in this compound versus the pyridine (B92270) ring in Piroxicam) are responsible for the observed variations in their inhibitory profiles against COX-1 and COX-2. Meloxicam's thiazole (B1198619) ring, for instance, is thought to contribute to its preferential inhibition of COX-2.[11]
Conclusion
The structural relationship between this compound and other oxicams is a clear example of how subtle modifications to a core scaffold can profoundly impact pharmacological activity. While sharing the same 4-hydroxy-1,2-benzothiazine-3-carboxamide 1,1-dioxide backbone, the variation in the amide-linked heterocyclic ring system is the primary determinant of their individual characteristics. This compound, with its 5-methylisoxazole (B1293550) moiety, and Piroxicam, with its pyridine ring, exemplify this principle. Understanding these structure-activity relationships, underpinned by their unique binding mode within the COX active site, is crucial for the rational design of new, more selective, and safer anti-inflammatory agents. Although this compound is no longer in clinical use due to adverse effects, its study, alongside other oxicams, continues to provide valuable insights for medicinal chemists and drug development professionals.
References
- 1. Oxicams, a class of nonsteroidal anti-inflammatory drugs and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxicams, a Class of NSAIDs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C14H13N3O5S | CID 54677972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of rofecoxib bound to human cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. Determination of the Physicochemical Properties of Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
- 14. EP0076643A1 - Processes for preparing piroxicam and intermediates leading thereto - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
Isoxicam: A Technical Guide on its Role as a Non-Steroidal Anti-Inflammatory Agent
Audience: Researchers, scientists, and drug development professionals.
Abstract: Isoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, developed for the management of pain and inflammation in rheumatic diseases.[1][2] Like other NSAIDs, its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes.[3][4] Possessing a long elimination half-life, it was designed for once-daily administration.[1] However, this compound was withdrawn from the global market in 1985 following reports of severe and fatal adverse cutaneous reactions, including Stevens-Johnson syndrome.[2][3][5] This guide provides a detailed technical overview of this compound, covering its mechanism of action, pharmacokinetic profile, experimental evaluation, and the safety concerns that led to its discontinuation.
Core Mechanism of Action
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins (B1171923) and thromboxanes that mediate inflammation, pain, and fever.[3][7]
By blocking the COX active site, this compound prevents the synthesis of these pro-inflammatory mediators.[3] The oxicam class of drugs, including this compound, is structurally distinct from other NSAIDs.[7] Crystallographic studies reveal that oxicams bind within the COX channel in a unique fashion, utilizing a two-water-mediated hydrogen bonding network to interact with key residues like Ser-530, Tyr-385, Arg-120, and Tyr-355.[7][8] This novel binding pose opens a new pocket in the enzyme structure not utilized by other NSAIDs.[7][8]
While direct inhibition of prostaglandin synthesis is the principal mechanism, research on other oxicams suggests potential involvement in COX-independent pathways, such as the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.[9][10] Some oxicams have also been shown to suppress the eIF2α-ATF4-CHOP pathway associated with endoplasmic reticulum stress.[11]
Pharmacokinetic Profile
This compound is characterized by its long elimination half-life, which supports a once-daily dosing regimen, a desirable feature for managing chronic inflammatory conditions like rheumatoid arthritis.[1][12]
Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Route | Subjects | Citation |
|---|---|---|---|---|
| Elimination Half-life (t½) | ~28 - 42.6 h | IV / Oral | Healthy Volunteers / Hepatic Disease Patients | [13][14] |
| ~30 - 50 h | Oral | General | [1] | |
| Time to Peak (Tmax) | ~3 h | Intramuscular | Healthy Volunteers | [13] |
| ~10 h | Oral | Healthy Volunteers | [13] | |
| Volume of Distribution (Vd) | 12.7 L | Intravenous | Healthy Volunteers | [13] |
| Clearance (CL) | 5.1 mL/min | Intravenous | Healthy Volunteers | [13] |
| Bioavailability | Completely bioavailable | IM, Oral, Rectal | Healthy Volunteers | [13] |
| Protein Binding | Highly protein bound | - | General | [1] |
| Metabolism | Extensively in the liver | - | General | [1] |
| Excretion | Urine and feces as metabolites | - | General |[1] |
Studies have shown that the pharmacokinetics of this compound are linear, with no undue accumulation or auto-induction of its metabolism upon repeated dosing.[12] Furthermore, its kinetic profile was not found to be significantly different in elderly patients with rheumatoid arthritis compared to young healthy subjects, nor was it substantially altered by hepatic disease, suggesting dosage adjustments might not be necessary in these populations.[12][14]
Clinical Data Summary
Clinical trials evaluated this compound for its efficacy and safety in treating osteoarthritis and rheumatoid arthritis, often comparing it to other NSAIDs like aspirin (B1665792), indomethacin, and piroxicam (B610120).
Comparative Safety of this compound in Phase 3 Trials
| Adverse Event Type | This compound (200 mg/day) | Aspirin (3.6-4.8 g/day ) | Indomethacin (150 mg/day) | Placebo | Citation |
|---|---|---|---|---|---|
| Gastrointestinal | 14.2% | 31.6% | 24.6% | 7.2% | [15] |
| GI Ulcers | 0.81% | - | - | - | [15] |
| Withdrawal (Adverse Events) | ~11.5% (long-term) | - | - | - | [15] |
| Dizziness/Vertigo/Headache | Significantly Lower | - | Significantly Higher | - | [15] |
| Tinnitus/Deafness | Significantly Lower | Significantly Higher | - | - |[15] |
In a 10-day, double-blind study involving patients who underwent surgery for skiing accidents, this compound (300 mg/day) was found to be significantly superior to piroxicam in improving pain at day 5 and reducing nocturnal awakenings by day 10.[16] Despite these promising efficacy and tolerability results in clinical trials, the post-marketing emergence of severe skin reactions led to its withdrawal.[2]
Experimental Protocols
Detailed protocols for this compound are scarce in modern literature due to its withdrawal. However, based on methodologies used for other oxicams and NSAIDs, the following represents detailed, plausible protocols for assessing the anti-inflammatory properties of a compound like this compound.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a classical model for evaluating the acute anti-inflammatory activity of NSAIDs.[17][18]
Objective: To assess the ability of this compound to reduce acute inflammation in a rat model.
Methodology:
-
Animal Housing: Male Wistar rats (150-200g) are housed under standard laboratory conditions (12h light/dark cycle, 22±2°C) with free access to food and water.
-
Grouping: Animals are randomly assigned to groups (n=6): Vehicle Control (e.g., 0.5% carboxymethyl cellulose), this compound (e.g., 5, 10, 20 mg/kg), and Positive Control (e.g., Indomethacin 10 mg/kg).
-
Drug Administration: Test compounds are administered orally (p.o.) via gavage 60 minutes before the inflammatory insult.
-
Induction of Edema: 0.1 mL of a 1% sterile carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw of each rat.
-
Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).
-
Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [ ( (Vt - V0)control - (Vt - V0)treated ) / (Vt - V0)control ] * 100
In Vitro: COX-1/COX-2 Inhibition Assay
This assay determines the inhibitory potency and selectivity of the drug.
Objective: To quantify the IC50 values of this compound for COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute in assay buffer to achieve final concentrations ranging from 0.01 to 100 µM.
-
Assay Procedure (Colorimetric):
-
In a 96-well plate, add assay buffer, heme, and the enzyme (COX-1 or COX-2).
-
Add the diluted this compound or vehicle (DMSO) and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate for 2 minutes at 37°C.
-
Stop the reaction and measure the peroxidase activity by adding a colorimetric substrate (e.g., TMPD).
-
Read the absorbance at 590 nm using a microplate reader.
-
-
Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 value (concentration causing 50% inhibition) by plotting a dose-response curve.
In Vitro: PGE2 Production in LPS-Stimulated Macrophages
This cell-based assay measures the functional consequence of COX inhibition.
Objective: To measure the effect of this compound on prostaglandin E2 (PGE2) production in an inflammatory cell model.
Methodology:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed cells into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Collect the cell culture supernatants.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer’s instructions.
-
Analysis: Plot PGE2 concentration against this compound concentration to determine the inhibitory effect.
COX-Independent Signaling Pathways
While COX inhibition is the primary mechanism for NSAIDs, evidence suggests that oxicams may also modulate other signaling pathways involved in inflammation and cell survival, which could contribute to both their therapeutic effects and adverse reactions.
Safety and Withdrawal from Market
Despite showing a favorable gastrointestinal safety profile compared to older NSAIDs like aspirin and indomethacin, this compound's clinical use was short-lived.[15] In 1985, the drug was withdrawn from the market worldwide after post-marketing surveillance, particularly in France, revealed an association with severe and sometimes fatal cutaneous adverse reactions.[2] These reactions included Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), severe conditions that cause blistering and peeling of the skin.[3][5] This severe toxicity risk ultimately outweighed its therapeutic benefits, leading to its permanent discontinuation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C14H13N3O5S | CID 54677972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oxicam - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Oxicams, a Class of NSAIDs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxicams Bind in a Novel Mode to the Cyclooxygenase Active Site via a Two-water-mediated H-bonding Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel oxicam nonsteroidal compound XK01 attenuates inflammation by suppressing the NF-κB and MAPK pathway in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring COX-Independent Pathways: A Novel Approach for Meloxicam and Other NSAIDs in Cancer and Cardiovascular Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxicam-derived non-steroidal anti-inflammatory drugs suppress 1-methyl-4-phenyl pyridinium-induced cell death via repression of endoplasmic reticulum stress response and mitochondrial dysfunction in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics of this compound in elderly patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of this compound following intravenous, intramuscular, oral and rectal administration in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of this compound in hepatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of the safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of the efficacy and tolerance of this compound and piroxicam following surgery for skiing accidents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The anti=inflammatory properties of this compound (4-hydroxy-2methyl-N-(5-methyl-3isoxolyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
The Metabolic Fate of Isoxicam: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoxicam, a non-steroidal anti-inflammatory drug (NSAID), was withdrawn from the market due to severe adverse effects, including toxic epidermal necrolysis associated with hepatic injuries. Understanding its metabolic fate is crucial for comprehending its toxicity profile. This technical guide provides a comprehensive overview of the metabolic disposition of this compound, with a particular focus on its biotransformation in the context of human liver microsomes. While extensive in vivo metabolism has been observed, in vitro studies using human liver microsomes have shown that this compound is a poor substrate for cytochrome P450 (CYP) enzymes. This guide will detail the known metabolic pathways from in vivo studies, discuss the challenges and findings of in vitro microsomal experiments, and provide relevant experimental protocols for the study of drug metabolism.
Introduction
This compound is an NSAID belonging to the oxicam class, structurally similar to meloxicam (B1676189) and sudoxicam (B611048). Despite its anti-inflammatory properties, its clinical use was terminated due to severe cutaneous and hepatic adverse reactions. The generation of reactive metabolites during drug metabolism is a common cause of such toxicities. Therefore, elucidating the metabolic pathways of this compound is essential for understanding the mechanisms underlying its adverse effects. This guide synthesizes the available scientific literature to provide a detailed account of this compound's biotransformation.
In Vivo Metabolism of this compound in Humans
In vivo studies in humans have demonstrated that this compound is extensively metabolized, with only a small fraction of the parent drug excreted unchanged in the urine.[1] The primary metabolic pathway identified in humans is the hydroxylation of the methyl group on the isoxazole (B147169) ring.[1]
Major Metabolite in Humans:
-
Hydroxymethyl-Isoxicam: This metabolite is the principal urinary metabolite in humans, accounting for 30-35% of the administered dose of this compound.[1]
In addition to the major hydroxymethyl metabolite, two other unknown metabolites have been detected in human urine, although they represent a minor percentage of the total dose.[1]
This compound Metabolism in Human Liver Microsomes: A Substrate Challenge
Contrary to what is observed in vivo, in vitro studies with human liver microsomes (HLM) have indicated that this compound is a poor substrate for NADPH-dependent microsomal oxygenases, the enzyme system that includes the cytochrome P450 family.[2]
Initial in vitro experiments using rat liver 9000g fractions showed no evidence of this compound transformation.[2] Subsequent studies with phenobarbital-induced rabbit liver immobilized microsomal cytochrome P-450 enzymes confirmed that this compound is not readily metabolized by these enzymes.[2] This suggests that the significant in vivo metabolism is either mediated by extrahepatic enzymes, non-phenobarbital-inducible CYP isoforms, or other enzyme systems altogether.
This lack of in vitro metabolism in liver microsomes presents a significant challenge in studying the formation of potentially reactive metabolites using this common experimental model.
Alternative In Vitro Metabolic Systems: The Role of Peroxidases
Given the limited success with liver microsomes, researchers have explored alternative enzyme systems to investigate the biotransformation of this compound. Incubations with purified horseradish peroxidase have been shown to successfully metabolize this compound, yielding several metabolites.[2]
Metabolites Formed by Horseradish Peroxidase:
These findings suggest that peroxidase-mediated oxidation could be a relevant pathway for this compound metabolism in vivo, potentially occurring in tissues with significant peroxidase activity.
Comparative Metabolism with Other Oxicams
The metabolism of structurally related oxicams, such as sudoxicam and meloxicam, has been studied more extensively in human liver microsomes and can offer insights into potential, albeit not observed, metabolic pathways for this compound.
-
Sudoxicam: In human liver microsomes, sudoxicam metabolism is primarily mediated by CYP2C8, with minor contributions from CYP2C19 and CYP3A4. The major pathway involves the formation of a reactive acylthiourea metabolite.
-
Meloxicam: The primary route of meloxicam metabolism in human liver microsomes is hydroxylation of the 5'-methyl group, a reaction catalyzed by CYP2C9 with a minor role for CYP3A4.[3]
The difference in the metabolic profiles of these closely related compounds highlights the significant impact of minor structural variations on enzyme-substrate interactions.
Experimental Protocols
While this compound itself is a poor substrate, the following are detailed methodologies for key experiments commonly used to study the metabolism of drug candidates in human liver microsomes. These protocols can be adapted for comparative studies with other oxicams or for investigating this compound with fortified enzyme systems.
In Vitro Incubation with Human Liver Microsomes
This protocol outlines the standard procedure for assessing the metabolic stability of a compound in HLM.
Materials:
-
Pooled human liver microsomes (HLM)
-
Investigational compound (e.g., this compound) stock solution (in DMSO or acetonitrile)
-
0.1 M Potassium phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile (B52724) or methanol (B129727) (for reaction termination)
-
Water bath or incubator at 37°C
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare Microsomal Suspension: Thaw the human liver microsomes on ice. Dilute the microsomes to a final concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4). Keep the suspension on ice.
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the microsomal suspension and the investigational compound. The final concentration of the organic solvent from the stock solution should be less than 1%.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the substrate to equilibrate with the enzymes.
-
Initiate the Reaction: Start the metabolic reaction by adding the NADPH regenerating system. The final volume of the incubation mixture is typically 200 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the Reaction: Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile or methanol. This will precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the tubes to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a new tube for subsequent analysis by LC-MS/MS.
Metabolite Identification using LC-MS/MS
This protocol describes the analytical approach to identify and characterize metabolites formed during in vitro incubations.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) with electrospray ionization (ESI)
Procedure:
-
Chromatographic Separation: Inject the supernatant from the microsomal incubation assay onto an HPLC system. A reverse-phase C18 column is typically used to separate the parent drug from its metabolites based on their polarity. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly employed.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer.
-
Full Scan Mode: The instrument is operated in full-scan mode to detect all ions within a specified mass range, allowing for the identification of potential metabolite masses.
-
Product Ion Scan (MS/MS) Mode: To structurally characterize the potential metabolites, product ion scans are performed on the protonated molecules of the parent drug and suspected metabolites. The fragmentation patterns provide valuable information for structure elucidation.
-
Data Presentation
Due to the lack of significant metabolism of this compound in human liver microsomes, quantitative kinetic data (Km, Vmax) are not available in the literature. For comparative purposes, the following table summarizes the key metabolites of this compound and related oxicams.
| Compound | Major Metabolite(s) | Enzyme System | Key Enzymes |
| This compound | Hydroxymethyl-Isoxicam | In vivo (Human) | Not definitively identified in HLM |
| N-methylsaccharin, Open-ring sulphonamide | In vitro (Horseradish Peroxidase) | Peroxidases | |
| Sudoxicam | Acylthiourea metabolite | In vitro (HLM) | CYP2C8, CYP2C19, CYP3A4 |
| Meloxicam | 5'-Hydroxymethyl meloxicam | In vitro (HLM) | CYP2C9, CYP3A4[3] |
Visualizations
Proposed In Vivo Metabolic Pathway of this compound in Humans
Caption: In vivo metabolism of this compound in humans.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for in vitro metabolism studies.
Conclusion
The metabolic fate of this compound is characterized by extensive in vivo biotransformation, primarily through hydroxylation, leading to its elimination from the body. However, a critical finding for drug development and toxicology is that this compound is a poor substrate for the major drug-metabolizing cytochrome P450 enzymes in human liver microsomes. This suggests that alternative enzymatic pathways, such as those mediated by peroxidases or extrahepatic enzymes, may be responsible for its in vivo metabolism and potential bioactivation to reactive species. The discrepancy between in vivo and in vitro microsomal findings underscores the importance of employing a range of experimental systems to fully characterize the metabolic profile of a drug candidate, particularly for compounds with a history of idiosyncratic toxicity. Future research should focus on identifying the specific enzymes responsible for the in vivo metabolism of this compound to better understand the mechanisms of its adverse effects.
References
Methodological & Application
Protocol for In Vivo Anti-Inflammatory Assay Using Isoxicam in Rats
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Isoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, which demonstrates its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition curtails the synthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever.[2][3] With a long plasma elimination half-life in rats (20-35 hours), this compound is suitable for studying sustained anti-inflammatory effects.[4] The carrageenan-induced paw edema model in rats is a widely accepted and reproducible acute inflammatory assay used to evaluate the efficacy of NSAIDs like this compound.[3][5] This document provides a detailed protocol for assessing the in vivo anti-inflammatory properties of this compound in this model.
Mechanism of Action
This compound, like other NSAIDs, exerts its anti-inflammatory effect by blocking the cyclooxygenase (COX) pathway. It inhibits both COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins (PGs) such as PGE2 and PGI2.[6] These prostaglandins are potent inflammatory mediators that increase vascular permeability and induce pain. By inhibiting their production, this compound effectively reduces the cardinal signs of inflammation.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol outlines the procedure for inducing acute inflammation in the rat paw using carrageenan and evaluating the anti-inflammatory effects of this compound.
Materials
-
This compound
-
Carrageenan (lambda, Type IV)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose in saline)
-
Positive Control: Indomethacin or another standard NSAID
-
Saline solution (0.9% NaCl)
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Plethysmometer
-
Oral gavage needles
-
Syringes and needles (26-gauge)
Procedure
-
Animal Acclimatization: House rats for at least one week prior to the experiment under standard laboratory conditions with free access to food and water.
-
Grouping and Dosing:
-
Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control: Receives the vehicle only.
-
This compound-Treated Groups: Receive varying doses of this compound (e.g., 1, 3, 10 mg/kg, p.o.). Due to the limited availability of specific dose-response data for this compound in this model, these doses are suggested based on the efficacy of other oxicam derivatives. A pilot dose-finding study is highly recommended.
-
Positive Control Group: Receives a standard NSAID like Indomethacin (e.g., 10 mg/kg, p.o.).
-
-
-
Baseline Paw Volume Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, this compound, or the positive control drug via oral gavage (p.o.) one hour before the induction of inflammation.
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[6]
-
Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer. The peak edema is typically observed between 3 and 5 hours.[7][8]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume from the post-treatment paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.
-
Data Presentation
The following table is a template for presenting the quantitative data obtained from the carrageenan-induced paw edema assay. The data presented here is illustrative and should be replaced with experimental findings.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.06 | 0% |
| This compound | 1 | 0.62 ± 0.05 | 27.1% |
| This compound | 3 | 0.45 ± 0.04 | 47.1% |
| This compound | 10 | 0.28 ± 0.03 | 67.1% |
| Indomethacin | 10 | 0.25 ± 0.03 | 70.6% |
*Statistically significant difference from the Vehicle Control group (p < 0.05).
Mandatory Visualizations
Caption: this compound's Mechanism of Action.
Caption: Experimental Workflow.
References
- 1. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway | PLOS One [journals.plos.org]
- 5. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Oxicams: Relative safety and anti-injury effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
Application Note: Dissolving and Utilizing Isoxicam for In Vitro Cell Culture-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoxicam is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the oxicam class. Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Due to its anti-inflammatory properties, this compound is a valuable tool for in vitro studies investigating inflammatory pathways and for the screening of potential anti-inflammatory compounds. This application note provides a detailed protocol for dissolving this compound and using it in a common cell culture-based assay to assess its anti-inflammatory activity.
Materials and Reagents
-
This compound powder (purity >98%)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, anhydrous
-
Phosphate-buffered saline (PBS), sterile
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Prostaglandin E2 (PGE2) ELISA kit
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Sterile microcentrifuge tubes
-
Water bath or sonicator
-
Cell culture plates (96-well and 12-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)
Dissolution of this compound
This compound has low solubility in aqueous solutions and requires an organic solvent for initial dissolution to prepare a stock solution suitable for cell culture experiments. DMSO is the recommended solvent.[3][4]
Protocol for Preparing a 10 mM this compound Stock Solution:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, conical-bottom polypropylene tube. The molecular weight of this compound is 335.34 g/mol .[1][3] To prepare 1 mL of a 10 mM stock solution, weigh out 3.35 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous, cell culture grade DMSO to the weighed this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 3.35 mg of this compound.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Aiding Dissolution (if necessary): If the this compound does not fully dissolve, gentle warming in a 37°C water bath or sonication for 5-10 minutes can be applied.[1][4] Visually inspect the solution to ensure there are no visible particles.
-
Sterilization: For cell culture applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C for long-term storage (up to one year) or at -80°C for extended stability (up to two years).[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the dissolution and use of this compound.
| Parameter | Value | Reference |
| Molecular Weight | 335.34 g/mol | [1][3] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [3][4] |
| Solubility in DMSO | 10 mM (3.35 mg/mL) | [3][4] |
| Stock Solution Storage | -20°C (1 year) or -80°C (2 years) | [1][2] |
| Cell Line | RAW 264.7 (murine macrophages) | [3][5] |
| Seeding Density | 4 x 10^5 cells/well (12-well plate) | [3][5] |
| LPS Concentration | 1 µg/mL | [6] |
| Incubation Time | 16-24 hours | [5] |
Experimental Protocol: Inhibition of LPS-Induced Prostaglandin E2 Production in RAW 264.7 Macrophages
This protocol describes a cell-based assay to determine the efficacy of this compound in inhibiting the production of the pro-inflammatory mediator Prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Prostaglandin E2 and Lipopolysaccharide on Osteoclastogenesis in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Celecoxib modulates adhesion of HT29 colon cancer cells to vascular endothelial cells by inhibiting ICAM-1 and VCAM-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of COX-2-mediated eicosanoid production plays a major role in the anti-inflammatory effects of the endocannabinoid N-docosahexaenoylethanolamine (DHEA) in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Isoxicam for Topical Delivery: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxicam is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, chemically related to piroxicam (B610120).[1][2] It was introduced for the treatment of inflammation and pain but was withdrawn from the market in 1985 due to severe adverse skin reactions, including toxic epidermal necrolysis.[1][3] Consequently, comprehensive preclinical data on the topical formulation of this compound is scarce in publicly available literature.
This document provides a framework for the preclinical evaluation of a topical this compound formulation by leveraging established methodologies and data from closely related oxicams, such as piroxicam and meloxicam (B1676189). The protocols and data presented here serve as a guide for researchers to design and execute preclinical studies for topical NSAID formulations.
This compound, like other oxicams, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4][5] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[4][5]
Data from Preclinical Studies of Related Oxicams
Due to the limited availability of specific data for topical this compound, the following tables summarize findings from preclinical studies of topical piroxicam and meloxicam to provide a reference for expected formulation compositions and performance metrics.
Table 1: Composition of Topical Formulations for Piroxicam and Meloxicam in Preclinical Studies
| Formulation ID | Active Ingredient (Concentration) | Gelling Agent | Penetration Enhancer/Solvent | Key Excipients | Reference |
| Piroxicam | |||||
| Nanocream F3 | Piroxicam | - | Palm Oil Esters | Tween 80, Span 20, Phosphate-buffered saline (pH 7.4) | [6] |
| Gel | Tenoxicam (an oxicam) (1% w/w) | Carbopol 940 or 934 (15% w/w) | Glycerin, Propylene (B89431) glycol, or PEG-400 (0-4% w/w) | - | [7] |
| Meloxicam | |||||
| Emulgel F11 | Meloxicam | Carbopol-934 | Menthol | - | [8] |
| Niosomal Gel | Meloxicam (0.3%) | Carbopol | Span-80, Cholesterol | - | [9] |
| Binary Ethosomal Hydrogel | Meloxicam | Hyaluronic acid | Ethanol, Propylene glycol | Soya lecithin | [10][11] |
| Gel | Meloxicam (0.3%) | Hydroxypropylcellulose (Klucel) | Menthol (5%) | Propylene glycol, Ethanol, Water | [3] |
Table 2: Summary of In Vitro Skin Permeation and In Vivo Efficacy Data for Topical Oxicam Formulations
| Formulation ID | Animal Model | In Vitro Permeation (Flux) | In Vivo Anti-inflammatory Effect (% Inhibition of Edema) | Reference |
| Piroxicam | ||||
| Nanocream F3 | Rat | Higher than marketed gel | Highest anti-inflammatory and analgesic effects compared to other formulations | [6] |
| Meloxicam | ||||
| Emulgel F11 | Rat | - | Statistically significant paw volume inhibition at 2 and 3 hours | [8] |
| Binary Ethosomal Hydrogel | Rat | 70.45 µg/cm²/h | 53.2% ± 1.3 over 5 hours | [10][11] |
| Niosomal Gel | Rat | - | Better pharmacological activity than conventional meloxicam gel | [9] |
| Lornoxicam Niosomal Gel | Rat | 31.41 ± 2.24 µg/cm² | 87.69 ± 1.43% | [12] |
Experimental Protocols
Protocol 1: Preparation of a Topical this compound Gel (Hypothetical Formulation)
This protocol describes the preparation of a basic hydrogel formulation for the topical delivery of this compound, which can be adapted and optimized.
Materials:
-
This compound powder
-
Carbopol 940
-
Propylene glycol
-
Purified water
Procedure:
-
Disperse the required amount of Carbopol 940 in purified water with constant stirring until a uniform dispersion is obtained.
-
Allow the dispersion to hydrate (B1144303) for 24 hours to ensure complete swelling of the polymer.
-
Dissolve the desired amount of this compound in propylene glycol.
-
Slowly add the this compound solution to the hydrated Carbopol dispersion with continuous mixing.
-
Neutralize the gel by adding triethanolamine dropwise while stirring until a transparent gel of the desired consistency is formed.
-
Measure the pH of the final formulation and adjust to a skin-compatible range (typically 5.5-7.0).
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cell
This protocol outlines the methodology to assess the permeation of this compound from a topical formulation through an excised skin membrane.
Materials:
-
Franz diffusion cells
-
Excised rat or porcine skin
-
Phosphate buffered saline (PBS), pH 7.4
-
This compound gel formulation
-
Magnetic stirrer
-
Water bath
-
HPLC system for drug quantification
Procedure:
-
Excise the abdominal skin from a Wistar rat and remove any adhering subcutaneous tissue.[6]
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.[13]
-
Fill the receptor compartment with PBS (pH 7.4) and maintain the temperature at 37 ± 0.5°C using a circulating water bath.[6] Ensure the solution is continuously stirred.[6]
-
Apply a known quantity of the this compound gel formulation to the skin surface in the donor compartment.[13]
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh, pre-warmed PBS.
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area and plot it against time to determine the steady-state flux (Jss).
Protocol 3: In Vivo Anti-inflammatory Efficacy Study (Carrageenan-Induced Paw Edema)
This protocol details the evaluation of the anti-inflammatory activity of a topical this compound formulation in a rat model.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound gel formulation
-
Control gel (vehicle without this compound)
-
Reference standard (e.g., commercial diclofenac (B195802) gel)
-
1% w/v Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Divide the rats into groups: control, reference, and test (treated with this compound gel).
-
Gently apply a specified amount of the assigned topical formulation to the plantar surface of the right hind paw of each rat.[14]
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the plantar side of the treated paw.[14]
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[14]
-
Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualizations
Caption: Preclinical evaluation workflow for topical NSAIDs.
Caption: Mechanism of action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. Fatal epidermal necrolysis associated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Dosing, Uses and Side effects | medtigo [medtigo.com]
- 5. This compound | C14H13N3O5S | CID 54677972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. uonjournals.uonbi.ac.ke [uonjournals.uonbi.ac.ke]
- 8. Meloxicam emulgels for topical management of rheumatism: Formulation development, in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
- 10. mdpi.com [mdpi.com]
- 11. Formulation Development of Meloxicam Binary Ethosomal Hydrogel for Topical Delivery: In Vitro and In Vivo Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jfda-online.com [jfda-online.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Isoxicam as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, serves as a critical reference standard in analytical chemistry. Its well-characterized physicochemical properties and stable nature make it an ideal candidate for the development and validation of analytical methods, particularly for the quantification of other oxicam derivatives and as a quality control standard. This document provides detailed application notes and protocols for the use of this compound as a reference standard, focusing on its application in High-Performance Liquid Chromatography (HPLC).
An this compound analytical standard is commercially available from various suppliers.[1] It is crucial to obtain a certified reference material from a reputable source that provides a Certificate of Analysis (CoA) detailing its purity and impurity profile.
Physicochemical Properties of this compound Reference Standard
A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a reference standard.
| Property | Value | Reference |
| Chemical Name | 4-hydroxy-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide | PubChem CID 54677972 |
| CAS Number | 34552-84-6 | [1] |
| Molecular Formula | C₁₄H₁₃N₃O₅S | |
| Molecular Weight | 335.34 g/mol | |
| Appearance | Solid | Cayman Chemical |
| Solubility | Acetonitrile: Slightly soluble (0.1-1 mg/ml), DMSO: Sparingly soluble (1-10 mg/ml) | Cayman Chemical |
Application as a Reference Standard in HPLC
This compound is frequently employed as an internal standard in the HPLC analysis of other oxicams, such as meloxicam (B1676189) and lornoxicam.[1] Its structural similarity to other oxicams ensures comparable chromatographic behavior, while its distinct retention time allows for accurate quantification. Furthermore, this compound can be the primary analyte in quality control and stability studies of bulk drug substances and pharmaceutical formulations.
Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of a sample using this compound as a reference standard.
Caption: A logical workflow for quantitative HPLC analysis.
Protocol 1: Stability-Indicating RP-HPLC Method for this compound Assay
Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary Gradient HPLC with UV Detector |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.4) (60:40 v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 268 nm[4] (or wavelength of maximum absorbance for this compound) |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C[4] |
Preparation of Solutions
1. Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and sonicate if necessary.
-
Dilute to volume with the mobile phase.
2. Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
3. Sample Preparation (for Bulk Drug):
-
Accurately weigh a quantity of the this compound bulk drug powder equivalent to 10 mg of this compound and prepare a solution as described for the standard stock solution.
-
Further dilute to a concentration within the calibration range.
Method Validation Parameters
The method should be validated according to ICH guidelines, including the following parameters:
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intraday: ≤ 2.0%, Interday: ≤ 2.0% |
| Specificity | No interference from placebo or degradation products |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
| Robustness | Insensitive to small, deliberate changes in method parameters |
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[3]
Stress Conditions
-
Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
After exposure to the stress conditions, the samples should be diluted to a suitable concentration and analyzed by the HPLC method. The chromatograms should be examined for the appearance of degradation peaks and the resolution between this compound and any degradants.
Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Data Presentation
Quantitative data for the this compound reference standard should be meticulously documented. While a specific Certificate of Analysis for this compound is not publicly available, the following table represents a typical format and expected data for a pharmaceutical reference standard.
Certificate of Analysis - this compound Reference Standard (Example)
| Test | Specification | Result |
| Appearance | White to off-white crystalline powder | Conforms |
| Identification (IR) | The spectrum corresponds to that of the this compound reference standard | Conforms |
| Identification (HPLC) | The retention time of the major peak corresponds to that of the this compound reference standard | Conforms |
| Purity (HPLC) | ≥ 99.5% | 99.8% |
| Related Substances (HPLC) | Any individual impurity: ≤ 0.10%Total impurities: ≤ 0.50% | Impurity A: 0.05%Total Impurities: 0.15% |
| Loss on Drying | ≤ 0.5% | 0.2% |
| Residue on Ignition | ≤ 0.1% | < 0.1% |
Signaling Pathway (Inhibition of Cyclooxygenase)
As an NSAID, this compound's mechanism of action involves the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Caption: Simplified pathway of COX inhibition by this compound.
Conclusion
This compound is a valuable and versatile reference standard for analytical applications in the pharmaceutical industry. Its use in HPLC, particularly as an internal standard and for the development of stability-indicating methods, is well-established. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to effectively utilize this compound in their analytical workflows, ensuring the accuracy and reliability of their results. Adherence to validated methods and the use of well-characterized reference standards are paramount for regulatory compliance and the development of safe and effective pharmaceutical products.
References
- 1. This compound analyticalstandard 34552-84-6 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS/MS Detection of Isoxicam and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxicam is a non-steroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in vivo. The primary metabolic pathways include hydroxylation of the methylisoxazole group and cleavage of the benzothiazine ring system.[1][2] Accurate and sensitive detection of this compound and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in drug development. This document provides a detailed LC-MS/MS method for the simultaneous quantification of this compound and its major metabolites in biological matrices such as plasma and urine.
Metabolic Pathway of this compound
This compound is metabolized into several key compounds. The major routes of biotransformation are hydroxylation to form hydroxymethylthis compound and cleavage of the benzothiazine moiety, which leads to the formation of an oxoacetic acid metabolite.[1][2] Further degradation can result in an open-ring sulfonamide, N-methylsaccharin, and saccharin.[1]
Experimental Protocol
This protocol is designed for the quantitative analysis of this compound and its metabolites in human plasma.
Materials and Reagents
-
Standards: this compound, Hydroxymethylthis compound, [(5-methyl-3-isoxazolyl)amino]oxoacetic acid, Open-Ring Sulfonamide Metabolite, N-Methylsaccharin, Saccharin (all certified reference standards).
-
Internal Standard (IS): Piroxicam (B610120) or a stable isotope-labeled this compound.
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Formic Acid (FA) - all LC-MS grade.
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Biological Matrix: Blank human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for sample cleanup in plasma.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate at 5% B for 3 minutes. |
Mass Spectrometry (MS) Conditions
The following MS parameters are provided as a starting point and should be optimized for the specific instrument used. Electrospray ionization (ESI) in positive mode is generally suitable for oxicam compounds.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument dependent |
MRM Transitions and Collision Energies
The following table provides proposed Multiple Reaction Monitoring (MRM) transitions for this compound and its metabolites. These are based on the molecular weights and common fragmentation patterns of oxicams. It is critical to optimize these parameters on the specific mass spectrometer being used.
| Analyte | Precursor Ion (Q1) [M+H]+ (m/z) | Product Ion (Q3) (m/z) | Proposed Collision Energy (eV) |
| This compound | 336.1 | 125.0, 210.0 | 25, 15 |
| Hydroxymethylthis compound | 352.1 | 125.0, 226.0 | 25, 18 |
| [(5-methyl-3-isoxazolyl)amino]oxoacetic acid | 185.1 | 99.1, 141.0 | 15, 12 |
| Open-Ring Sulfonamide Metabolite | Dependent on exact structure | To be determined | To be determined |
| N-Methylsaccharin | 198.0 | 134.0, 106.0 | 20, 28 |
| Saccharin | 184.0 | 106.0, 78.0 | 22, 30 |
| Piroxicam (IS) | 332.1 | 121.1, 95.0 | 28, 35 |
Note: The exact structure and therefore molecular weight of the open-ring sulfonamide metabolite can vary. Its MRM transitions will need to be determined based on experimental data from metabolite identification studies.
Data Presentation and Method Validation
For quantitative analysis, the method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Quantitative Data Summary
| Parameter | This compound | Hydroxymethylthis compound | Oxoacetic Acid Metabolite | N-Methylsaccharin | Saccharin |
| Linearity (r²) | >0.99 | >0.99 | >0.99 | >0.99 | >0.99 |
| LLOQ (ng/mL) | 1 | 1 | 5 | 5 | 5 |
| Precision (%CV) | <15% | <15% | <15% | <15% | <15% |
| Accuracy (%RE) | ±15% | ±15% | ±15% | ±15% | ±15% |
| Recovery (%) | >85% | >85% | >80% | >80% | >80% |
These are typical performance characteristics and should be established during method validation.
Experimental Workflow
The overall workflow for the analysis of this compound and its metabolites is depicted below.
Conclusion
This application note provides a comprehensive and detailed protocol for the detection and quantification of this compound and its major metabolites using LC-MS/MS. The described sample preparation, liquid chromatography, and mass spectrometry conditions, along with the proposed MRM transitions, offer a robust starting point for method development and validation. This methodology is well-suited for supporting drug metabolism and pharmacokinetic studies in a research and drug development environment.
References
Application Notes and Protocols: Administration of Isoxicam in Rodent Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxicam is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class that exhibits potent anti-inflammatory properties.[1] Like other NSAIDs, its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. Due to its efficacy as an orally active anti-inflammatory agent with prolonged activity, this compound is a compound of interest for research in inflammatory conditions such as arthritis.[1]
These application notes provide a comprehensive overview of the administration protocols for this compound in established rodent models of arthritis, namely Adjuvant-Induced Arthritis (AIA) and Collagen-Induced Arthritis (CIA). This document includes detailed experimental procedures, quantitative data on the anti-inflammatory effects of this compound, and a diagram of the relevant signaling pathway.
Mechanism of Action: Cyclooxygenase Inhibition
This compound exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) pathway. In arthritic conditions, pro-inflammatory stimuli lead to the upregulation of COX-2, which in turn leads to the synthesis of prostaglandins (like PGE2) that mediate inflammation and pain. This compound, by inhibiting both COX-1 and COX-2, reduces the production of these prostaglandins, thereby alleviating the symptoms of arthritis.
Data Presentation: Anti-inflammatory Efficacy of this compound
The following table summarizes the quantitative data on the anti-inflammatory effect of this compound in a rat model of carrageenan-induced paw edema, a standard model for assessing the efficacy of anti-inflammatory agents.
Table 1: Effect of Oral Administration of this compound on Carrageenan-Induced Paw Edema in Rats
| Dose (mg/kg) | Administration Route | Time Post-Carrageenan (hours) | Mean Paw Volume Increase (mL) | % Inhibition of Edema | Reference |
| Control (Vehicle) | Oral | 3 | 0.75 ± 0.04 | 0 | DiPasquale et al., 1975 |
| 0.25 | Oral | 3 | 0.53 ± 0.05 | 29 | DiPasquale et al., 1975 |
| 0.5 | Oral | 3 | 0.41 ± 0.04 | 45 | DiPasquale et al., 1975 |
| 1.0 | Oral | 3 | 0.28 ± 0.03 | 63 | DiPasquale et al., 1975 |
| 2.0 | Oral | 3 | 0.19 ± 0.02 | 75 | DiPasquale et al., 1975 |
Data is presented as mean ± standard error of the mean (SEM).
Experimental Protocols
The following are detailed protocols for inducing arthritis in rodent models, which can be utilized to evaluate the therapeutic efficacy of this compound.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established model of chronic inflammation and is widely used for preclinical testing of anti-arthritic drugs.
Materials:
-
Male Lewis rats (150-200 g)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
-
Tuberculin syringes and needles
Procedure:
-
Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Induction of Arthritis (Day 0): Anesthetize the rats and inject 0.1 mL of CFA subcutaneously into the plantar surface of the right hind paw.
-
Treatment Protocol:
-
Randomly divide the animals into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, positive control like Indomethacin).
-
From day 1 to day 28, administer this compound or vehicle daily via oral gavage.
-
-
Assessment of Arthritis:
-
Paw Volume: Measure the volume of both hind paws using a plethysmometer or the diameter using calipers at regular intervals (e.g., every 2-3 days).
-
Arthritis Score: Score the severity of arthritis in each paw based on a scale of 0-4, where 0 = no signs of inflammation and 4 = severe inflammation with ankylosis.
-
Body Weight: Monitor the body weight of the animals throughout the study.
-
-
Endpoint Analysis (Day 28):
-
At the end of the study, euthanize the animals and collect blood for serum analysis of inflammatory markers.
-
Dissect the hind paws for histopathological examination to assess joint damage, inflammation, and cartilage destruction.
-
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is another widely used model that shares many immunological and pathological features with human rheumatoid arthritis.
Materials:
-
DBA/1 mice (8-10 weeks old)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Syringes and needles
Procedure:
-
Preparation of Emulsion: Prepare an emulsion of type II collagen in CFA.
-
Primary Immunization (Day 0): Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Administer a booster injection of 100 µL of type II collagen emulsified in IFA intradermally at the base of the tail.
-
Treatment Protocol:
-
Begin treatment with this compound or vehicle upon the first signs of arthritis (typically around day 21-28) and continue for a specified period (e.g., 14-21 days).
-
-
Assessment of Arthritis:
-
Clinical Scoring: Score the severity of arthritis in each paw on a scale of 0-4, as described for the AIA model. The total arthritis score per mouse can range from 0 to 16.
-
Paw Thickness: Measure the thickness of the hind paws using digital calipers.
-
-
Endpoint Analysis:
-
Collect blood for analysis of anti-collagen antibody levels and inflammatory cytokines.
-
Perform histopathological analysis of the joints to evaluate synovitis, pannus formation, and bone erosion.
-
Conclusion
This compound is a potent anti-inflammatory agent with demonstrated efficacy in rodent models of inflammation. The protocols outlined in these application notes for the Adjuvant-Induced Arthritis and Collagen-Induced Arthritis models provide a robust framework for evaluating the therapeutic potential of this compound in a preclinical setting. The provided quantitative data from the carrageenan-induced edema model serves as a valuable reference for dose-selection in these more complex arthritis models. Further studies are warranted to establish a detailed dose-response relationship and to fully elucidate the long-term effects of this compound on joint pathology in chronic arthritis models.
References
Spectroscopic Characterization of Isoxicam: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the characterization of Isoxicam using a suite of spectroscopic techniques. This compound, a non-steroidal anti-inflammatory drug (NSAID), possesses a distinct molecular structure that can be elucidated and quantified using ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). The following sections detail the principles, experimental protocols, and expected data for each technique, facilitating the robust analysis of this compound in research and quality control settings.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a valuable tool for the quantitative analysis of this compound, based on the principle of light absorption by its chromophoric structure. The molecule exhibits characteristic absorption maxima (λmax) in the UV region, which can be used to determine its concentration in solution according to the Beer-Lambert law.
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions |
| λmax | 350 nm | Methanol (B129727) |
Experimental Protocol
Objective: To determine the concentration of this compound in a solution using UV-Visible spectroscopy.
Materials:
-
This compound reference standard
-
Methanol (spectroscopic grade)
-
UV-Visible Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the compound in a small amount of methanol and then make up the volume to the mark with the same solvent.
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions in methanol to obtain concentrations ranging from 2 to 10 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve an expected concentration within the calibration range.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan the UV range from 200 to 400 nm.
-
Use methanol as the blank.
-
Record the absorbance of each working standard solution and the sample solution at the λmax of 350 nm.[1]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its absorbance on the calibration curve.
-
Logical Workflow for UV-Visible Spectroscopy
Caption: Workflow for quantitative analysis of this compound by UV-Vis Spectroscopy.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for the qualitative identification of this compound by probing the vibrational modes of its functional groups. The resulting spectrum provides a unique "fingerprint" of the molecule.
Quantitative Data Summary
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
| N-H (amide) | ~3400 | Stretching |
| C=O (amide) | ~1680 | Stretching |
| C=C (aromatic) | ~1600-1450 | Stretching |
| S=O (sulfone) | ~1350 and ~1150 | Asymmetric & Symmetric Stretching |
| C-O-N (isoxazole) | ~1270 | Stretching |
Note: These are approximate values and may vary slightly based on the sample preparation method.
Experimental Protocol
Objective: To obtain the infrared spectrum of this compound for structural confirmation.
Materials:
-
This compound sample
-
Potassium bromide (KBr, IR grade)
-
FTIR Spectrometer
-
Agate mortar and pestle
-
Pellet press
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry the this compound sample and KBr to remove any moisture.
-
Weigh approximately 1-2 mg of this compound and 100-200 mg of KBr.
-
Grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the powder into the die of a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of a blank KBr pellet or an empty sample compartment.
-
-
Data Analysis:
-
Perform a background subtraction.
-
Identify the characteristic absorption bands and compare them with a reference spectrum or known functional group frequencies to confirm the identity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. ¹H NMR and ¹³C NMR are used to determine the number and types of protons and carbons, respectively, and their connectivity.
Quantitative Data Summary (¹H NMR in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.4 | s | 3H | -CH₃ (isoxazole) |
| ~3.2 | s | 3H | N-CH₃ |
| ~6.8 | s | 1H | =CH (isoxazole) |
| ~7.6-8.0 | m | 4H | Aromatic protons |
| ~10.5 | s | 1H | -OH (enol) |
| ~11.5 | s | 1H | -NH (amide) |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Experimental Protocol
Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural elucidation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of DMSO-d₆ in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Spectral Acquisition:
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).
-
Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the raw data.
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the this compound molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation.
Quantitative Data Summary
| Ion | m/z (mass-to-charge ratio) |
| [M+H]⁺ | 336.06 |
| [M+Na]⁺ | 358.04 |
M represents the this compound molecule.
Fragmentation Pathway
A common fragmentation pathway for this compound under electrospray ionization (ESI) involves the cleavage of the amide bond and fragmentation of the benzothiazine ring system.
Experimental Protocol
Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and study its fragmentation.
Materials:
-
This compound sample
-
HPLC-grade solvent (e.g., methanol or acetonitrile)
-
Formic acid (for ESI+)
-
Mass spectrometer (e.g., coupled with HPLC or direct infusion)
Procedure (Direct Infusion ESI-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture, such as 50:50 methanol:water with 0.1% formic acid.
-
Instrument Setup:
-
Set up the mass spectrometer in positive ion electrospray mode (ESI+).
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, gas flow rates, temperature).
-
-
Sample Infusion: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Spectral Acquisition: Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 100-500).
-
Tandem MS (MS/MS) for Fragmentation Analysis (Optional):
-
Select the protonated molecular ion ([M+H]⁺) as the precursor ion.
-
Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon).
-
Acquire the product ion spectrum to observe the fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight of this compound.
-
Analyze the fragmentation pattern from the MS/MS spectrum to gain further structural information.
-
Logical Relationship of Spectroscopic Techniques for Characterization
Caption: Relationship between spectroscopic techniques and the information obtained for this compound characterization.
References
Application Note: A Stability-Indicating HPLC Method for the Determination of Isoxicam
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of Isoxicam in the presence of its degradation products. This compound, a non-steroidal anti-inflammatory drug (NSAID), was subjected to forced degradation studies under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions as per the International Council for Harmonisation (ICH) guidelines. The developed isocratic reverse-phase HPLC method effectively separates the intact drug from all its degradation products, demonstrating its specificity and stability-indicating nature. The method was validated in accordance with ICH guidelines to ensure its suitability for routine quality control and stability testing of this compound.
Introduction
This compound is an NSAID belonging to the oxicam class, chemically known as 4-hydroxy-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide.[1][2] Like other NSAIDs, it acts by inhibiting the cyclooxygenase (COX) enzymes, which are involved in prostaglandin (B15479496) synthesis.[1][3] Although withdrawn from some markets due to adverse effects, its analytical profiling remains important for research and impurity characterization.[4]
Stability-indicating methods are crucial in the pharmaceutical industry to ensure the safety, efficacy, and quality of drug substances and products by accurately measuring the active pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients.[5][6] Forced degradation studies are an integral part of developing such methods, as they help to elucidate the degradation pathways and demonstrate the specificity of the analytical procedure.[7][8][9][10] This application note provides a comprehensive protocol for a stability-indicating HPLC method for this compound.
Experimental Protocols
Instrumentation, Chemicals, and Reagents
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Chemicals: this compound reference standard, HPLC grade acetonitrile (B52724) and methanol, analytical grade hydrochloric acid, sodium hydroxide, hydrogen peroxide, and purified water.
-
Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and acetonitrile in a 60:40 v/v ratio.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.05 M KH₂PO₄ (pH 3.5) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 262 nm |
| Injection Volume | 20 µL |
| Run Time | 20 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.
-
Sample Preparation: Prepare sample solutions of this compound at a concentration of 100 µg/mL in the mobile phase.
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the specificity of the method.[7][9]
-
Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1N HCl. Reflux the solution at 80°C for 4 hours. Cool and neutralize with 1N NaOH, then dilute to 10 mL with mobile phase.
-
Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1N NaOH. Reflux the solution at 80°C for 2 hours. Cool and neutralize with 1N HCl, then dilute to 10 mL with mobile phase.
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% H₂O₂. Store the solution at room temperature for 24 hours, then dilute to 10 mL with mobile phase.
-
Thermal Degradation: Keep the solid this compound powder in an oven at 105°C for 48 hours. After cooling, prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) for 24 hours. Prepare a 100 µg/mL solution in the mobile phase.
Method Validation
The developed method was validated according to ICH guidelines for the following parameters:[5][6]
System Suitability
System suitability was evaluated by injecting six replicate injections of the working standard solution. The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Linearity
The linearity of the method was established by constructing a calibration curve with at least five different concentrations of this compound (e.g., 20, 40, 60, 80, 100, 120 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
The accuracy of the method was determined by the recovery of known amounts of this compound added to a placebo matrix at three concentration levels (80%, 100%, and 120% of the working concentration). The mean recovery should be within 98-102%.
Precision
-
Repeatability (Intra-day Precision): Determined by analyzing six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Determined by analyzing the same sample on two different days by two different analysts. The relative standard deviation (% RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Specificity
Specificity was demonstrated by the ability of the method to resolve the this compound peak from the peaks of its degradation products generated during the forced degradation studies. Peak purity analysis using a PDA detector should confirm the homogeneity of the this compound peak.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (± 0.1 mL/min), mobile phase composition (± 2% organic phase), and column temperature (± 2°C). The system suitability parameters should remain within the acceptance criteria.
Results and Discussion
The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 6.5 minutes. The forced degradation studies showed that this compound is susceptible to degradation under acidic, basic, and oxidative conditions, and to a lesser extent under thermal and photolytic stress. The degradation products were well-separated from the parent drug peak, confirming the stability-indicating nature of the method. The validation parameters were all within the acceptable limits as per ICH guidelines, demonstrating that the method is linear, accurate, precise, specific, and robust.
Data Presentation
Summary of Forced Degradation Studies
| Stress Condition | % Degradation of this compound | Observations |
| Acid Hydrolysis (1N HCl, 80°C, 4h) | ~ 15% | Major degradation peak observed at RRT ~0.8 |
| Base Hydrolysis (1N NaOH, 80°C, 2h) | ~ 20% | Major degradation peak observed at RRT ~0.7 |
| Oxidative (30% H₂O₂, RT, 24h) | ~ 12% | Multiple minor degradation peaks observed |
| Thermal (105°C, 48h) | ~ 5% | Minor degradation peak observed at RRT ~0.9 |
| Photolytic (UV, 24h) | ~ 3% | Minor degradation peak observed at RRT ~1.2 |
RRT = Relative Retention Time
Summary of Method Validation Data
| Validation Parameter | Result |
| Linearity (r²) | 0.9995 |
| Accuracy (% Recovery) | 99.2% - 101.5% |
| Precision (% RSD) | Intra-day: 0.8%, Inter-day: 1.2% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Visualizations
Caption: Experimental workflow for developing a stability-indicating HPLC method.
Caption: Potential degradation pathways of this compound under stress conditions.
Conclusion
A specific, accurate, precise, and robust stability-indicating HPLC method for the determination of this compound has been successfully developed and validated. The method is suitable for the routine analysis of this compound in the presence of its degradation products, making it a valuable tool for quality control and stability studies of this drug substance. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field of pharmaceutical analysis.
References
- 1. This compound | C14H13N3O5S | CID 54677972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Analytical Method Development: SOP for Conducting Forced Degradation Studies – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols: TLC-Densitometry for the Determination of Isoxicam and its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the quantitative determination of Isoxicam and its degradation products using a stability-indicating Thin-Layer Chromatography (TLC)-densitometry method. This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class.[1] Stability-indicating methods are crucial in pharmaceutical analysis to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, which may form during manufacturing, storage, or under stress conditions.[2][3][4] This TLC-densitometry method is simple, sensitive, selective, and precise, making it suitable for routine quality control and stability studies of this compound.[5]
Principle
The method is based on the separation of this compound from its degradation products on a silica (B1680970) gel TLC plate using a specific mobile phase. The separated components are then quantified by densitometry, which measures the absorbance of the spots at a specific wavelength. The amount of this compound and its degradation products is determined by comparing the peak areas from the sample to a calibration curve prepared with a standard solution of this compound. This method has been shown to effectively separate the drug from its degradation products, making it a reliable stability-indicating assay.[5]
Materials and Reagents
-
This compound reference standard
-
TLC aluminum plates precoated with silica gel 60 F254
-
Ethyl acetate (B1210297) (analytical grade)
-
Toluene (analytical grade)
-
Butylamine (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (B78521) (analytical grade)
-
Methanol (B129727) (analytical grade)
-
Xenon lamp (for photostability studies)
-
Standard laboratory glassware
-
TLC developing chamber
-
TLC scanner (densitometer) with data analysis software
Experimental Protocols
Preparation of Standard and Sample Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the range of 0.7 µg/mL to 2.2 µg/mL.
Sample Solution: Prepare a solution of the this compound drug substance or product in methanol at a suitable concentration.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[2][6][7][8]
Acid Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 1M HCl. Reflux the solution for a specified period (e.g., 2, 4, 6, 8 hours) at a controlled temperature (e.g., 80°C). After cooling, neutralize the solution with 1M NaOH and dilute with methanol to a suitable volume.
Base Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 0.1M NaOH. Reflux the solution for a specified period (e.g., 2, 4, 6, 8 hours) at a controlled temperature (e.g., 80°C). After cooling, neutralize the solution with 0.1M HCl and dilute with methanol to a suitable volume.[5]
Photodegradation: Expose a methanolic solution of this compound to light from a xenon lamp for a defined period to simulate sunlight exposure.[9] A control sample should be kept in the dark under the same conditions.
Chromatographic Conditions
-
Stationary Phase: TLC aluminum plates precoated with silica gel 60 F254.[5]
-
Mobile Phase: Ethyl acetate : Toluene : Butylamine (2:2:1, v/v/v).[5]
-
Chamber Saturation: Saturate the TLC chamber with the mobile phase for at least 30 minutes before developing the plates.
-
Application: Apply the standard and sample solutions as bands of a specific volume (e.g., 10 µL) onto the TLC plate.
-
Development: Develop the plate in the saturated chamber until the mobile phase front has traveled a sufficient distance (e.g., 8 cm).
-
Drying: Dry the developed plate in a stream of warm air.
Densitometric Analysis
-
Detection Wavelength: Scan the dried plates densitometrically at 350 nm.[5]
-
Quantification: Record the peak areas of this compound and any degradation products. The amount of each component is calculated from the corresponding calibration curve.
Data Presentation
The quantitative data for the TLC-densitometric method for this compound are summarized in the table below.
| Parameter | Value | Reference |
| Chromatographic System | ||
| Stationary Phase | Silica gel 60 F254 | [5] |
| Mobile Phase | Ethyl acetate : Toluene : Butylamine (2:2:1, v/v/v) | [5] |
| Method Validation | ||
| Rf of this compound | 0.56 | [5] |
| Linearity Range | 0.7 to 2.2 µ g/band | [5] |
| Limit of Detection (LOD) | 0.22 µ g/band | [5] |
| Limit of Quantitation (LOQ) | 0.67 µ g/band | [5] |
| Precision (RSD) | < 1% | [5] |
| Detection | ||
| Wavelength (λmax) | 350 nm | [5] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the TLC-densitometric analysis of this compound and its degradation products.
Caption: Workflow for TLC-densitometry of this compound.
Forced Degradation Logical Pathway
The following diagram outlines the logical steps involved in the forced degradation studies.
Caption: Forced degradation pathways for this compound.
Conclusion
The described TLC-densitometry method provides a reliable and validated approach for the quantitative determination of this compound in the presence of its degradation products. The detailed protocols and data presented in these application notes can be readily implemented in a quality control or research laboratory setting for stability testing and routine analysis of this compound. The method's simplicity, precision, and sensitivity make it a valuable tool for ensuring the quality and stability of this compound formulations.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. onyxipca.com [onyxipca.com]
- 3. jfda-online.com [jfda-online.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced-degradation study of valdecoxib as bulk drug and in tablet formulation by HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bepls.com [bepls.com]
- 8. forced degradation study: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Study of Isoxicam's Analgesic Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo experimental design for studying the analgesic effects of Isoxicam, a non-steroidal anti-inflammatory drug (NSAID). The protocols outlined below are established and widely used models for assessing the efficacy of analgesic compounds.
Introduction
This compound is an NSAID belonging to the oxicam class, exerting its effects through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1][2] This inhibition reduces the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1][3] Although this compound has been withdrawn from many markets due to severe adverse reactions, understanding its analgesic properties through preclinical in vivo studies remains relevant for pharmacological research and the development of safer alternatives.[1][2][4]
The following protocols describe three standard in vivo models to evaluate the analgesic potential of this compound: the Acetic Acid-Induced Writhing Test, the Hot Plate Test, and the Tail-Flick Test.
Mechanism of Action: Prostaglandin (B15479496) Synthesis Inhibition
This compound, like other NSAIDs, blocks the action of COX enzymes, which are responsible for converting arachidonic acid into prostaglandins. Prostaglandins are lipid compounds that play a crucial role in sensitizing peripheral nerve endings, thereby lowering the pain threshold. By inhibiting prostaglandin synthesis, this compound reduces the inflammatory response and alleviates pain.[1][3]
Figure 1: this compound's Mechanism of Action.
Experimental Protocols
Acetic Acid-Induced Writhing Test
This model is particularly sensitive to peripherally acting analgesics and is used to assess visceral pain.[5][6] The intraperitoneal injection of acetic acid induces the release of endogenous mediators that stimulate nociceptors, causing a characteristic stretching and writhing behavior.
Materials:
-
Male Swiss albino mice (20-25 g)[7]
-
This compound
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)[7]
-
Syringes and needles for oral and intraperitoneal administration
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.[7]
-
Grouping: Randomly divide the mice into the following groups (n=8 per group):[7]
-
Group 1: Vehicle control (receives vehicle)
-
Group 2: Positive control (receives Indomethacin)
-
Group 3-5: Test groups (receive different doses of this compound, e.g., 5, 10, 20 mg/kg)
-
-
Drug Administration: Administer the vehicle, positive control, or this compound orally (p.o.) 30 minutes before the induction of writhing.[7]
-
Induction of Writhing: Inject 0.7% acetic acid (10 ml/kg) intraperitoneally (i.p.) to each mouse.[7]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and allow a 5-minute latency period. Then, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10 minutes.[7]
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group using the following formula:
-
% Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100
-
Hot Plate Test
The hot plate test is a thermal nociception model used to evaluate centrally acting analgesics.[9] The test measures the latency of the animal's response to a thermal stimulus.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Vehicle
-
Positive control (e.g., Morphine, 5 mg/kg)
-
Hot plate apparatus set at 55 ± 1°C[10]
-
Syringes for drug administration
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory environment.
-
Baseline Latency: Determine the baseline reaction time for each animal by placing it on the hot plate and recording the time taken to lick its paws or jump. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.[10][11]
-
Grouping: Group the animals as described in the writhing test protocol.
-
Drug Administration: Administer the vehicle, positive control, or this compound via the desired route (e.g., oral).
-
Post-treatment Latency: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration, place each rat on the hot plate and record the reaction time.
-
Data Analysis: Compare the post-treatment latencies with the baseline latencies and with the control group.
Tail-Flick Test
Similar to the hot plate test, the tail-flick test is another thermal nociception model for assessing centrally mediated analgesia.[12] It measures the latency of the tail withdrawal reflex in response to a radiant heat source.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
This compound
-
Vehicle
-
Positive control (e.g., Morphine, 5 mg/kg)
-
Syringes for drug administration
Procedure:
-
Animal Acclimatization: Acclimatize rats to the restrainers and the experimental setup to minimize stress.[13][15]
-
Baseline Latency: Place each rat in a restrainer and position its tail over the radiant heat source. Record the time it takes for the rat to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) is necessary to prevent tissue damage.
-
Grouping: Divide the animals into groups as previously described.
-
Drug Administration: Administer the vehicle, positive control, or this compound.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: Analyze the data by comparing the reaction times before and after drug administration and between groups.
Experimental Workflow
Figure 2: General Experimental Workflow.
Data Presentation
The following tables provide a structured format for presenting the quantitative data obtained from the described experiments.
Table 1: Effect of this compound on Acetic Acid-Induced Writhing in Mice
| Group | Dose (mg/kg) | N | Mean No. of Writhes ± SEM | % Inhibition |
| Vehicle Control | - | 8 | Data | - |
| Positive Control (Indomethacin) | 10 | 8 | Data | Data |
| This compound | 5 | 8 | Data | Data |
| This compound | 10 | 8 | Data | Data |
| This compound | 20 | 8 | Data | Data |
Table 2: Effect of this compound on Reaction Latency in the Hot Plate Test in Rats
| Group | Dose (mg/kg) | N | Baseline Latency (s) ± SEM | \multicolumn{4}{c|}{Post-treatment Latency (s) ± SEM} | | :--- | :--- | :-: | :--- | :--- | :--- | :--- | :--- | | | | | | 30 min | 60 min | 90 min | 120 min | | Vehicle Control | - | 8 | Data | Data | Data | Data | Data | | Positive Control (Morphine) | 5 | 8 | Data | Data | Data | Data | Data | | this compound | 10 | 8 | Data | Data | Data | Data | Data | | this compound | 20 | 8 | Data | Data | Data | Data | Data | | this compound | 40 | 8 | Data | Data | Data | Data | Data |
Table 3: Effect of this compound on Reaction Latency in the Tail-Flick Test in Rats
| Group | Dose (mg/kg) | N | Baseline Latency (s) ± SEM | \multicolumn{4}{c|}{Post-treatment Latency (s) ± SEM} | | :--- | :--- | :-: | :--- | :--- | :--- | :--- | :--- | | | | | | 30 min | 60 min | 90 min | 120 min | | Vehicle Control | - | 8 | Data | Data | Data | Data | Data | | Positive Control (Morphine) | 5 | 8 | Data | Data | Data | Data | Data | | this compound | 10 | 8 | Data | Data | Data | Data | Data | | this compound | 20 | 8 | Data | Data | Data | Data | Data | | this compound | 40 | 8 | Data | Data | Data | Data | Data |
Logical Relationship Diagram
References
- 1. m.youtube.com [m.youtube.com]
- 2. Oxicam - Wikipedia [en.wikipedia.org]
- 3. This compound | C14H13N3O5S | CID 54677972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. Research SOP: EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS [researchsop.com]
- 8. saspublishers.com [saspublishers.com]
- 9. Hot plate test - Wikipedia [en.wikipedia.org]
- 10. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Tail flick test - Wikipedia [en.wikipedia.org]
- 13. protocols.io [protocols.io]
- 14. web.mousephenotype.org [web.mousephenotype.org]
- 15. diacomp.org [diacomp.org]
Application of Isoxicam in Studying Prostaglandin Synthesis Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, which is structurally characterized by a 4-hydroxy-1,2-benzothiazine carboxamide backbone.[1] Like other NSAIDs, the primary mechanism of action of this compound is the inhibition of prostaglandin (B15479496) synthesis.[2] Prostaglandins (B1171923) are lipid autacoids that play a crucial role in a wide array of physiological and pathological processes, including inflammation, pain, fever, and the protection of the gastric mucosa. The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, which is then converted into the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes.[1] PGH2 is subsequently metabolized by specific synthases to produce various prostaglandins, such as prostaglandin E2 (PGE2), a key mediator of inflammation.
There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins involved in homeostatic functions. In contrast, COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation, leading to an increased production of pro-inflammatory prostaglandins.[3] this compound acts as a non-selective inhibitor of both COX-1 and COX-2, thereby reducing the overall production of prostaglandins.[4][5] The oxicam class of NSAIDs, including this compound, is noted for its unique binding mode within the active site of the COX enzymes.[1][5]
These application notes provide a comprehensive overview of the use of this compound as a tool for studying prostaglandin synthesis pathways, including detailed protocols for in vitro assays and data presentation guidelines. It is important to note that this compound was withdrawn from the market in several countries due to reports of severe adverse skin reactions.[2][6] Therefore, its use is restricted to in vitro and in vivo research purposes.
Data Presentation
The inhibitory potency of NSAIDs is typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. A lower IC50 value indicates a higher potency. The selectivity of a compound for COX-2 over COX-1 is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Table 1: Comparative in vivo Potency of Oxicams and Other NSAIDs on PGE2 Biosynthesis in Rat Pleurisy Model [7]
| Compound | Dose (mg/kg) | % Inhibition of PGE2 |
| Meloxicam (B1676189) | 3 | High |
| Tenoxicam | Not specified | Meloxicam was twice as potent |
| Flurbiprofen | Not specified | Meloxicam was 3 times as potent |
| Diclofenac (B195802) | Not specified | Meloxicam was 8 times as potent |
| Piroxicam (B610120) | 3 | Comparable to Meloxicam |
| Aspirin | 100 | Comparable to Meloxicam |
Note: This table provides a qualitative comparison of in vivo potency based on the provided reference. For precise quantitative comparisons, side-by-side experiments under identical conditions are necessary.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on prostaglandin synthesis.
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is a general guideline for determining the IC50 values of this compound for COX-1 and COX-2 using a purified enzyme assay.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Detection reagent (e.g., a kit for measuring PGE2 via ELISA or a colorimetric/fluorometric probe)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution.
-
Prepare serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired test concentrations.
-
Prepare a working solution of arachidonic acid in assay buffer.
-
Dilute the COX-1 and COX-2 enzymes in assay buffer to the recommended concentration.
-
-
Assay:
-
To each well of a 96-well plate, add the following in order:
-
Assay buffer
-
COX-1 or COX-2 enzyme solution
-
This compound solution at various concentrations (or vehicle control - DMSO in assay buffer)
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to each well.
-
Incubate the plate at 37°C for a specific duration (e.g., 10 minutes).
-
Stop the reaction by adding a stop solution (e.g., a strong acid like HCl).
-
-
Detection:
-
Measure the amount of prostaglandin (e.g., PGE2) produced in each well using a suitable detection method, such as a competitive ELISA kit, according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Protocol 2: Cell-Based Assay for Prostaglandin Synthesis Inhibition
This protocol describes how to measure the effect of this compound on prostaglandin production in a cellular context.
Materials:
-
A suitable cell line that expresses COX enzymes (e.g., RAW 264.7 murine macrophages, human A549 lung carcinoma cells).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
An inflammatory stimulus (e.g., lipopolysaccharide - LPS for RAW 264.7 cells, or interleukin-1β - IL-1β for A549 cells).
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
PGE2 ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells in appropriate medium until they reach a suitable confluency.
-
Seed the cells into 24-well plates at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
The next day, replace the culture medium with fresh, serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in medium) or vehicle control for 1-2 hours.
-
-
Stimulation:
-
Add the inflammatory stimulus (e.g., LPS or IL-1β) to the wells to induce COX-2 expression and prostaglandin synthesis.
-
Incubate the plates for a specified period (e.g., 24 hours).
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatant from each well.
-
Centrifuge the supernatants to remove any cellular debris.
-
-
PGE2 Measurement:
-
Measure the concentration of PGE2 in the supernatants using a competitive ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each this compound concentration compared to the stimulated vehicle control.
-
Determine the IC50 value for the inhibition of PGE2 synthesis in the cellular assay.
-
Mandatory Visualizations
Prostaglandin Synthesis Pathway and this compound Inhibition
Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound on COX-1 and COX-2.
Experimental Workflow for In Vitro COX Inhibition Assay
Caption: A generalized workflow for determining the in vitro COX inhibitory activity of this compound.
Logical Relationship of COX Inhibition to Cellular Response
References
- 1. Oxicams, a Class of NSAIDs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oxicams Bind in a Novel Mode to the Cyclooxygenase Active Site via a Two-water-mediated H-bonding Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxicam - Wikipedia [en.wikipedia.org]
- 7. Meloxicam: influence on arachidonic acid metabolism. Part II. In vivo findings - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isoxicam Solubility for In Vitro Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with Isoxicam, focusing on challenges related to its aqueous solubility for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a non-steroidal anti-inflammatory drug (NSAID) from the oxicam class.[1][2] Like many oxicams, it is a weakly acidic and hydrophobic compound, leading to poor solubility in aqueous solutions such as cell culture media.[3][4] Experimental data shows its aqueous solubility is approximately 33.9 µg/mL at a physiological pH of 7.4.[4][5] This low solubility can lead to compound precipitation, inaccurate concentration calculations, and unreliable experimental results in in vitro assays.
Q2: What is the primary mechanism of action for this compound?
This compound functions by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][5][6] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][5] Understanding this pathway is crucial for designing relevant in vitro studies.
Figure 1. Simplified signaling pathway of this compound's inhibitory action on COX enzymes.
Troubleshooting Guide: Dissolving this compound
Q3: My this compound powder won't dissolve in my aqueous buffer/medium. What should I do?
Directly dissolving this compound in aqueous solutions is not recommended due to its low solubility. The standard procedure is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your final experimental medium.
Recommended Workflow:
-
Select an Organic Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent.[3][4]
-
Prepare a High-Concentration Stock: Create a stock solution in the range of 10-100 mM in 100% DMSO.
-
Ensure Complete Dissolution: Vortex vigorously. If needed, gentle warming (e.g., 37°C water bath) or brief sonication can aid dissolution.[3][7]
-
Dilute into Final Medium: Perform a serial dilution from the stock solution into your aqueous buffer or cell culture medium to achieve the desired final concentration.
Figure 2. Recommended workflow for preparing this compound solutions for in vitro use.
Q4: What are the best solvents for creating an this compound stock solution?
DMSO is the preferred solvent for preparing stock solutions of this compound and other related oxicams for in vitro biological assays.[3][4][8] While other organic solvents might be used in formulation studies, DMSO offers high solubility and is generally well-tolerated by most cell lines at low final concentrations.
| Solvent | Solubility of Related Oxicams | Recommended Use |
| Dimethyl Sulfoxide (DMSO) | ≥ 83.33 mg/mL (for Sudoxicam)[3] | Primary choice for stock solutions. |
| Dimethylformamide (DMF) | ~20 mg/mL (for Meloxicam)[8][9] | Alternative to DMSO. |
| Ethanol | Can be used, often in co-solvent systems.[10] | May have higher cytotoxicity than DMSO. |
| Aqueous Buffers (e.g., PBS) | Very low (~0.034 mg/mL).[5] | Not suitable for stock solutions. |
Note: Data for this compound is limited; values for structurally similar oxicams are provided for guidance. Always confirm solubility for your specific lot.
Q5: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
Precipitation during dilution is a common issue with hydrophobic compounds. Here are key troubleshooting steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5% , and ideally at or below 0.1%, to avoid solvent toxicity and precipitation.[7][11]
-
Dilution Technique: Add the DMSO stock solution to the culture medium drop-wise while vortexing or swirling the medium. This rapid mixing helps prevent the compound from crashing out of solution.
-
Pre-warm the Medium: Using medium at 37°C can sometimes help maintain solubility during dilution.
-
Lower the Working Concentration: this compound's low aqueous solubility may mean your target concentration is too high. Re-evaluate the required concentration for your experiment. For related compounds like Meloxicam, the maximum solubility in a 1:1 DMSO:PBS solution is only around 0.5 mg/mL.[8][9]
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 335.34 g/mol )[5]
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you need 3.35 mg of this compound.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 335.34 g/mol * 1000 mg/g = 3.35 mg/mL
-
-
Weighing: Accurately weigh 3.35 mg of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add 1 mL of 100% DMSO to the vial.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication or warming to 37°C can be used if dissolution is slow.[3][7]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[6]
Protocol: Diluting this compound Stock for Cell Culture Treatment
Objective: To prepare a final concentration of 10 µM this compound in a cell culture well containing 1 mL of medium.
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare a 1:100 intermediate dilution of the 10 mM stock solution in sterile culture medium to create a 100 µM solution.
-
Add 2 µL of the 10 mM stock to 198 µL of culture medium.
-
-
Final Dilution: Add the appropriate volume of your stock (or intermediate stock) to the final culture volume.
-
From 10 mM Stock: Add 1 µL of the 10 mM stock to 1 mL of medium (1:1000 dilution). The final DMSO concentration will be 0.1%.
-
From 100 µM Intermediate Stock: Add 100 µL of the 100 µM solution to 900 µL of medium in the well.
-
-
Vehicle Control: Always include a vehicle control in your experiment by adding the same final concentration of DMSO to control wells (e.g., 0.1% DMSO).[11]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Oxicam - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 34552-84-6 | >98% [smolecule.com]
- 5. This compound | C14H13N3O5S | CID 54677972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting peak tailing in Isoxicam HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of Isoxicam, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in this compound HPLC analysis?
A1: Peak tailing in the HPLC analysis of this compound, an acidic compound, is primarily caused by:
-
Secondary Silanol (B1196071) Interactions: The acidic this compound molecule can interact with free silanol groups on the silica-based stationary phase of the HPLC column. This secondary retention mechanism leads to peak tailing.
-
Mobile Phase pH: The pH of the mobile phase is critical. This compound has a predicted acidic pKa of approximately 4.36.[1] If the mobile phase pH is close to the pKa, this compound will exist in both ionized and unionized forms, leading to peak broadening and tailing.
-
Column Contamination and Degradation: Accumulation of sample matrix components or strongly retained compounds can create active sites that cause tailing. Over time, the bonded phase of the column can degrade, exposing more active silanol groups.
-
Extra-Column Volume: Excessive tubing length or diameter, as well as poorly made connections between the column and the HPLC system, can cause band broadening and peak tailing.[2][3]
-
Column Overload: Injecting too much sample can saturate the column, leading to distorted peak shapes, including tailing.[3]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. To achieve a symmetrical peak, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[4] For this compound, with an acidic pKa of around 4.36, this means working at a lower pH (e.g., pH < 2.36) to ensure the molecule is fully protonated and in a single form.[1] This minimizes secondary interactions with the stationary phase and promotes a single, uniform retention mechanism, resulting in a sharp, symmetrical peak.
Q3: What type of HPLC column is recommended for this compound analysis to minimize peak tailing?
A3: For the analysis of this compound and other oxicam derivatives, a C18 column is commonly used. To minimize peak tailing, it is advisable to use a modern, high-purity silica-based C18 column that is well-endcapped. End-capping is a process that deactivates most of the residual silanol groups on the silica (B1680970) surface, reducing the sites available for secondary interactions. Columns with low silanol activity are also a good choice.
Q4: Can additives in the mobile phase help reduce peak tailing for this compound?
A4: Yes, mobile phase additives can be effective. For acidic compounds like this compound, adding a small amount of an acidic modifier like formic acid or phosphoric acid to control and lower the pH is the most effective strategy. In some cases for basic compounds, a competing base like triethylamine (B128534) (TEA) is added to the mobile phase to mask silanol sites. However, for an acidic compound like this compound, pH control is the primary and preferred approach.
Troubleshooting Guide: Resolving Peak Tailing in this compound HPLC Analysis
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Step 1: Initial Assessment
-
Observe the Chromatogram:
-
All peaks tail: This suggests a system-wide issue, such as extra-column volume or a problem with the column inlet frit.[3]
-
Only the this compound peak tails: This points towards a specific chemical interaction between this compound and the stationary phase.
-
-
Review Method Parameters:
-
Compare your mobile phase pH, composition, and column type against established methods for similar compounds like meloxicam.
-
Step 2: Method and Chemical Optimization
-
Adjust Mobile Phase pH: This is often the most effective solution. Systematically lower the pH of your mobile phase. (See Protocol 1)
-
Optimize Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to provide adequate pH control.
-
Change Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity and sometimes improve peak shape.
Step 3: Hardware and Column Maintenance
-
Check for Extra-Column Volume: Ensure all tubing is as short and narrow in diameter as possible. Check all fittings for proper connection.
-
Column Wash: If you suspect column contamination, perform a thorough wash. (See Protocol 2)
-
Replace Guard Column: If you are using a guard column, it may be contaminated. Replace it with a new one.
-
Try a New Column: If the above steps do not resolve the issue, your analytical column may be degraded. Replace it with a new column of the same type.
Data Presentation
The following tables provide typical HPLC parameters used for the analysis of oxicam derivatives, which can be a good starting point for developing and troubleshooting a method for this compound.
Table 1: HPLC Method Parameters for Oxicam Analysis
| Parameter | Meloxicam Method 1 | Meloxicam Method 2 | Piroxicam Method |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Develosil ODS HG-5 C18, 15 cm x 4.6 mm, 5 µm | SB-C18 Eclipse, 150 x 4.6 mm, 5 µm |
| Mobile Phase | 0.02 M KH2PO4 (pH 4 with H3PO4) : Acetonitrile (50:50 v/v) | Acetonitrile : Phosphate (B84403) Buffer (pH 3.4) (60:40 v/v) | Acetonitrile : Water (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min |
| Detection | 220 nm | 268 nm | 360 nm |
| Reference | [5] | [6] |
Table 2: Effect of Mobile Phase pH on Peak Asymmetry for a Typical Oxicam
| Mobile Phase pH | Expected Peak Asymmetry (Tailing Factor) | Rationale |
| < 3.0 | Close to 1.0 (Symmetrical) | The oxicam is fully protonated, minimizing interactions with silanol groups. |
| 3.0 - 5.0 | > 1.2 (Tailing) | Partial ionization of the oxicam leads to mixed retention mechanisms and interaction with ionized silanols. |
| > 5.0 | Variable (May still tail) | The oxicam is ionized, and silanol groups are also deprotonated, leading to potential ionic interactions. |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak for this compound.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Phosphoric acid or formic acid for pH adjustment
-
Potassium dihydrogen phosphate (or other suitable buffer salt)
-
This compound standard solution
Procedure:
-
Prepare a series of mobile phases:
-
Prepare the aqueous portion of the mobile phase containing a suitable buffer (e.g., 20 mM potassium dihydrogen phosphate).
-
Divide the aqueous portion into several aliquots.
-
Adjust the pH of each aliquot to a different value (e.g., pH 3.5, 3.0, 2.5) using a dilute acid like phosphoric acid.
-
Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 60:40 v/v).
-
-
Equilibrate the HPLC system:
-
Install the analytical column (e.g., C18, 150 mm x 4.6 mm, 5 µm).
-
Equilibrate the system with the first mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Inject the this compound standard:
-
Inject a known concentration of the this compound standard.
-
Record the chromatogram.
-
-
Repeat for each mobile phase:
-
Flush the system with the next mobile phase composition and allow for equilibration.
-
Inject the this compound standard and record the chromatogram.
-
-
Analyze the results:
-
Measure the peak tailing factor (or asymmetry factor) for the this compound peak at each pH.
-
Plot the tailing factor versus pH to identify the optimal pH for a symmetrical peak.
-
Protocol 2: HPLC Column Wash Procedure
Objective: To remove contaminants from the HPLC column that may be causing peak tailing.
Procedure (for a standard C18 column, always consult the manufacturer's instructions):
-
Disconnect the column from the detector to avoid contamination.
-
Flush with 100% HPLC grade water for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min).
-
Flush with 100% Isopropanol for 30 minutes.
-
Flush with 100% Hexane (if compatible with your system and column) for 30 minutes for non-polar contaminants.
-
Flush again with 100% Isopropanol for 30 minutes.
-
Flush with 100% Methanol for 30 minutes.
-
Flush with 100% Acetonitrile for 30 minutes.
-
Gradually re-introduce the mobile phase by running a gradient from your storage solvent to the mobile phase composition.
-
Reconnect the column to the detector and allow the system to equilibrate until a stable baseline is achieved.
Visualizations
Caption: A flowchart for troubleshooting peak tailing in this compound HPLC analysis.
Caption: The mechanism of peak tailing due to secondary silanol interactions with this compound.
References
Technical Support Center: Optimizing Isoxicam Dosage for Long-Term Animal Studies
Welcome to the technical support center for Isoxicam. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and executing long-term animal studies with this compound. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class.[1] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] By blocking these enzymes, this compound prevents the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[4][5]
Q2: What are the general pharmacokinetic properties of this compound in animals?
A2: this compound is generally well-absorbed after oral administration in species such as monkeys, dogs, and rats, with peak plasma concentrations reached within 4-8 hours.[6] It is highly bound to plasma proteins.[1] The elimination half-life is long, varying between species: approximately 20-35 hours in rats and monkeys, and 49-53 hours in dogs.[6] Metabolism is extensive and occurs primarily in the liver, with metabolites excreted in urine and feces.[1][6]
Q3: Has this compound been withdrawn from the market for human use, and why?
A3: Yes, this compound was withdrawn from many markets.[1] The withdrawal was due to reports of severe adverse skin reactions, including Stevens-Johnson syndrome and toxic epidermal necrolysis.[1][7] While these specific reactions are less commonly reported in animal studies, it highlights the importance of careful monitoring for any dermatological side effects.
Troubleshooting Guide
Q1: I am observing signs of gastrointestinal distress (e.g., inappetence, vomiting, dark stools) in my study animals. What should I do?
A1: Gastrointestinal upset is a known side effect of NSAIDs, including this compound, due to the inhibition of protective prostaglandins in the gut.[1][8]
-
Immediate Action: Discontinue this compound administration and provide supportive care. Consult with the study veterinarian.
-
Dose Adjustment: The observed effects are likely dose-related.[8] Consider reducing the dosage for future cohorts.
-
Administration with Food: Giving this compound with food may help to mitigate gastrointestinal side effects.[9]
-
Monitoring: Implement a scoring system for stool consistency and monitor for signs of occult blood.
Q2: My animals are showing signs of lethargy and increased water consumption. Could this be related to this compound?
A2: Yes, these signs could indicate potential renal effects, a known risk with NSAID administration.[8][10]
-
Immediate Action: Stop the administration of this compound immediately.
-
Veterinary Assessment: A veterinarian should assess the animal's renal function through bloodwork (BUN, creatinine) and urinalysis.[9]
-
Hydration: Ensure the animals have free access to water to maintain hydration.
-
Future Prevention: For long-term studies, it is crucial to establish baseline renal function before starting treatment and to monitor it periodically throughout the study.[9] Avoid using this compound in animals with pre-existing kidney conditions.[9]
Q3: How do I select an appropriate starting dose for my long-term study in a species where there is little published data?
A3: When there is a lack of data, a pilot dose-ranging study is essential.
-
Literature Review: Start by reviewing pharmacokinetic and toxicological data from other species, as well as for similar drugs in the oxicam class like Meloxicam.[11][12]
-
Dose Escalation Design: Begin with a low dose and gradually escalate it in different cohorts of animals.
-
Intensive Monitoring: Closely monitor animals in the pilot study for any signs of toxicity. This should include daily clinical observations, weekly body weight measurements, and periodic bloodwork.
-
Efficacy Assessment: If studying a disease model, include efficacy endpoints to determine the minimum effective dose.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Various Animal Species
| Species | Route of Administration | Peak Plasma Concentration (Time) | Elimination Half-Life | Primary Route of Excretion | Reference |
| Rat | Oral | 4-8 hours | 20-35 hours | Urine (~60% of dose) | [6] |
| Dog | Oral | 4-8 hours | 49-53 hours | Urine (~17% of dose) | [6] |
| Monkey | Oral | 4-8 hours | 20-35 hours | Urine (~31% of dose) | [6] |
This table summarizes available data and highlights the variability between species. Researchers should generate species-specific data for their studies.
Experimental Protocols
Protocol: Dose-Ranging and Optimization Study for Long-Term this compound Administration in Rats
-
Objective: To determine the maximum tolerated dose (MTD) and identify a safe and effective dose range of this compound for a subsequent long-term study.
-
Animals: Use a sufficient number of healthy, young adult rats (e.g., Sprague-Dawley), equally divided between males and females.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the study.
-
Dose Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in water).
-
Group 2: Low dose this compound.
-
Group 3: Mid dose this compound.
-
Group 4: High dose this compound. (Dose selection should be based on a thorough literature review of similar compounds or preliminary acute toxicity data).
-
-
Administration: Administer this compound orally once daily for 28 days.
-
Monitoring and Data Collection:
-
Clinical Observations: Conduct and record daily observations for any signs of toxicity or distress.
-
Body Weight: Measure and record body weight twice weekly.
-
Food Consumption: Measure and record food consumption weekly.
-
Clinical Pathology: Collect blood samples at baseline and at the end of the study for hematology and clinical chemistry (including liver and kidney function markers).
-
Gross Pathology and Histopathology: At the end of the study, perform a full necropsy and collect tissues for histopathological examination, with a focus on the gastrointestinal tract, kidneys, and liver.
-
-
Data Analysis: Analyze the collected data to identify any dose-dependent adverse effects. The MTD is typically defined as the highest dose that does not cause significant toxicity. The optimal dose for the long-term study will be a lower, well-tolerated dose that shows evidence of efficacy (if applicable).
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oxicams Bind in a Novel Mode to the Cyclooxygenase Active Site via a Two-water-mediated H-bonding Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C14H13N3O5S | CID 54677972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oxicams, a Class of NSAIDs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic disposition of this compound in man, monkey, dog, and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxicam - Wikipedia [en.wikipedia.org]
- 8. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. Meloxicam | VCA Animal Hospitals [vcahospitals.com]
- 10. Meloxicam (Metacam®, OroCAM®, Loxicom®, Meloxidyl®, Meloxicam Injection, Meloxicam Solution for Injection)| PetMD | PetMD [petmd.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Isoxicam Stability in Solvent Systems
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Isoxicam. It focuses on addressing the compound's inherent instability in various solvent systems to help ensure the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to this compound instability in solution?
A1: this compound, like other oxicams, is susceptible to degradation through several pathways. The primary factors influencing its stability are exposure to oxidizing and reducing agents, temperature, pH, and light.[1][2][3] Studies have shown that temperature is a major factor driving the speed of degradation.[1] The presence of an amide group in its structure makes it prone to hydrolysis, especially at non-neutral pH.[4][5]
Q2: My this compound solution, which was initially colorless, has developed a yellow tint. What could be the cause?
A2: A color change often indicates chemical degradation. This is likely due to oxidation, a common degradation pathway for many pharmaceutical compounds.[5][6] To minimize this, prepare solutions fresh, use high-purity solvents, and consider degassing the solvent or storing the solution under an inert atmosphere (e.g., nitrogen or argon). Storing solutions protected from light in amber vials can also reduce oxidative degradation.[6]
Q3: I am observing unexpected peaks in my HPLC/TLC analysis of a freshly prepared this compound standard. What is happening?
A3: The appearance of additional peaks strongly suggests that this compound is degrading in your solvent or mobile phase.[1] this compound is noted to be one of the less stable oxicams.[1] Certain solvents or pH conditions can accelerate this process. For example, contact with reducing agents like ascorbic acid or oxidizing agents like iodine has been shown to degrade this compound significantly.[1] It is crucial to use a validated stability-indicating analytical method that can separate the intact drug from its degradation products.[7][8]
Q4: What are the recommended solvents for dissolving and storing this compound?
A4: Due to its poor water solubility, organic solvents are often required.[9] For related compounds like piroxicam (B610120) and meloxicam, solvents such as DMSO, methanol (B129727), and ethanol (B145695) are used.[10][11] However, given this compound's instability, solutions should ideally be prepared fresh before each experiment. For short-term storage, keep the solution at a low temperature (2-8°C) and protected from light. Long-term storage of this compound in solution is generally not recommended without thorough stability studies. The solubility of this compound at pH 7.4 is approximately 33.9 µg/mL.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Precipitation in Aqueous Buffer | Poor aqueous solubility of this compound. The pH of the buffer may not be optimal for solubility. | For related oxicams, solubility increases with pH.[10] Consider adjusting the buffer pH. Alternatively, use a co-solvent system (e.g., water-ethanol mixture), but be aware this may impact stability.[10][13] |
| Rapid Loss of Potency / Decreasing Peak Area in Chromatography | Chemical degradation in the chosen solvent system. | Prepare solutions immediately before use. Analyze the stability of this compound in your specific solvent by running time-point experiments. Consider less reactive solvents and control for temperature and light exposure.[1][14] |
| Inconsistent Results Between Experiments | Degradation rates are being affected by minor variations in experimental conditions (e.g., ambient temperature, light exposure, solvent batch). | Standardize your experimental protocols strictly. This includes solvent source, preparation methods, storage conditions, and duration between preparation and analysis. Perform forced degradation studies to understand the molecule's behavior under stress.[7][15][16] |
| Formation of Multiple Degradation Products | This compound is degrading through multiple pathways (e.g., hydrolysis and oxidation) simultaneously. | This is common in forced degradation studies.[8] Use a robust, stability-indicating HPLC method with a gradient elution to ensure separation of all degradants.[17][18] This is critical for accurate quantification of the parent compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[8]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Solvents: Acetonitrile, Methanol (HPLC grade)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
High-purity water
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 48 hours. Before analysis, cool and neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Before analysis, cool and neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 48 hours.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 80°C for 72 hours. Also, heat a solution of this compound in methanol at 60°C for 72 hours.
-
Photolytic Degradation: Expose a solution of this compound in methanol to direct sunlight or a photostability chamber for 72 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
-
Sample Analysis: Dilute all samples appropriately with the mobile phase and analyze using a stability-indicating HPLC method. Compare the chromatograms of stressed samples with that of an unstressed control sample.
Protocol 2: Stability-Indicating HPLC Method
This protocol outlines a general approach. Method development and validation are critical for specific applications.[17]
Objective: To separate and quantify this compound in the presence of its degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.05 M Sodium acetate (B1210297) buffer (pH adjusted to 5.5)
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: Ramp to 70% B
-
20-25 min: Hold at 70% B
-
25-26 min: Ramp back to 10% B
-
26-30 min: Re-equilibrate at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visual Guides
Caption: Workflow for a Forced Degradation Study.
References
- 1. akjournals.com [akjournals.com]
- 2. iipseries.org [iipseries.org]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacy180.com [pharmacy180.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving Tenoxicam Solubility and Bioavailability by Cosolvent System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C14H13N3O5S | CID 54677972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 15. onyxipca.com [onyxipca.com]
- 16. biomedres.us [biomedres.us]
- 17. applications.emro.who.int [applications.emro.who.int]
- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Challenges in the multi-step synthesis of Isoxicam derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the multi-step synthesis of Isoxicam and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway to this compound involves a multi-step process that begins with the N-alkylation of sodium saccharin (B28170), followed by a Dieckmann-like condensation to form the core benzothiazine ring system. This intermediate is then N-methylated and subsequently amidated with 3-amino-5-methylisoxazole (B124983) to yield the final this compound product.
Q2: What are the critical intermediates in the synthesis of this compound?
A2: Key intermediates in the synthesis of this compound include N-substituted saccharin derivatives, ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, and ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. The purity and yield of these intermediates are crucial for the success of the subsequent steps.
Q3: Are there alternative synthetic strategies for preparing the oxicam core?
A3: Yes, alternative methods have been explored, such as the synthesis from methyl-2-(chlorosulfonyl)benzoate and N-(methylphenylsulfonamido) malonate, followed by cyclization. However, the route starting from saccharin is widely employed due to the availability of the starting materials.
Troubleshooting Guides
Problem 1: Low Yield in N-Alkylation of Saccharin
Q: I am experiencing low yields during the initial N-alkylation of sodium saccharin with ethyl chloroacetate. What are the possible causes and solutions?
A: Low yields in this step are often attributed to several factors:
-
Competing O-alkylation: Saccharin is an ambident nucleophile, and alkylation can occur at the oxygen atom in addition to the desired nitrogen atom.
-
Moisture: The presence of water can hydrolyze the haloacetate starting material and affect the reactivity of the sodium saccharin.
-
Solvent Choice: The polarity and aprotic nature of the solvent can significantly influence the ratio of N- to O-alkylation.
Troubleshooting Steps:
| Possible Cause | Recommendation |
| Reaction with moisture | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Suboptimal Solvent | N,N-Dimethylformamide (DMF) is a commonly used solvent that generally favors N-alkylation. Dimethyl sulfoxide (B87167) (DMSO) can be a safer alternative to DMF and has been shown to provide similar yields.[1] |
| Incorrect Base | If starting from saccharin (not the sodium salt), ensure a suitable non-nucleophilic base is used to deprotonate the saccharin without competing in the alkylation. |
| Inefficient Reaction Conditions | The reaction is typically stirred at room temperature for several hours. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time. |
Problem 2: Difficulties with the Dieckmann-like Condensation (Ring Expansion)
Q: My attempt at the intramolecular Dieckmann-like condensation to form the 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is resulting in a low yield and several byproducts. How can I optimize this step?
A: The Dieckmann condensation is a critical step for forming the six-membered benzothiazine ring and is sensitive to reaction conditions.
-
Base Selection: The choice and amount of base are crucial. Sodium ethoxide in ethanol (B145695) or sodium methoxide (B1231860) in methanol (B129727) are commonly used. Using a base that matches the ester group can prevent transesterification.[2]
-
Solvent Effects: While some protocols use alcohols as solvents, others have noted that DMF can lead to poor yields in this specific rearrangement.[3]
-
Reaction Temperature: The reaction is often heated to facilitate the condensation, but excessive heat can lead to degradation.
Troubleshooting Steps:
| Possible Cause | Recommendation |
| Inappropriate Base/Solvent System | For the synthesis of ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide, a common procedure involves using sodium ethoxide in DMF. The reaction mixture is typically heated to around 55°C.[3] |
| Reversibility of the Reaction | The Dieckmann condensation is reversible. The reaction is driven forward by the deprotonation of the resulting β-keto ester, which has an enolizable proton.[4] Ensuring sufficient base is present is important. |
| Dimerization and Side Reactions | For medium and large rings, dimerization can be a significant side reaction.[5] While the formation of a six-membered ring is generally favorable, optimizing concentration and the rate of addition of reagents may minimize intermolecular reactions. |
| Incomplete Reaction | Monitor the reaction by TLC to ensure it has gone to completion before workup. |
Problem 3: Low Yield and Impurities in the Final Amidation Step
Q: The final amidation of ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate with 3-amino-5-methylisoxazole is giving me a low yield of this compound and the product is difficult to purify. What can I do to improve this?
A: The final amidation step can be challenging due to the formation of colored byproducts and the need for elevated temperatures.
-
Reaction Conditions: This reaction is typically carried out by heating the reactants in a high-boiling solvent such as xylene.[3]
-
Use of Catalysts: Some procedures report the use of catalysts like ammonium (B1175870) chloride (NH₄Cl) to improve the reaction rate and yield.[3]
-
Purification: The formation of strongly colored byproducts can make purification by crystallization challenging.[3]
Troubleshooting Steps:
| Possible Cause | Recommendation |
| Low Reactivity | The amidation may require prolonged heating at reflux in a high-boiling solvent like o-xylene. Reaction times can be 10 hours or longer.[3] |
| Inefficient Conversion | The addition of a catalyst such as NH₄Cl may improve the yield.[3] The use of molecular sieves has also been reported in the synthesis of related oxicams to remove the alcohol byproduct and drive the reaction to completion. |
| Formation of Colored Impurities | Purification can be difficult. Washing the crude product with a suitable solvent like hexane (B92381) can help remove some impurities before recrystallization.[3] If crystallization is ineffective, column chromatography may be necessary. |
| Thermal Degradation | While high temperatures are needed, excessive heating could lead to degradation of the starting materials or product. Monitor the reaction progress to avoid unnecessarily long reaction times. |
Data Presentation
Table 1: Summary of Reported Yields for Key Synthetic Steps
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Dieckmann Condensation | 3-oxy-1,2-benzothiazole-2-acetate ethylester | ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide | 75% | [3] |
| N-Methylation | ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide | ethyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide | 89% | [3] |
| Amidation (Piroxicam) | ethyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide | 4-hydroxy-2-methyl-N-(2-pyridinyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide | 60% | [3] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide
-
Prepare a solution of 58 g of 3-oxy-1,2-benzothiazole-2-acetate ethylester in 336 cm³ of dimethylformamide and heat to 50°C.
-
Add the heated solution to 215 cm³ of 21% sodium ethylate.
-
Heat the mixture for approximately 30 minutes at 55°C, during which an orange precipitate will form.
-
Pour the reaction mixture into 960 cm³ of 3M hydrochloric acid with stirring, maintaining the temperature below 5°C.
-
After stirring for 30 minutes, separate the precipitate by filtration.
-
Wash the precipitate with cold water and dry to obtain ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide. (Expected yield: ~75%).[3]
Protocol 2: Synthesis of Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide
-
Dissolve 15 g of ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide in 122.8 cm³ of acetone.
-
Add a solution of 2.24 g of sodium hydroxide (B78521) in 115 cm³ of water.
-
Add 16 cm³ of dimethyl sulfate (B86663) to the reaction mixture.
-
Maintain the reaction with stirring for 2 hours at 50°C.
-
Cool the mixture to 0-5°C to allow for crystallization.
-
Filter the formed crystals and wash with cold water to obtain ethyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide. (Expected yield: ~89%).[3]
Protocol 3: Synthesis of this compound (Amidation)
Note: This is a general protocol for the amidation step, based on the synthesis of the related Piroxicam, and should be adapted for this compound by using 3-amino-5-methylisoxazole.
-
To a reaction vessel containing 210 cm³ of dry o-xylene, add 10 g of ethyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide and 3.55 g of NH₄Cl.
-
Heat the mixture under a nitrogen atmosphere.
-
Add the appropriate molar equivalent of 3-amino-5-methylisoxazole.
-
Reflux the reaction mixture for approximately 12 hours.
-
After the reaction is complete, pour out the mixture and cool to 0-5°C.
-
Filter the formed crystals and wash with a cold solvent such as methanol to obtain the crude this compound product.[3]
Visualizations
Caption: General workflow for the multi-step synthesis of this compound.
References
- 1. Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane | Poster Board #3823 - American Chemical Society [acs.digitellinc.com]
- 2. grokipedia.com [grokipedia.com]
- 3. WO2001040208A2 - Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides - Google Patents [patents.google.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Refining Oral Gavage Techniques for Isoxicam Administration in Mice
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining oral gavage techniques for the administration of Isoxicam in mice. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and relevant biological pathway information to ensure accurate, humane, and effective administration for your in vivo studies.
Frequently Asked Questions (FAQs)
1. What is the recommended gavage needle size for adult mice?
The appropriate gavage needle size depends on the weight of the mouse. For most adult mice (20-35g), an 18 to 22-gauge needle is recommended. The needle should have a ball tip to minimize the risk of esophageal or stomach perforation. Flexible plastic or stainless steel needles can be used, with flexible options often reducing the risk of trauma.[1][2][3]
2. What is the maximum oral gavage volume for mice?
The generally accepted maximum volume for oral gavage in mice is 10 mL/kg of body weight.[1] However, to minimize the risk of complications such as aspiration pneumonia, smaller volumes (e.g., 5 mL/kg) are often recommended.[1]
3. How do I properly restrain a mouse for oral gavage?
Proper restraint is crucial for a successful and safe procedure. The mouse should be scruffed by grasping the loose skin over the shoulders with the thumb and forefinger to immobilize the head and torso. The head should be slightly extended to create a straight line from the mouth to the esophagus.[3]
4. How can I be sure the gavage needle is in the esophagus and not the trachea?
There should be no resistance when gently advancing the needle into the esophagus. The mouse may exhibit a swallowing reflex as the needle passes the pharynx. If you feel any resistance, or if the animal struggles, coughs, or shows signs of respiratory distress, the needle is likely in the trachea and should be immediately withdrawn.[2][3]
5. What is a suitable vehicle for administering this compound, a poorly water-soluble compound?
For poorly water-soluble drugs like this compound, a suspension is typically required. Common vehicles for oral gavage of such compounds in mice include:
-
0.5% (w/v) Carboxymethylcellulose (CMC) in water
-
A mixture of Polyethylene Glycol (PEG) 400 and water
-
Corn oil
It is crucial to ensure the suspension is homogenous before each administration.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Resistance during needle insertion | Incorrect angle of insertion; Needle entering the trachea. | Immediately stop and withdraw the needle. Re-adjust your grip to ensure the head and neck are properly aligned. Re-insert the needle gently, aiming along the roof of the mouth. Do not force the needle. |
| Fluid coming from the nose or mouth during or after dosing | Aspiration (fluid entering the lungs); Regurgitation due to excessive volume or rapid administration. | Stop the procedure immediately. Monitor the mouse closely for signs of respiratory distress (labored breathing, gasping). If distress is observed, the animal should be euthanized. To prevent this, ensure the correct volume is administered slowly and that the needle is properly placed in the esophagus. |
| Mouse struggles excessively | Improper restraint; Stress and anxiety. | Ensure a firm but gentle scruff that immobilizes the head. Handle the mice calmly and acclimate them to handling before the procedure to reduce stress. A study has shown that precoating the gavage needle with a sucrose (B13894) solution can reduce stress-related reactions.[4] |
| Inconsistent experimental results | Inhomogeneous drug suspension; Inaccurate dosing. | Vigorously vortex or stir the this compound suspension immediately before drawing each dose to ensure uniformity. Double-check dose calculations and the accuracy of your syringe. |
| Signs of post-procedure pain or distress (hunched posture, lethargy) | Esophageal irritation or injury. | Use a gavage needle with a smooth, rounded ball tip. Consider using flexible plastic gavage needles, which may cause less trauma than rigid metal needles. Lubricate the tip of the needle with water or the vehicle before insertion.[1] |
Quantitative Data Summary
Table 1: Recommended Gavage Needle Sizes for Mice
| Mouse Weight (grams) | Gavage Needle Gauge | Gavage Needle Length (inches) |
| < 14 | 24G | 1 |
| 15 - 20 | 22G | 1 - 1.5 |
| 20 - 25 | 20G | 1 - 1.5 |
| 25 - 35 | 18G | 1.5 - 2 |
Table 2: Maximum Oral Gavage Volumes for Mice
| Mouse Body Weight (grams) | Maximum Administration Volume (mL) at 10 mL/kg |
| 20 | 0.20 |
| 25 | 0.25 |
| 30 | 0.30 |
| 35 | 0.35 |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension (0.5% CMC)
-
Prepare the Vehicle:
-
Weigh out 0.5 g of carboxymethylcellulose (CMC).
-
In a beaker with a stir bar, slowly add the CMC to 100 mL of sterile water while continuously stirring.
-
Continue stirring until the CMC is fully dissolved and the solution is clear. This may take some time.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound powder based on the desired final concentration and volume.
-
Accurately weigh the this compound powder.
-
In a separate tube, create a paste by adding a small amount of the 0.5% CMC vehicle to the this compound powder and mixing thoroughly.
-
Gradually add the remaining vehicle to the paste while continuously vortexing or stirring to ensure a uniform suspension.
-
-
Pre-Administration:
-
Visually inspect the suspension for any clumps.
-
Immediately before dosing each animal, vortex the suspension vigorously to ensure a homogenous mixture.
-
Protocol 2: Oral Gavage Administration Procedure
-
Animal Preparation:
-
Accurately weigh the mouse to determine the correct dosing volume.
-
-
Dose Preparation:
-
Vortex the this compound suspension.
-
Draw up the calculated volume into an appropriately sized syringe.
-
-
Restraint:
-
Gently but firmly restrain the mouse by scruffing the back of the neck.
-
Position the mouse vertically, allowing its hind legs to rest on a surface for support.
-
Ensure the head is slightly tilted back to align the oral cavity and esophagus.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth. The mouse will likely swallow as the needle reaches the back of the throat, which will help guide it into the esophagus.
-
Continue to gently advance the needle to the pre-measured depth. There should be no resistance.
-
-
Substance Administration:
-
Once the needle is correctly positioned, slowly administer the this compound suspension over 2-3 seconds.
-
-
Post-Administration:
-
Gently withdraw the needle along the same path of insertion.
-
Return the mouse to its cage and monitor for at least 15 minutes for any signs of distress, such as labored breathing or fluid from the nose.[3]
-
Visualizations
Experimental Workflow
Caption: A simplified workflow for the oral gavage of this compound in mice.
This compound Mechanism of Action: COX-2 Inhibition
Caption: this compound inhibits the COX-2 enzyme, blocking prostaglandin (B15479496) synthesis.
References
Technical Support Center: Minimizing Gastrointestinal Side Effects of Isoxicam in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the gastrointestinal (GI) side effects of Isoxicam in preclinical research. The information is presented in a question-and-answer format to directly address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced gastrointestinal side effects?
A1: this compound, a non-steroidal anti-inflammatory drug (NSAID), is a non-selective inhibitor of cyclooxygenase (COX) enzymes, targeting both COX-1 and COX-2.[1] The primary cause of its gastrointestinal toxicity stems from the inhibition of COX-1.[1] COX-1 is constitutively expressed in the gastric mucosa and is responsible for the synthesis of prostaglandins (B1171923) (PGE2 and PGI2), which are crucial for maintaining mucosal integrity.[1] Prostaglandins stimulate the secretion of protective mucus and bicarbonate, maintain mucosal blood flow, and promote epithelial cell proliferation. By inhibiting COX-1, this compound reduces prostaglandin (B15479496) levels, leading to a compromised mucosal defense and an increased susceptibility to injury from gastric acid and other irritants.
Q2: Are there any data on the comparative gastrotoxicity of this compound?
A2: Preclinical studies in rats have indicated that this compound is notably less gastrotoxic than other oxicam derivatives like piroxicam (B610120) and tenoxicam (B611289) when administered at equipotent anti-inflammatory doses.[2] Clinical data in humans also suggest that at a dosage of 200 mg per day, the incidence of gastrointestinal ulcers with this compound was 0.81%, which is within the expected range for NSAIDs.[3] At this dosage, the overall incidence of GI adverse reactions was 14.2%, compared to 31.6% with buffered aspirin (B1665792) and 24.6% with indomethacin.[3]
Q3: What are the primary strategies to minimize this compound-induced GI side effects in preclinical models?
A3: The main strategies focus on either counteracting the effects of prostaglandin inhibition or reducing the aggressive factors in the stomach. These include:
-
Co-administration with Proton Pump Inhibitors (PPIs): Drugs like omeprazole (B731) and pantoprazole (B1678409) reduce gastric acid secretion, thereby lowering the primary damaging agent.[4]
-
Co-administration with Prostaglandin Analogues: Misoprostol, a synthetic prostaglandin E1 analogue, directly replaces the depleted prostaglandins, restoring mucosal defense mechanisms.[5][6]
-
Co-administration with H2-Receptor Antagonists: Cimetidine and ranitidine (B14927) also suppress gastric acid secretion, though generally to a lesser extent than PPIs.
Q4: Can PPIs worsen NSAID-induced intestinal damage?
A4: While PPIs are effective in mitigating gastric damage, there is evidence from preclinical studies that they may exacerbate NSAID-induced damage in the small intestine.[7] This is thought to be due to alterations in the intestinal microbiome.[7] Researchers should be mindful of this possibility and consider assessing the entire GI tract, not just the stomach.
Q5: How do I choose the most appropriate gastroprotective agent for my study?
A5: The choice depends on the specific research question and experimental design.
-
PPIs are a common choice for robustly reducing gastric ulceration.
-
Misoprostol is effective but may have systemic effects due to its prostaglandin-like activity, which should be considered in the context of the study.[5]
-
H2-receptor antagonists can be used but may be less effective than PPIs.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Troubleshooting Steps |
| High incidence of gastric ulcers despite gastroprotective co-therapy. | Inadequate dose of the gastroprotective agent. Timing of administration is not optimal. The model is excessively aggressive. | 1. Review the literature for effective dose ranges of the chosen gastroprotective agent in the specific animal model. 2. Administer the gastroprotective agent prior to this compound administration to ensure it is active when the NSAID is given. 3. Re-evaluate the dose and duration of this compound treatment to ensure it is at the lowest effective level for the intended anti-inflammatory effect. |
| Significant weight loss or mortality in the this compound-treated group. | Severe gastrointestinal toxicity leading to poor health. Dehydration and malnutrition due to GI discomfort. | 1. Implement a more potent gastroprotective strategy (e.g., combining a PPI with a mucosal protectant). 2. Provide supportive care, such as softened food and hydration supplements. 3. Consider a lower dose of this compound or a shorter treatment duration. 4. Euthanize animals that reach pre-defined humane endpoints. |
| Inconsistent or highly variable ulcer scores within a treatment group. | Inconsistent drug administration (gavage technique). Individual variability in response. Subjective bias in ulcer scoring. | 1. Ensure all personnel are proficient in the drug administration technique to minimize variability. 2. Increase the number of animals per group to account for biological variability. 3. Use a standardized and blinded ulcer scoring system. Have two independent researchers score the ulcers if possible. |
| Evidence of intestinal damage (e.g., diarrhea, intestinal lesions) but minimal gastric ulcers. | Potential for PPIs to exacerbate NSAID-induced enteropathy. this compound may have a more pronounced effect on the lower GI tract in the specific model. | 1. If using a PPI, consider switching to or adding a different class of gastroprotective agent. 2. Perform a thorough macroscopic and histological examination of the entire small and large intestines. 3. Measure markers of intestinal inflammation and permeability. |
Data Presentation
Table 1: Comparative Gastrointestinal Effects of this compound and Other NSAIDs in Preclinical and Clinical Settings.
| Drug | Model/Setting | Dosage | Outcome | Reference |
| This compound | Rat | Equipotent anti-inflammatory doses | Less gastrotoxic than piroxicam and tenoxicam | [2] |
| This compound | Human (Clinical Study) | 200 mg/day | 14.2% incidence of GI adverse reactions | [3] |
| Buffered Aspirin | Human (Clinical Study) | 3,600-4,800 mg/day | 31.6% incidence of GI adverse reactions | [3] |
| Indomethacin | Human (Clinical Study) | 150 mg/day | 24.6% incidence of GI adverse reactions | [3] |
Table 2: Efficacy of Gastroprotective Agents in Mitigating NSAID-Induced Gastric Ulcers in Rats (Representative Data).
| Treatment Group | Ulcer Index (Mean ± SEM) | Percentage of Protection |
| Control (Vehicle) | 0.5 ± 0.2 | - |
| NSAID alone | 25.4 ± 3.1 | 0% |
| NSAID + Omeprazole (20 mg/kg) | 5.2 ± 1.5 | ~80% |
| NSAID + Misoprostol (100 µg/kg) | 3.8 ± 1.2 | ~85% |
| NSAID + Ranitidine (50 mg/kg) | 12.1 ± 2.3 | ~52% |
Note: This table presents representative data for non-selective NSAIDs to illustrate the expected efficacy of different gastroprotective strategies. Actual results with this compound may vary.
Experimental Protocols
Induction of Gastric Ulceration with this compound in Rats
-
Animal Model: Male Wistar rats (200-250 g) are commonly used.
-
Housing: House animals individually in cages with raised mesh bottoms to prevent coprophagy.
-
Fasting: Fast the rats for 24 hours prior to this compound administration, with free access to water.
-
Drug Preparation: Prepare this compound in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in water.
-
Administration:
-
Gastroprotective Agent (if applicable): Administer the chosen gastroprotective agent (e.g., omeprazole 20 mg/kg, p.o.) 30-60 minutes before this compound.
-
This compound: Administer a single oral dose of this compound (e.g., 50-100 mg/kg, p.o.). The dose may need to be optimized based on the desired severity of ulceration.
-
-
Observation: Observe the animals for signs of distress.
-
Euthanasia and Tissue Collection: Euthanize the rats 4-6 hours after this compound administration.
-
Stomach Excision: Immediately excise the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.
Assessment of Gastric Mucosal Damage
-
Macroscopic Evaluation:
-
Histological Evaluation:
-
Fix a section of the stomach in 10% neutral buffered formalin.
-
Process the tissue for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope for evidence of mucosal erosion, ulceration, edema, and inflammatory cell infiltration.
-
Visualizations
References
- 1. Oxicams, a Class of NSAIDs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxicams: Relative safety and anti-injury effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coprescribing proton-pump inhibitors with nonsteroidal anti-inflammatory drugs: risks versus benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Misoprostol preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel model for NSAID induced gastroenteropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in Bioanalytical Assays for Isoxicam
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and overcome matrix effects in the bioanalytical quantification of Isoxicam.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the bioanalysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can severely compromise the accuracy, precision, and sensitivity of a bioanalytical method.[1] In techniques like liquid chromatography-mass spectrometry (LC-MS), matrix effects are a primary concern as they can lead to erroneous quantitative results.[2]
Q2: What are the common sources of matrix effects in biological samples like plasma or urine?
A2: Matrix effects are primarily caused by endogenous components of a biological sample that co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's source.[3] Common sources include:
-
Phospholipids: A major cause of ion suppression, especially in plasma and serum samples.[3]
-
Salts and Proteins: Can alter the physical properties of the ESI droplets and affect ionization.[3]
-
Metabolites: Endogenous metabolites can have similar structures or properties to the analyte, leading to co-elution and interference.[2]
-
Exogenous substances: Anticoagulants (like heparin), dosing vehicles, and co-administered drugs can also contribute to matrix effects.[3]
Q3: How can I qualitatively and quantitatively assess matrix effects for my this compound assay?
A3: A systematic assessment of matrix effects is crucial during method development.
-
Qualitative Assessment (Post-Column Infusion): This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation from a stable baseline signal for this compound indicates the presence of matrix effects at that retention time.
-
Quantitative Assessment (Post-Extraction Spike Method): This is the standard method to quantify the extent of matrix effects. It involves calculating the Matrix Factor (MF).[3] The peak response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution (e.g., mobile phase).
-
An MF = 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Q4: What is an internal standard (IS) and how does it help in mitigating matrix effects for this compound analysis?
A4: An internal standard is a compound of known concentration that is added to all samples (calibrators, quality controls, and unknowns) before sample processing. An ideal IS for LC-MS analysis is a stable isotope-labeled (SIL) version of the analyte. If a SIL-IS for this compound is unavailable, a structural analog with similar physicochemical properties, such as Piroxicam, can be used. The IS co-elutes with the analyte and experiences similar matrix effects. By using the ratio of the analyte peak area to the IS peak area for quantification, variability due to matrix effects can be compensated for, thus improving the accuracy and precision of the results.
Troubleshooting Guide
Problem: I am observing significant ion suppression for this compound in my plasma samples.
Solution:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.
-
Protein Precipitation (PPT): While simple, it may not be sufficient to remove all interfering phospholipids. Acetonitrile is often more effective than methanol (B129727) for PPT as it removes a larger portion of phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Adjusting the pH of the aqueous phase can help to selectively extract this compound while leaving polar interferences behind.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering components and can significantly reduce matrix effects. A polymeric mixed-mode SPE (combining reversed-phase and ion-exchange) often yields the cleanest extracts.
-
-
Chromatographic Separation:
-
Ensure that this compound is chromatographically separated from the regions of major ion suppression. This can be identified using the post-column infusion technique.
-
Modifying the mobile phase composition, gradient profile, or using a different column chemistry can improve the separation of this compound from matrix components.
-
-
Use an Appropriate Internal Standard:
-
A stable isotope-labeled internal standard for this compound is the best choice to compensate for matrix effects.
-
If a SIL-IS is not available, a close structural analog like Piroxicam can be used. It is crucial to ensure that the IS and this compound co-elute and exhibit similar ionization suppression/enhancement.
-
Experimental Protocols & Data
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
This protocol is adapted from a validated method for the analysis of other oxicams where this compound was used as an internal standard.[4]
Materials:
-
Human plasma
-
This compound standard solution
-
Piroxicam internal standard (IS) solution
-
Ethyl acetate (B1210297) (HPLC grade)
-
0.1 M Hydrochloric acid
-
Reconstitution solution (e.g., Methanol:Ammonium (B1175870) formate (B1220265) buffer)
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard solution (Piroxicam).
-
Acidify the plasma by adding a small volume of 0.1 M HCl.
-
Add 1 mL of ethyl acetate.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
Inject an aliquot into the LC-MS/MS system.
Quantitative Data (Recovery):
The following table summarizes the recovery data for this compound when used as an internal standard in an LLE protocol.[4]
| Analyte | Extraction Method | Mean Recovery (%) |
| This compound (as IS) | Liquid-Liquid Extraction (Ethyl Acetate) | 59.7 |
Note: While this recovery is for this compound as an IS, it provides a baseline for what can be expected when developing a method for this compound as the primary analyte.
Protocol 2: Solid-Phase Extraction (SPE) for Oxicams from Human Plasma
This protocol is based on a method for the simultaneous determination of five oxicam drugs and can be adapted for this compound.[1]
Materials:
-
Human plasma
-
This compound standard solution
-
Piroxicam internal standard (IS) solution
-
Oasis® MAX SPE cartridges
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
10mM Formic ammonium buffer (pH 3.0)
Procedure:
-
Pre-treatment: To 200 µL of human plasma, add the internal standard solution.
-
Conditioning: Condition the Oasis® MAX cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Quantitative Data (Extraction Yield):
The following table shows the extraction yields for various oxicams using an SPE protocol, demonstrating the high efficiency of this technique.[1]
| Analyte | Extraction Method | Mean Extraction Yield (%) |
| Ampiroxicam | Solid-Phase Extraction | 93.3 - 102.5 |
| Tenoxicam (B611289) | Solid-Phase Extraction | 93.3 - 102.5 |
| Piroxicam | Solid-Phase Extraction | 93.3 - 102.5 |
| Meloxicam (B1676189) | Solid-Phase Extraction | 93.3 - 102.5 |
| Lornoxicam | Solid-Phase Extraction | 93.3 - 102.5 |
Note: High extraction yields for structurally similar oxicams suggest that a similar SPE protocol would be effective for this compound.
Visualizations
Caption: A troubleshooting workflow for addressing matrix effects in this compound bioanalysis.
Caption: Experimental workflow for the quantitative assessment of matrix effects.
References
- 1. Simultaneous determination for oxicam non-steroidal anti-inflammatory drugs in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of piroxicam, meloxicam and tenoxicam in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dose-Range Finding Studies for Novel Isoxicam Analogues
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for conducting dose-range finding (DRF) studies on novel isoxicam analogues.
Frequently Asked Questions (FAQs)
Section 1: General Compound Information
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) from the oxicam class, structurally related to piroxicam (B610120).[1][2] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[1][3] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] Due to reports of severe skin reactions, such as Stevens-Johnson syndrome, this compound was withdrawn from many markets.[1][4]
Q2: How might novel this compound analogues differ in their mechanism of action? A2: While novel analogues are likely designed to retain COX inhibition, they may be engineered for greater COX-2 selectivity to reduce gastrointestinal side effects associated with COX-1 inhibition.[2][5] Furthermore, recent research on analogues of the related compound piroxicam has shown that they can modulate other inflammatory pathways, such as the MEK/ERK/NF-κB signaling pathway, in addition to COX inhibition.[6] Researchers should consider investigating these alternative pathways.
Section 2: Dose-Range Finding (DRF) Study Design
Q3: What is the primary objective of a dose-range finding study? A3: The primary objective of a preclinical DRF study is to determine the safe and effective dose range of a novel compound.[7] This involves identifying the Maximum Tolerated Dose (MTD) , which is the highest dose that does not cause unacceptable adverse effects, and the Minimum Effective Dose (MED) , the lowest dose that produces the desired therapeutic effect.[7][8] This data is critical for designing subsequent, more extensive toxicology and efficacy studies.[9]
Q4: How do I select a starting dose for a first-in-animal DRF study? A4: The starting dose should be based on prior in vitro data.[8][10] A common approach is to select a dose expected to achieve a plasma concentration several times higher than the compound's in vitro IC50 or EC50 value.[11] If data from structurally similar compounds is available, it can also help inform the starting dose range.[12] It is crucial to start at a dose significantly lower than what is expected to be toxic.[12]
Q5: What is a typical dose escalation strategy? A5: A structured dose escalation is used to systematically increase exposure while maintaining safety.[8] Logarithmic dose increments (e.g., 2x, 3x, or 5x) are commonly used in preclinical studies to cover a broad range of doses efficiently.[8][12] The study typically includes a vehicle control group and at least three dose level groups (low, medium, high).[10][13] If severe toxicity is observed, an intermediate dose may be tested to better define the MTD.[8][10]
Q6: Which animal models are appropriate for these studies? A6: DRF studies are typically first conducted in a rodent species (e.g., mice or rats).[8] To support regulatory submissions like an Investigational New Drug (IND) application, studies in a non-rodent species are also generally required.[8] The choice of animal model should be relevant to the disease being studied.[12]
Troubleshooting Guide
Issue 1: Unexpected toxicity is observed at doses predicted to be safe.
| Possible Cause | Troubleshooting Steps |
| Vehicle Toxicity | Always include a vehicle-only control group to differentiate between compound- and vehicle-related effects. If the vehicle control group shows toxicity, a new, less toxic formulation is required.[11] |
| Off-Target Effects | If toxicity persists with a non-toxic vehicle, the analogue may have unintended biological targets. Consider conducting broader in vitro screening panels to identify potential off-target interactions.[11] |
| Rapid Cmax | A rapid absorption rate leading to a high maximum plasma concentration (Cmax) can cause acute toxicity. Evaluate the pharmacokinetic profile; if Cmax is the issue, consider a different route of administration or reformulation to slow absorption.[8] |
| Species-Specific Metabolism | The animal model may produce a unique, toxic metabolite. Conduct metabolite identification studies in the plasma and tissues of the test species. |
Issue 2: The compound shows no efficacy at well-tolerated doses.
| Possible Cause | Troubleshooting Steps |
| Insufficient Target Engagement | The dose may be too low to achieve the necessary level of target inhibition in vivo. Conduct a pharmacodynamic (PD) study to measure target engagement (e.g., COX inhibition in relevant tissues) at different doses.[11] |
| Poor Bioavailability/Exposure | The compound may be poorly absorbed or rapidly cleared.[12] Conduct a pharmacokinetic (PK) study to measure key parameters like Cmax, half-life, and area under the curve (AUC).[8] If exposure is low, consider formulation changes or an alternative route of administration (e.g., intravenous, intraperitoneal).[12] |
| Rapid Metabolism | The compound may be quickly broken down into inactive metabolites. Analyze blood samples to identify and quantify metabolites. A higher or more frequent dosing regimen may be needed.[12] |
| Inappropriate Animal Model | The target's function or the disease pathology in the chosen animal model may not be relevant to the human condition. Verify that the target pathway is conserved and functional in the model.[12] |
Issue 3: High variability in results between animals in the same dose group.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing | Ensure the administration technique (e.g., oral gavage, injection) is consistent and accurate for all animals. Standardize volumes and procedures.[11] |
| Lack of Randomization/Blinding | Bias can be introduced if animals are not randomly assigned to groups or if investigators are aware of the group assignments. Implement proper randomization and blinding procedures.[11] |
| Underlying Health Issues | Subclinical illness in some animals can affect their response to the compound. Ensure all animals are healthy and properly acclimatized before starting the study. |
| Insufficient Sample Size | Small group sizes can lead to high variability. A power analysis can help determine the appropriate number of animals per group to achieve statistically significant results.[11] |
Experimental Protocols
Protocol: Rodent Maximum Tolerated Dose (MTD) Study
This protocol outlines a general procedure for a single-dose MTD study in mice.
-
Animal Model: Select a relevant mouse strain (e.g., C57BL/6 or BALB/c), 8-10 weeks old. Use animals of a single sex to start, to reduce variability.[12]
-
Group Allocation:
-
Group 1: Vehicle Control (n=3-5 animals)
-
Group 2: Low Dose (e.g., 10 mg/kg) (n=3-5 animals)
-
Group 3: Mid Dose (e.g., 30 mg/kg) (n=3-5 animals)
-
Group 4: High Dose (e.g., 100 mg/kg) (n=3-5 animals)
-
Note: Doses are hypothetical and should be determined from in vitro data.[11]
-
-
Compound Administration:
-
Prepare the this compound analogue in a suitable, non-toxic vehicle.
-
Administer the compound via the intended clinical route (e.g., oral gavage).[8] Dosing volume should be consistent across all animals (e.g., 10 mL/kg).
-
-
Monitoring and Data Collection:
-
Record body weight for each animal daily.
-
Perform clinical observations at least twice daily for signs of toxicity (e.g., lethargy, ruffled fur, changes in posture, labored breathing).
-
The study duration is typically 7-14 days to observe for delayed toxicities.[14]
-
-
Endpoint and Analysis:
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.
-
The MTD is defined as the highest dose that does not cause significant toxicity, which can be indicated by >10-15% body weight loss, severe clinical signs, or significant findings in pathology.
-
Data to Collect in a DRF Study
| Parameter Category | Specific Endpoints | Purpose |
| In-Life Observations | Clinical signs, body weight, food/water consumption | To assess general health and identify signs of toxicity.[8] |
| Pharmacokinetics (PK) | Cmax, Tmax, AUC, Half-life | To understand drug exposure and clearance.[8] |
| Clinical Pathology | Hematology, blood chemistry | To detect effects on blood cells and organ function (e.g., liver, kidney).[15] |
| Anatomic Pathology | Gross necropsy, organ weights, histopathology | To identify target organs of toxicity.[16] |
| Pharmacodynamics (PD) | Biomarkers (e.g., prostaglandin (B15479496) levels), target engagement assays | To confirm the compound is having the intended biological effect.[8][11] |
Visualizations: Pathways and Workflows
References
- 1. youtube.com [youtube.com]
- 2. Oxicam - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C14H13N3O5S | CID 54677972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced anti-inflammatory efficacy of a new piroxicam analogue through the MEK/ERK/NF-κB pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 9. hoeford.co.uk [hoeford.co.uk]
- 10. Dose-ranging studies (including discovery, preclinical and clinical) – REVIVE [revive.gardp.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Dose-ranging study - Wikipedia [en.wikipedia.org]
- 14. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Nonsteroidal Anti-Inflammatory Drugs Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Oxicam Drugs
This technical support center provides researchers, scientists, and drug development professionals with practical guidance and troubleshooting solutions for enhancing the oral bioavailability of poorly soluble oxicam drugs, such as meloxicam (B1676189), piroxicam (B610120), and tenoxicam (B611289). Oxicams are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that are effective in treating inflammatory conditions but often exhibit poor aqueous solubility, which can limit their therapeutic efficacy.[1][2][3] This guide focuses on three primary formulation strategies: solid dispersions, nanoparticle systems, and co-crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of oxicam drugs?
The primary challenge for oxicam drugs like meloxicam, piroxicam, and tenoxicam is their poor aqueous solubility.[1][3][4] According to the Biopharmaceutics Classification System (BCS), many oxicams are classified as Class II drugs, meaning they have high permeability but low solubility.[2][5] This poor solubility can lead to a slow dissolution rate in the gastrointestinal tract, resulting in delayed onset of action, variable absorption, and suboptimal bioavailability.[4][5][6]
Q2: Which techniques are most effective for enhancing the bioavailability of oxicams?
Several techniques have proven effective in improving the solubility and, consequently, the bioavailability of oxicam drugs. The most commonly employed and successful methods include:
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix to enhance wettability and dissolution.[3][7][8][9]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to faster dissolution and improved absorption.[6][10][11][12]
-
Co-crystallization: This technique involves creating a multi-component crystal with a co-former, which can alter the physicochemical properties of the drug, including its solubility and dissolution rate.[1][2][5][13]
Q3: How do solid dispersions improve the bioavailability of oxicams?
Solid dispersions enhance bioavailability primarily by:
-
Reducing particle size to a molecular level within a hydrophilic carrier.
-
Converting the crystalline drug into a more soluble, higher-energy amorphous form.[14]
-
Improving the wettability of the hydrophobic drug by surrounding it with a hydrophilic carrier.[9]
Common carriers used for oxicam solid dispersions include polyethylene (B3416737) glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), and hydroxypropyl methylcellulose (B11928114) (HPMC).[3][7][15]
Q4: What is the impact of particle size in nanoparticle formulations on oxicam bioavailability?
For nanoparticle formulations of oxicams, a smaller particle size generally leads to a significant increase in bioavailability.[11] Studies on meloxicam nanocrystals have shown that reducing the particle size increases the cumulative transport across Caco-2 cell models and results in a higher area under the plasma concentration-time curve (AUC) in vivo.[11][12] For instance, meloxicam nanocrystals with a size of approximately 205 nm showed a 3.58-fold greater AUC compared to larger microparticles.[11][12]
Q5: How does co-crystallization enhance the solubility of oxicams?
Co-crystallization modifies the crystal lattice of the oxicam, creating a new solid form with different physicochemical properties.[2][5] By pairing the oxicam with a suitable co-former (often a pharmaceutically acceptable carboxylic acid or other small molecule), the resulting co-crystal can exhibit significantly improved aqueous solubility and dissolution rates compared to the parent drug.[1][13][16] For example, a tenoxicam–resorcinol co-crystal exhibited a 10-fold increase in solubility compared to tenoxicam alone.[1]
Troubleshooting Guides
Solid Dispersions
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Dissolution Enhancement | Inadequate polymer selection. | Screen various hydrophilic polymers (e.g., PEGs of different molecular weights, PVPs, HPMC) to identify the most compatible and effective carrier.[14] |
| Incorrect drug-to-carrier ratio. | Optimize the drug-to-carrier ratio; higher polymer concentrations often lead to better dissolution but may affect drug loading.[3][7] | |
| Inefficient preparation method. | Compare different preparation methods such as solvent evaporation, fusion (melting), and co-grinding. The solvent evaporation method often results in a more uniform dispersion.[9][17] | |
| Drug Recrystallization during Storage | The amorphous form is thermodynamically unstable. | Select polymers that have a high glass transition temperature (Tg) to restrict molecular mobility. |
| Inappropriate storage conditions (high temperature or humidity). | Store the solid dispersion in a cool, dry place, preferably with a desiccant. | |
| Insufficient interaction between drug and carrier. | Choose a carrier that can form hydrogen bonds with the oxicam molecule to stabilize the amorphous form.[7] | |
| Poor Powder Flow and Compressibility | Unfavorable particle morphology or size distribution. | Incorporate glidants and other excipients during formulation. Consider granulation of the solid dispersion to improve flow properties. |
Nanoparticle Formulations
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Wide Particle Size Distribution (High Polydispersity Index - PDI) | Inadequate homogenization or sonication. | Optimize the duration and intensity of homogenization or sonication.[10] |
| Inappropriate stabilizer concentration. | Adjust the concentration of the stabilizer (e.g., chitosan (B1678972), PVA) to ensure adequate surface coverage of the nanoparticles.[6][18] | |
| Particle Aggregation | Insufficient surface charge (low Zeta Potential). | For electrostatic stabilization, ensure the zeta potential is sufficiently high (typically > |30| mV). This can be adjusted by changing the pH or the type/concentration of the stabilizer.[6] |
| Inappropriate drying method. | For solid nanoparticle formulations, consider freeze-drying with a cryoprotectant to prevent aggregation during water removal.[18] | |
| Low Drug Entrapment Efficiency | Drug partitioning into the external phase during preparation. | Optimize the formulation parameters, such as the organic-to-aqueous phase ratio in emulsion-based methods.[19] |
| Poor affinity between the drug and the polymer. | Select a polymer with a higher affinity for the oxicam. For example, in chitosan nanoparticles, the electrostatic interaction between the cationic chitosan and anionic meloxicam is crucial.[20] |
Co-crystal Formulations
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Failure to Form Co-crystals | Incompatible co-former. | Screen a variety of co-formers with complementary functional groups that can form robust hydrogen bonds with the oxicam molecule (e.g., carboxylic acids, phenols).[1][16] |
| Unsuitable crystallization method. | Experiment with different co-crystallization techniques such as dry grinding, solvent-drop grinding, and solution crystallization from various solvents.[5][21] | |
| Co-crystal Dissociation in Solution ("Spring and Parachute" Effect) | The co-crystal is a metastable form. | While this can lead to temporarily high supersaturation (the "spring"), rapid conversion to the less soluble parent drug can occur. Investigate the use of precipitation inhibitors in the formulation to prolong the supersaturated state (the "parachute").[2] |
| pH of the dissolution medium. | Evaluate co-crystal stability across a range of pH values, as some co-crystals may dissociate at certain pH levels.[1][5] | |
| Inconsistent Results | Polymorphism of the co-crystal. | Characterize the solid form thoroughly using techniques like PXRD and DSC to identify and control for different polymorphic forms.[2] |
Data Summary Tables
Table 1: Enhancement of Oxicam Solubility and Dissolution via Solid Dispersions
| Oxicam | Carrier(s) | Drug:Carrier Ratio | Method | Solubility/Dissolution Enhancement | Reference |
| Meloxicam | HPMC & Nicotinamide (B372718) | 1:2:1 | Solvent Evaporation | 3.59-fold increase in solubility | [7] |
| Meloxicam | PEG 6000 & SLS | 150mg:350mg:75mg | Solvent Evaporation | 97.45% dissolution in 60 min | [17] |
| Meloxicam | Poloxamer 188 & Crospovidone | 1:4:0 | Melting | Highest drug content (94.1%) | [8] |
| Tenoxicam | HPMC | 1:2 | Freeze-Drying | 8-fold increase in solubility | [3] |
Table 2: Bioavailability Enhancement of Oxicams using Nanoparticle Formulations
| Oxicam | Formulation Type | Average Particle Size | Key Finding | Reference |
| Meloxicam | Chitosan-encapsulated Nanoparticles | 110-220 nm | AUC was 5-fold higher than plain meloxicam | [6] |
| Meloxicam | PLGA Nanoparticles | 122-194 nm | Uniform and stable nanoparticles | [10] |
| Meloxicam | Nanocrystals | 204.9 nm | AUC was 3.58-fold greater than larger particles | [11][12] |
| Piroxicam | PCL Nanoparticles | 102.7 nm | High encapsulation efficiency (92.83%) | [19] |
Table 3: Improvement in Physicochemical Properties of Oxicams through Co-crystallization
| Oxicam | Co-former | Molar Ratio | Key Improvement | Reference |
| Tenoxicam | Resorcinol | 1:1 | 10-fold increase in solubility | [1] |
| Tenoxicam | Piperazine | 1:0.5 | 5.5-fold increase in solubility | [1] |
| Piroxicam | Sodium Acetate | 1:1 | Faster disintegration and greater dissolution rate | [5] |
| Meloxicam | Aspirin (B1665792) | 1:1 | Superior kinetic solubility | [4] |
| Meloxicam | Carboxylic Acids (various) | N/A | Formation of 19 new pharmaceutical co-crystals | [16] |
Experimental Protocols
Protocol 1: Preparation of Meloxicam Solid Dispersion (Solvent Evaporation Method)
-
Selection of Carrier: Choose a hydrophilic carrier such as PEG 6000 or HPMC.
-
Dissolution: Dissolve meloxicam and the selected carrier in a suitable organic solvent (e.g., methanol, N,N-dimethyl formamide) in a predetermined drug-to-carrier ratio (e.g., 1:4).[7][9]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or by heating under vacuum at a controlled temperature (e.g., 60°C) until a dry mass is formed.[9]
-
Pulverization and Sieving: Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.[9]
-
Storage: Store the resulting powder in a desiccator to prevent moisture absorption.
-
Characterization: Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state, and Fourier-Transform Infrared (FTIR) spectroscopy to check for drug-carrier interactions.[1][3][7]
Protocol 2: Preparation of Piroxicam-Loaded PCL Nanoparticles (Emulsion-Solvent Evaporation)
-
Organic Phase Preparation: Dissolve piroxicam and poly-ε-caprolactone (PCL) in a water-immiscible organic solvent like dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.[10][19]
-
Solvent Evaporation: Stir the emulsion at room temperature under vacuum to evaporate the organic solvent, leading to the precipitation of the nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess stabilizer, and then resuspend them.
-
Drying (Optional): For a solid formulation, freeze-dry the nanoparticle suspension using a cryoprotectant.
-
Characterization: Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).[6] Measure the encapsulation efficiency using UV-Vis spectrophotometry after separating the encapsulated and free drug.
Protocol 3: Preparation of Tenoxicam Co-crystals (Dry Grinding Method)
-
Component Selection: Select a suitable co-former (e.g., resorcinol, benzoic acid).[1]
-
Mixing: Accurately weigh stoichiometric amounts of tenoxicam and the co-former.
-
Grinding: Place the mixture in a mortar and pestle or a ball mill and grind for a specified period (e.g., 30-60 minutes).[5]
-
Characterization: Analyze the resulting powder using PXRD to confirm the formation of a new crystalline phase, distinct from the starting materials.[1] Use DSC to identify a new melting point for the co-crystal.[1][5] FTIR spectroscopy can be used to observe shifts in vibrational frequencies, indicating the formation of new intermolecular interactions (e.g., hydrogen bonds).[1]
Visualizations
Caption: Workflow for Solid Dispersion Preparation and Characterization.
Caption: Workflow for Nanoparticle Preparation and Characterization.
Caption: Relationship between Solubility and Bioavailability Enhancement.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oamjms.eu [oamjms.eu]
- 4. Coformer selection in pharmaceutical cocrystal development: a case study of a meloxicam aspirin cocrystal that exhibits enhanced solubility and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmaceutical Cocrystal of Piroxicam: Design, Formulation and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chitosan Encapsulated Meloxicam Nanoparticles for Sustained Drug Delivery Applications: Preparation, Characterization, and Pharmacokinetics in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving solubility and dissolution of meloxicam by solid dispersion using hydroxypropyl methylcellulose 2910 3 cps and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. brieflands.com [brieflands.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. The Evaluation of Meloxicam Nanocrystals by Oral Administration with Different Particle Sizes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Coformer Selection in Pharmaceutical Cocrystal Development: a Case Study of a Meloxicam Aspirin Cocrystal That Exhibits… [ouci.dntb.gov.ua]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. brieflands.com [brieflands.com]
- 18. Transformation of Meloxicam Containing Nanosuspension into Surfactant-Free Solid Compositions to Increase the Product Stability and Drug Bioavailability for Rapid Analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preparation and characterization of novel anti-inflammatory biological agents based on piroxicam-loaded poly-ε-caprolactone nano-particles for sustained NSAID delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chitosan Nanoparticles for Meloxicam Ocular Delivery: Development, In Vitro Characterization, and In Vivo Evaluation in a Rabbit Eye Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Adjusting mobile phase composition for better separation of Isoxicam
Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you optimize the mobile phase composition for better separation of Isoxicam.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is exhibiting significant tailing. What is the most common cause and how can I adjust the mobile phase to fix it?
A1: Peak tailing for this compound, a weakly acidic compound, is frequently caused by secondary interactions between the analyte and free silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2] The pH of the mobile phase is a critical factor.[1] To minimize tailing, you should adjust the mobile phase pH to be at least 2 units away from the analyte's pKa values.[1][3] For oxicams, this often means working at a lower pH (e.g., pH 3-4) to suppress the ionization of the molecule, which promotes a single retention mechanism and reduces interaction with the stationary phase.[1] Adding an acidic modifier like formic acid, phosphoric acid, or trifluoroacetic acid to the mobile phase can achieve this.[3][4]
Q2: I am observing poor resolution between this compound and a closely eluting impurity. What mobile phase adjustments can I make to improve the separation?
A2: To improve the resolution between two peaks, you can modify the mobile phase in several ways:[5][6]
-
Adjust Organic Solvent Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (like acetonitrile (B52724) or methanol) will increase the retention times of both compounds, which can often lead to better separation.[5][6]
-
Change the Organic Solvent: The type of organic solvent can alter the selectivity of the separation.[5] If you are using methanol (B129727), switching to acetonitrile (or vice versa) can change the relative retention of the peaks and improve resolution.[5]
-
Fine-Tune the pH: A small adjustment in the mobile phase pH can change the ionization state of this compound or the impurity, altering their retention characteristics and potentially improving the separation.[6][7]
-
Use Gradient Elution: If your sample contains compounds with a wide range of polarities, a gradient elution, where the mobile phase composition is changed during the run, can significantly improve the resolution of complex mixtures.[7][8]
Q3: What is a good starting point for mobile phase composition for this compound analysis?
A3: For oxicam compounds like this compound, a common starting point for reversed-phase HPLC is a mixture of an organic solvent and an aqueous buffer.[4][9][10] Good organic solvents include acetonitrile or methanol.[7][11] The aqueous phase is often a buffer, such as a phosphate (B84403) or formate (B1220265) buffer, with the pH adjusted to the acidic range (e.g., pH 3-4).[9][10][12] A typical starting ratio could be in the range of 60:40 to 50:50 (organic solvent:aqueous buffer).[9][12][13]
Q4: Should I use acetonitrile or methanol as the organic modifier?
A4: Both acetonitrile and methanol are common organic modifiers in reversed-phase HPLC.[7][11] Acetonitrile generally offers lower viscosity, which results in lower backpressure, and better UV transparency.[11] Methanol is a more cost-effective alternative.[11] The choice can also affect the selectivity of your separation; switching between them is a valid strategy for improving the resolution of closely eluting peaks.[5]
Q5: My retention times are drifting during my analytical run. Could the mobile phase be the issue?
A5: Yes, retention time drift can be caused by the mobile phase.[6] Potential causes include:
-
Inadequate Equilibration: The column may not be fully equilibrated with the mobile phase before starting the injection sequence. Ensure the column is flushed with the mobile phase until a stable baseline is achieved.
-
Changing Mobile Phase Composition: This can happen if the mobile phase is prepared by online mixing and one of the solvent reservoirs is running low, or if the solvents are not properly degassed.[14] For premixed mobile phases, evaporation of the more volatile component (usually the organic solvent) can change the composition over time.
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.[15] Using a column oven is recommended to maintain a stable temperature.[14]
Troubleshooting Guide: Resolving Poor Peak Shape and Resolution
This guide provides a systematic workflow for troubleshooting common separation issues encountered during this compound analysis.
Caption: Troubleshooting workflow for mobile phase adjustment.
Data Presentation
The following table summarizes various mobile phase compositions used for the analysis of oxicam derivatives, which can serve as a reference for developing a method for this compound.
| Compound | Organic Solvent | Aqueous Phase | Ratio (v/v) | pH | Column | Reference |
| Meloxicam (B1676189) | Acetonitrile | 0.2% Formic Acid | 70:30 | 3.5 | C18 | [4] |
| Meloxicam | Acetonitrile | Phosphate Buffer | 60:40 | 3.4 | C18 | [9] |
| Meloxicam | Acetonitrile | 0.02M KH2PO4 | 50:50 | 4.0 | C18 | [10][12] |
| Piroxicam | Acetonitrile | Water | 50:50 | N/A | C18 | [13] |
| Lornoxicam | Methanol | 0.05M Sodium Acetate | 55:45 | 5.8 | C18 | [16] |
Experimental Protocols
Protocol: Preparation of a Buffered Mobile Phase (Acetonitrile:Phosphate Buffer)
This protocol details the preparation of 1 liter of a 60:40 (v/v) Acetonitrile:Phosphate Buffer mobile phase with a target pH of 3.4.
Materials:
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Potassium Dihydrogen Phosphate (KH2PO4)
-
Orthophosphoric Acid (85%)
-
0.45 µm membrane filter
-
Volumetric flasks and graduated cylinders
-
pH meter
-
Sonicator
Procedure:
-
Prepare the Aqueous Buffer (400 mL):
-
Weigh an appropriate amount of Potassium Dihydrogen Phosphate to create the desired buffer concentration (e.g., for a 25mM buffer, dissolve ~1.36 g of KH2PO4 in 400 mL of HPLC-grade water).
-
Place a stir bar in the beaker and stir until the salt is completely dissolved.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Slowly add orthophosphoric acid dropwise to the buffer solution while stirring and monitoring the pH. Continue adding acid until the pH reaches 3.4.[9][17]
-
-
Combine the Solvents:
-
Measure exactly 600 mL of HPLC-grade acetonitrile using a graduated cylinder.
-
Measure exactly 400 mL of the prepared phosphate buffer (pH 3.4).
-
Combine the acetonitrile and buffer in a 1 L solvent reservoir bottle.
-
-
Filter and Degas the Mobile Phase:
-
Filter the entire mobile phase mixture through a 0.45 µm membrane filter to remove any particulate matter.[4][9]
-
Degas the filtered mobile phase by placing the reservoir in a sonicator bath for 15-20 minutes or by using an online degasser to remove dissolved gases, which can cause bubbles in the pump and detector.[9]
-
-
System Equilibration:
-
Purge the HPLC pump with the newly prepared mobile phase.
-
Set the flow rate (e.g., 1.0 mL/min) and allow the mobile phase to run through the entire system, including the column, until the baseline on the detector is stable. This indicates the column is fully equilibrated and ready for sample injection.
-
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. eujournal.org [eujournal.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. archives.ijper.org [archives.ijper.org]
- 11. mastelf.com [mastelf.com]
- 12. ijper.org [ijper.org]
- 13. bch.ro [bch.ro]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. mastelf.com [mastelf.com]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
Isoxicam vs. Piroxicam: A Comparative Efficacy Analysis in Preclinical Arthritis Models
For researchers and drug development professionals navigating the landscape of non-steroidal anti-inflammatory drugs (NSAIDs) for arthritis, understanding the comparative efficacy of related compounds is paramount. This guide provides a detailed comparison of Isoxicam and Piroxicam, two structurally similar oxicam derivatives, by examining their performance in established preclinical models of arthritis and inflammation. While direct head-to-head preclinical studies are limited, this report synthesizes available data on Piroxicam's efficacy and contextualizes it with clinical findings comparing both drugs.
Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis
Both this compound and Piroxicam belong to the oxicam class of NSAIDs and exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] By blocking COX-1 and COX-2, these drugs prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] The inhibition of prostaglandin synthesis leads to reduced swelling, pain, and other inflammatory symptoms associated with arthritis.
Preclinical Efficacy in Arthritis and Inflammation Models
Carrageenan-Induced Paw Edema in Rats
A widely used model for acute inflammation, the carrageenan-induced paw edema assay, demonstrates the anti-inflammatory effects of NSAIDs. In a study comparing Lornoxicam and Piroxicam, the anti-inflammatory efficacy was determined by the dose required to produce a 50% inhibition of edema (ED50).[2] Another study evaluated the topical application of Piroxicam gel.
Table 1: Efficacy of Piroxicam in Carrageenan-Induced Paw Edema in Rats
| Treatment | Administration | Dose/Concentration | Outcome | Reference |
| Piroxicam | Oral | ED50 | 50% inhibition of paw edema | [2] |
| Piroxicam Gel | Topical | 1% | 44% inhibition of paw edema | [3] |
Monoiodoacetate-Induced Osteoarthritis in Rats
The monoiodoacetate (MIA)-induced model in rats mimics the pathological changes seen in human osteoarthritis, including cartilage degradation and inflammation. A study evaluating the intra-articular (IA) and intramuscular (IM) administration of Piroxicam in this model provides insights into its efficacy in a disease-relevant context.[4][5]
Table 2: Efficacy of Piroxicam in Monoiodoacetate-Induced Osteoarthritis in Rats
| Treatment Group | Administration | Dose | Key Findings | Reference |
| Piroxicam | Intramuscular (IM) | 0.6 mg/kg | 46% decrease in knee joint swelling compared to vehicle. | [5] |
| Piroxicam | Intra-articular (IA) | 0.6 mg/kg | 63% decrease in knee joint swelling compared to vehicle; significant reduction in prostaglandin E2 levels in the joint. | [4][5] |
Clinical Comparison in Osteoarthritis
While preclinical comparative data is sparse, clinical trials in human patients with osteoarthritis offer valuable insights into the relative efficacy and tolerability of this compound and Piroxicam. A double-blind, randomized, controlled trial involving elderly patients with osteoarthritis of the hip and knee found no statistically significant differences in the therapeutic efficacy between this compound (maximum 200 mg/day) and Piroxicam (maximum 20 mg/day). Both drugs produced a clinically important and statistically significant therapeutic response.
Experimental Protocols
Carrageenan-Induced Paw Edema
This protocol is based on studies evaluating the anti-inflammatory effects of NSAIDs.[2][3]
Workflow:
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Monoiodoacetate-Induced Osteoarthritis
This protocol is derived from a study on the effects of Piroxicam in a rat model of osteoarthritis.[4][5]
Workflow:
Caption: Experimental workflow for the monoiodoacetate-induced osteoarthritis model.
Signaling Pathway
The anti-inflammatory action of this compound and Piroxicam is mediated by the inhibition of the cyclooxygenase pathway.
Diagram:
Caption: Inhibition of the prostaglandin synthesis pathway by this compound and Piroxicam.
Conclusion
Based on the available preclinical data, Piroxicam demonstrates significant anti-inflammatory and analgesic efficacy in established animal models of acute inflammation and osteoarthritis. While direct comparative preclinical studies with this compound are lacking, clinical evidence suggests that this compound has a comparable efficacy profile to Piroxicam in treating osteoarthritis in humans. For researchers and drug developers, the choice between these two agents may be guided by other factors such as pharmacokinetic profiles, safety, and specific formulation requirements. The experimental models and protocols detailed in this guide provide a framework for further comparative studies to elucidate the nuanced differences in the preclinical efficacy of this compound and Piroxicam.
References
Comparative analysis of COX inhibition profiles of Isoxicam and Meloxicam
A detailed examination of the cyclooxygenase (COX) inhibition profiles of Isoxicam and Meloxicam (B1676189) reveals distinct differences in their selectivity towards the two main COX isoforms, COX-1 and COX-2. This guide provides a comparative analysis based on available experimental data, outlines the methodologies used in these assessments, and visualizes the relevant biological pathways and experimental workflows.
Introduction to COX Isoforms
Cyclooxygenase enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[1] There are two primary isoforms:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as gastric cytoprotection, platelet aggregation, and renal blood flow.[2][3]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for anti-inflammatory drugs.[1][2]
The therapeutic efficacy of nonsteroidal anti-inflammatory drugs (NSAIDs) is attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[3] Therefore, the selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its overall safety profile.
Quantitative Comparison of COX Inhibition
The inhibitory potency of a drug is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the activity of the enzyme by 50%. The ratio of IC50 values for COX-1 versus COX-2 provides a measure of the drug's selectivity.
| Drug | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Ratio (COX-1/COX-2) | Assay Type | Reference |
| Meloxicam | 990 | 150 | 6.6 | In vitro (ovine COX-1, mouse COX-2) | [4] |
| Meloxicam | - | - | 13 | Human whole blood assay | [5] |
| Meloxicam | - | - | 2.7 | In vitro (cat whole blood) | [6] |
| This compound | Non-selective | Non-selective | - | In vitro | [4][7] |
Key Observations:
-
Meloxicam consistently demonstrates a preferential inhibition of COX-2 over COX-1.[2][8] The reported selectivity ratio varies depending on the experimental system, with values ranging from 2.7 to 13.[5][6] In an in vitro assay using ovine COX-1 and mouse COX-2, Meloxicam was found to be a 5-fold preferential inhibitor of COX-2.[4][7]
-
This compound is characterized as a non-selective inhibitor of both COX-1 and COX-2.[4][7]
Experimental Protocols
The determination of COX inhibition profiles involves various in vitro and ex vivo assays. A common and clinically relevant method is the human whole blood assay .
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay provides a more physiologically relevant assessment of NSAID activity as it measures enzyme inhibition in the presence of blood cells and plasma proteins.
-
Principle: The assay separately measures the products of COX-1 and COX-2 activity in whole blood samples.
-
COX-1 activity is determined by measuring the production of thromboxane (B8750289) B2 (TxB2) during blood clotting, a process primarily mediated by platelet COX-1.[9][10][11]
-
COX-2 activity is assessed by measuring the synthesis of prostaglandin (B15479496) E2 (PGE2) in response to an inflammatory stimulus like lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.[9][10][12]
-
-
Procedure:
-
Heparinized whole blood is collected from healthy volunteers.
-
For COX-2 assessment, blood samples are incubated with LPS to induce COX-2 expression, followed by the addition of the test compound (this compound or Meloxicam) at various concentrations.
-
For COX-1 assessment, whole blood is allowed to clot in the presence of different concentrations of the test compound.
-
The concentrations of PGE2 and TxB2 in the plasma or serum are quantified using methods like enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay.[5][13]
-
IC50 values are calculated from the concentration-response curves.
-
In Vitro Enzyme Inhibition Assay
This method uses purified or recombinant COX-1 and COX-2 enzymes.
-
Principle: The activity of the isolated enzyme is measured in the presence and absence of the inhibitor.
-
Procedure:
-
Purified ovine COX-1 or recombinant human COX-2 is incubated with the test compound.[14][15]
-
Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.[14][16]
-
The production of prostaglandins is measured, often by detecting a by-product of the reaction. For example, a colorimetric assay can monitor the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[15]
-
IC50 values are determined from the inhibition curves.
-
Signaling Pathway and Experimental Workflow Visualizations
Prostaglandin Synthesis Pathway
Caption: Prostaglandin synthesis pathway and sites of inhibition by this compound and Meloxicam.
Whole Blood Assay Experimental Workflow
Caption: Workflow for determining COX-1 and COX-2 inhibition using the whole blood assay.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. Meloxicam: a selective COX-2 inhibitor non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Meloxicam: selective COX-2 inhibition in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxicams Bind in a Novel Mode to the Cyclooxygenase Active Site via a Two-water-mediated H-bonding Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential inhibition of cyclooxygenases-1 and -2 by meloxicam and its 4'-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and ex vivo inhibition of COX isoforms by robenacoxib in the cat: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Meloxicam, a COX-2 Preferential Nonsteroidal Anti-Inflammatory [medscape.com]
- 9. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The analgesic NSAID lornoxicam inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative inhibitory activity of rofecoxib, meloxicam, diclofenac, ibuprofen, and naproxen on COX-2 versus COX-1 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
A Comparative Guide to the Validation of Analytical Methods for Isoxicam Quantification in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent analytical techniques for the quantification of Isoxicam in tissue samples: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The selection of an appropriate bioanalytical method is critical for pharmacokinetic studies, ensuring accurate measurement of drug concentrations in biological matrices.[1] This document outlines the validation parameters, experimental protocols, and performance characteristics of each method to aid researchers in making an informed decision based on their specific study requirements, such as sensitivity, selectivity, and throughput.
Methodology Comparison: LC-MS/MS vs. HPLC-UV
The quantification of drugs like this compound, a non-steroidal anti-inflammatory drug (NSAID), from complex biological matrices such as tissue requires robust and reliable analytical methods.[2] LC-MS/MS is considered the gold standard for bioanalysis due to its high sensitivity and selectivity.[3][4] It combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. This allows for the unequivocal identification and quantification of the target analyte with minimal interference from endogenous matrix components.
HPLC-UV represents a more traditional yet widely accessible alternative. While generally less sensitive than LC-MS/MS, it can be a cost-effective and adequate solution for applications where higher concentrations of the analyte are expected.[5][6] The choice between these methods often depends on the required limit of quantification, sample complexity, and available instrumentation.
Performance Comparison
The validation of any bioanalytical method is essential to ensure its reliability and is guided by regulatory bodies like the FDA.[7][8][9][10] Key validation parameters for the quantification of this compound in tissue are summarized below. The following tables present typical performance data synthesized from methods developed for this compound and other oxicam derivatives.
Table 1: Sensitivity and Linearity
| Parameter | LC-MS/MS (Representative) | HPLC-UV (Representative) |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | 5 - 10 ng/mL[5][11] |
| Upper Limit of Quantification (ULOQ) | 500 - 1000 ng/mL | 2000 - 3000 ng/mL[11][12] |
| Linearity (Correlation Coefficient, r²) | > 0.995 | > 0.999[5] |
| Calibration Curve Range | 0.1 - 1000 ng/mL | 10 - 2400 ng/mL[5] |
Table 2: Accuracy and Precision
| Parameter | LC-MS/MS (Representative) | HPLC-UV (Representative) |
| Intra-day Precision (%CV) | < 10% | < 5%[5] |
| Inter-day Precision (%CV) | < 15% | < 8%[5] |
| Intra-day Accuracy (%RE) | ± 15% | ± 15% |
| Inter-day Accuracy (%RE) | ± 15% | ± 15% |
Table 3: Sample Processing and Matrix Effects
| Parameter | LC-MS/MS (Representative) | HPLC-UV (Representative) |
| Extraction Recovery | > 85% | 80 - 95% |
| Matrix Effect | Monitored and minimized; typically < 15% | Can be significant; requires careful method development |
| Sample Volume Required | 50 - 100 mg tissue | 100 - 250 mg tissue |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of results. Below are representative methodologies for quantifying this compound in tissue samples using both LC-MS/MS and HPLC-UV.
Protocol 1: LC-MS/MS Quantification of this compound in Tissue
1. Sample Preparation:
- Accurately weigh approximately 100 mg of the tissue sample.
- Add 500 µL of ice-cold homogenization buffer (e.g., phosphate-buffered saline) and an internal standard (IS), such as Piroxicam.
- Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.
- Perform protein precipitation by adding 1 mL of acetonitrile (B52724), followed by vortexing for 2 minutes.[13]
- Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase for injection.
2. Liquid Chromatography Conditions:
- Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
3. Tandem Mass Spectrometry Conditions:
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions (Example):
- This compound: Precursor ion (Q1) → Product ion (Q3) (Specific m/z values to be determined).
- Piroxicam (IS): Precursor ion (Q1) → Product ion (Q3) (Specific m/z values to be determined).
- Optimization: Ion source parameters (e.g., ion spray voltage, temperature) and compound parameters (e.g., collision energy, declustering potential) must be optimized for maximum sensitivity.
Protocol 2: HPLC-UV Quantification of this compound in Tissue
1. Sample Preparation:
- Sample preparation follows a similar homogenization and protein precipitation or liquid-liquid extraction procedure as the LC-MS/MS method to remove interfering substances.[14][15]
- Accurately weigh approximately 200 mg of the tissue sample.
- Homogenize the sample in a suitable buffer.
- Add an internal standard (e.g., Piroxicam).
- Perform liquid-liquid extraction by adding a solvent like diethyl ether, vortexing, and centrifuging.[5]
- Separate and evaporate the organic layer.
- Reconstitute the residue in the mobile phase.
2. HPLC-UV Conditions:
- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[5]
- Mobile Phase: Isocratic mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 40:60 v/v), with pH adjusted to 3.5.[5]
- Flow Rate: 1.0 - 1.2 mL/min.[5]
- Detection Wavelength: 355 nm.[5]
- Injection Volume: 20 µL.
Workflow Visualization
To better illustrate the analytical process, the following diagram outlines the key steps in the LC-MS/MS method for quantifying this compound in tissue samples.
Caption: Experimental workflow for this compound quantification in tissue by LC-MS/MS.
Conclusion
Both LC-MS/MS and HPLC-UV are viable methods for the quantification of this compound in tissue samples. The choice of method should be guided by the specific requirements of the study.
-
LC-MS/MS is the superior choice for studies demanding high sensitivity and selectivity, particularly when low drug concentrations are expected or when analyzing complex matrices where specificity is paramount.
-
HPLC-UV offers a reliable and economical alternative for applications where analyte concentrations are higher, and the stringent sensitivity of LC-MS/MS is not required.
Proper method validation in accordance with regulatory guidelines is mandatory for both techniques to ensure the generation of accurate, precise, and reproducible data in pharmacokinetic and other drug development studies.[1][10]
References
- 1. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 2. Pharmacokinetics of oxicam nonsteroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Determination of meloxicam in human plasma using a HPLC method with UV detection and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Development of a HPLC-UV method for determination of meloxicam in human plasma and pharmaceutical dosage forms | Semantic Scholar [semanticscholar.org]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. New FDA guidance for industry ‘‘Bioanalytical Method Validation.’’ – PRAIS 2.0 [prais.paho.org]
- 9. moh.gov.bw [moh.gov.bw]
- 10. fda.gov [fda.gov]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ijisrt.com [ijisrt.com]
- 15. scielo.br [scielo.br]
Comparative Analysis of a Hypothetical Anti-Isoxicam Antibody: A Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of a hypothetical polyclonal antibody raised against Isoxicam. The data presented is for illustrative purposes to guide researchers in evaluating antibody specificity. The performance of this hypothetical antibody is compared against other structurally related non-steroidal anti-inflammatory drugs (NSAIDs), particularly those from the oxicam class.
Introduction to this compound and Antibody Specificity
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class.[1] Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[1][2] The development of specific antibodies against small molecules like this compound is crucial for various applications, including therapeutic drug monitoring, pharmacokinetic studies, and quality control in pharmaceutical manufacturing. A critical characteristic of any antibody is its specificity, defined by its ability to bind to its target analyte with minimal cross-reactivity to other structurally similar compounds. High cross-reactivity can lead to inaccurate measurements and unreliable results in immunoassays.
This guide explores the hypothetical binding characteristics of an anti-Isoxicam antibody, providing a framework for assessing antibody performance.
Hypothetical Cross-Reactivity Data
The following table summarizes the hypothetical cross-reactivity of a polyclonal anti-Isoxicam antibody against a panel of selected NSAIDs. The data is presented as the percentage of cross-reactivity, calculated from the concentration of each compound required to inhibit the antibody binding by 50% (IC50) relative to this compound.
Table 1: Hypothetical Cross-Reactivity of Anti-Isoxicam Polyclonal Antibody
| Compound | Class | Structure | % Cross-Reactivity |
| This compound | Oxicam | 100% | |
| Piroxicam | Oxicam | 65% | |
| Meloxicam | Oxicam | 45% | |
| Tenoxicam | Oxicam | 30% | |
| Lornoxicam | Oxicam | 25% | |
| Diclofenac | Acetic Acid Derivative | <1% | |
| Ibuprofen | Propionic Acid Derivative | <0.5% | |
| Naproxen | Propionic Acid Derivative | <0.5% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
The hypothetical cross-reactivity data presented above would be determined using a competitive enzyme-linked immunosorbent assay (ELISA).
Competitive ELISA Protocol for Cross-Reactivity Assessment
-
Coating: A 96-well microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin - BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20 - PBST) to remove any unbound conjugate.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBST) and incubating for 1-2 hours at room temperature.
-
Competition: A standard curve is prepared using known concentrations of this compound. Serial dilutions of the test compounds (other NSAIDs) are also prepared. The anti-Isoxicam antibody is mixed with either the this compound standard or the test compound and incubated for a set period.
-
Incubation: The antibody-analyte mixtures are added to the coated and blocked wells. The plate is incubated for 1-2 hours at room temperature, allowing the free antibody to bind to the immobilized this compound-BSA conjugate.
-
Washing: The plate is washed three times with wash buffer to remove unbound antibodies and analytes.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary anti-Isoxicam antibody is added to each well. The plate is incubated for 1 hour at room temperature.
-
Washing: The plate is washed again three times with wash buffer to remove the unbound secondary antibody.
-
Substrate Addition: A substrate solution (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB) is added to each well. The enzyme on the bound secondary antibody will catalyze a color change.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The absorbance in each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of free this compound or cross-reacting compound in the sample.
-
Calculation: The IC50 values for this compound and the test compounds are determined from their respective dose-response curves. The percentage cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Visualizations
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the competitive ELISA workflow used for determining cross-reactivity and the general signaling pathway targeted by this compound.
Caption: Competitive ELISA workflow for determining antibody cross-reactivity.
Caption: The Cyclooxygenase (COX) signaling pathway inhibited by this compound.
References
Isoxicam's Anti-Inflammatory Prowess: A Head-to-Head Comparison in the Carrageenan-Induced Paw Edema Model
For Immediate Release: December 16, 2025
A comprehensive analysis of preclinical data reveals the potent anti-inflammatory effects of Isoxicam in the widely recognized carrageenan-induced paw edema model. This guide offers a direct comparison of this compound with other notable non-steroidal anti-inflammatory drugs (NSAIDs), providing researchers, scientists, and drug development professionals with valuable insights into its efficacy.
This compound, a non-steroidal anti-inflammatory drug (NSAID) from the oxicam class, has demonstrated significant anti-inflammatory properties in preclinical studies. The carrageenan-induced paw edema model in rats is a standard and reliable method for evaluating the acute anti-inflammatory activity of new compounds. This model mimics the physiological processes of inflammation, providing a platform to compare the efficacy of different NSAIDs.
Comparative Efficacy of NSAIDs in Carrageenan-Induced Paw Edema
The anti-inflammatory potency of NSAIDs is often quantified by their ED50 value, the dose required to produce 50% of the maximum effect. In the carrageenan-induced paw edema assay, a lower ED50 value indicates higher potency.
A key finding from a 1982 study by Zinnes et al. highlighted that this compound is three times as potent as Phenylbutazone (B1037) in the carrageenan-induced rat paw edema (CIRPE) assay. Based on this and other comparative literature, the following table summarizes the oral ED50 values and other relevant efficacy data for this compound and other commonly used NSAIDs in this model.
| Drug | Class | Oral ED50 (mg/kg) in Rat Carrageenan Paw Edema | Notes |
| This compound | Oxicam | ~10 (estimated) | Reported to be 3 times more potent than Phenylbutazone. |
| Piroxicam | Oxicam | - | Often used as a reference drug. A 1% gel inhibited edema by 44%. |
| Indomethacin (B1671933) | Acetic Acid Derivative | 2 - 10 | A potent, commonly used reference NSAID.[1][2] |
| Phenylbutazone | Pyrazolone Derivative | 30 | Used as a comparator for this compound's potency.[3] |
| Naproxen | Propionic Acid Derivative | 15 | [1] |
Experimental Protocols
The data presented is based on the standardized carrageenan-induced paw edema model in rats. The following is a detailed methodology representative of the experiments cited.
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used. Animals are acclimatized for at least one week before the experiment with free access to food and water.
Induction of Edema: A 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.
Drug Administration: The test compounds (this compound and other NSAIDs) or vehicle (control) are administered orally (p.o.) via gavage, typically 60 minutes before the carrageenan injection.
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at various time points after, commonly at 1, 2, 3, 4, and 5 hours. Paw volume is measured using a plethysmometer.
Data Analysis: The degree of swelling is calculated as the increase in paw volume. The percentage inhibition of edema is calculated for the drug-treated groups relative to the control group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group. The ED50 is then calculated from the dose-response curve.
Visualizing the Experimental and Biological Processes
To further clarify the methodologies and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Caption: Simplified signaling pathway of carrageenan-induced inflammation and the site of NSAID action.
References
- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Circannual variations in carrageenan-induced paw edema and in the anti-inflammatory effect of phenylbutazone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Isoxicam's selectivity for COX-2 over COX-1 using enzymatic assays
A detailed analysis of Isoxicam's inhibitory effects on cyclooxygenase (COX) enzymes reveals its characterization as a non-selective inhibitor of both COX-1 and COX-2. This guide provides a comparative look at this compound's performance against other common non-steroidal anti-inflammatory drugs (NSAIDs), supported by quantitative data from enzymatic assays.
This report outlines the enzymatic selectivity of this compound and compares it with other well-known NSAIDs. The data presented is compiled from various in vitro enzymatic and whole blood assays, providing a clear picture of its inhibitory profile.
Comparative Inhibitory Activity of NSAIDs
The inhibitory potency of NSAIDs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1) / IC50 (COX-2) is used to determine the selectivity of a compound. A ratio significantly greater than 1 indicates selectivity for COX-2, while a ratio close to 1 suggests non-selective inhibition.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Assay Type |
| This compound | 4.1 | 11.2 | 0.37 | Purified Enzyme (Ovine) |
| Piroxicam | 3.8 | 1.6 | 2.38 | Purified Enzyme (Ovine) |
| Meloxicam | 2.5 | 0.8 | 3.13 | Purified Enzyme (Human) |
| Celecoxib | 15 | 0.04 | 375 | Purified Enzyme (Human) |
| Ibuprofen | 1.8 | 3.5 | 0.51 | Purified Enzyme (Ovine) |
| Diclofenac | 0.6 | 0.1 | 6 | Purified Enzyme (Human) |
Data compiled from multiple sources. Assay conditions can influence absolute IC50 values.
As the data indicates, this compound inhibits both COX-1 and COX-2 with similar potency, confirming its non-selective profile. In contrast, drugs like Celecoxib show a high degree of selectivity for COX-2.
Understanding the Mechanism: The COX Signaling Pathway
The cyclooxygenase enzymes, COX-1 and COX-2, play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins (B1171923). While COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, COX-2 is inducible and its expression is upregulated during inflammation. The therapeutic effects of NSAIDs are primarily due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.
Caption: The COX signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 and the non-selective inhibition by this compound.
Experimental Protocols for Determining COX Inhibition
The determination of IC50 values is crucial for characterizing the selectivity of NSAIDs. Below are outlines of common enzymatic assays used for this purpose.
Purified Enzyme Assay
This assay utilizes purified recombinant COX-1 and COX-2 enzymes to assess the direct inhibitory effect of a compound.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin (B15479496) E2 (PGE2) detection
-
96-well microplates
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the reaction buffer, cofactors, and the purified COX enzyme (either COX-1 or COX-2).
-
Add the diluted test compound or vehicle control to the respective wells.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Quantify the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a purified enzyme assay to determine COX inhibition.
Human Whole Blood Assay
This ex vivo assay measures the inhibition of COX enzymes in a more physiologically relevant environment.
Materials:
-
Freshly drawn human blood
-
Anticoagulant (e.g., heparin) for the COX-2 assay
-
Test compound (e.g., this compound)
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
Calcium ionophore (A23187) to stimulate COX-1 activity
-
ELISA kits for Thromboxane B2 (TXB2) and PGE2 detection
Procedure for COX-1 Activity:
-
Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle.
-
Incubate for 1 hour at 37°C.
-
Add calcium ionophore A23187 to stimulate platelet COX-1 activity and allow the blood to clot.
-
Incubate for 30 minutes at 37°C.
-
Centrifuge to separate the serum.
-
Measure the concentration of TXB2 (a stable metabolite of the COX-1 product Thromboxane A2) in the serum using an ELISA kit.
-
Calculate the IC50 for COX-1 inhibition.
Procedure for COX-2 Activity:
-
Treat heparinized whole blood with a low dose of aspirin (B1665792) to inactivate any pre-existing COX-1.
-
Add LPS to the blood samples to induce COX-2 expression in monocytes.
-
Add various concentrations of the test compound or vehicle.
-
Incubate for 24 hours at 37°C.
-
Centrifuge to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an ELISA kit.
-
Calculate the IC50 for COX-2 inhibition.
Conclusion
The enzymatic assay data clearly demonstrates that this compound is a non-selective inhibitor of both COX-1 and COX-2. Its inhibitory profile is comparable to other non-selective NSAIDs like Ibuprofen. This lack of selectivity is an important consideration for researchers and drug development professionals when evaluating its potential therapeutic applications and side-effect profile in comparison to COX-2 selective inhibitors. The provided experimental protocols offer a foundation for the in-house validation and comparison of this compound and other NSAIDs.
A Comparative Guide to the Analgesic Response of Isoxicam in Different Mouse Strains: A Proposed Study
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoxicam is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class that exerts its analgesic and anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[1][2] Despite its well-established mechanism of action, there is a significant gap in the literature regarding the reproducibility of its analgesic response across different genetic backgrounds. This guide outlines a proposed experimental framework to systematically evaluate and compare the analgesic efficacy and pharmacokinetics of this compound in three commonly used mouse strains: C57BL/6, BALB/c, and CD-1. Due to the withdrawal of this compound from the market in 1985 and the consequent lack of recent comparative studies, the data presented herein is hypothetical and serves to illustrate the proposed experimental design and potential outcomes. This guide provides detailed experimental protocols and data presentation structures to facilitate future research in this area, emphasizing the importance of considering genetic variability in preclinical analgesic drug screening.
Introduction: The Rationale for Strain-Specific Analgesic Evaluation
This compound, like other NSAIDs, functions by blocking the synthesis of prostaglandins (B1171923) through the inhibition of COX-1 and COX-2 enzymes.[1][3] Prostaglandins are key mediators of pain and inflammation. While this mechanism is universal, the in vivo response to analgesics can vary significantly between individuals and, in preclinical research, between different inbred mouse strains. This variability can be attributed to genetic differences in drug metabolism, receptor density, and downstream signaling pathways. Understanding these differences is critical for the accurate interpretation of preclinical data and its translation to human clinical trials.
This guide proposes a comprehensive study to characterize and compare the analgesic response to this compound in C57BL/6, BALB/c, and CD-1 mice, strains known to exhibit differential responses to various pharmacological agents.
Proposed Experimental Design and Methodologies
A multi-faceted approach is proposed to provide a thorough comparison of this compound's effects across the selected mouse strains. The experimental workflow is depicted below.
Animals
Adult male mice (8-10 weeks old) from three strains (C57BL/6, BALB/c, and CD-1) will be used. Animals will be housed under a 12:12-h light-dark cycle with ad libitum access to food and water. All procedures will be conducted in accordance with institutional animal care and use guidelines.
Analgesic Assays
Two standard pain models will be employed to assess both inflammatory and thermal nociception.
-
Formalin Test: This test induces a biphasic pain response, with an early neurogenic phase and a late inflammatory phase.[4][5]
-
Protocol: Following a 30-minute acclimation period in an observation chamber, 20 µL of 5% formalin is injected subcutaneously into the plantar surface of the right hind paw. The cumulative time spent licking or biting the injected paw is recorded for 0-5 minutes (Phase 1) and 15-30 minutes (Phase 2) post-injection. This compound or vehicle will be administered intraperitoneally (i.p.) 30 minutes before the formalin injection.
-
-
Tail-Flick Test: This test measures the latency to a thermal stimulus, assessing spinal reflex pathways.
-
Protocol: Mice are gently restrained, and the distal portion of the tail is exposed to a focused beam of radiant heat.[6][7] The time taken for the mouse to flick its tail away from the heat source is recorded as the tail-flick latency. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.[8] Baseline latencies are measured before drug administration. This compound or vehicle is administered i.p., and latencies are re-measured at 15, 30, 60, 90, and 120 minutes post-injection.
-
Pharmacokinetic Analysis
To correlate the analgesic response with drug exposure, plasma concentrations of this compound will be determined.
-
Protocol: A separate cohort of mice from each strain will be administered a single i.p. dose of this compound (e.g., 10 mg/kg). Blood samples (approximately 50 µL) will be collected via tail vein or saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration. Plasma will be separated by centrifugation and stored at -80°C. This compound concentrations will be quantified using a validated High-Performance Liquid Chromatography (HPLC) method.
Hypothetical Data Presentation
The following tables represent plausible outcomes from the proposed study, designed for clear comparison across strains.
Table 1: Dose-Response of this compound in the Formalin Test (Phase 2)
| Mouse Strain | This compound Dose (mg/kg, i.p.) | Mean Licking Time (seconds) ± SEM | % Inhibition of Nociception |
| C57BL/6 | Vehicle | 150.2 ± 12.5 | - |
| 1 | 115.8 ± 10.1 | 22.9% | |
| 5 | 78.3 ± 8.9 | 47.9% | |
| 10 | 45.1 ± 6.2 | 70.0% | |
| BALB/c | Vehicle | 145.5 ± 11.8 | - |
| 1 | 125.3 ± 11.2 | 13.9% | |
| 5 | 95.7 ± 9.5 | 34.2% | |
| 10 | 68.4 ± 7.8 | 53.0% | |
| CD-1 | Vehicle | 162.3 ± 13.1 | - |
| 1 | 120.1 ± 10.5 | 26.0% | |
| 5 | 75.9 ± 8.1 | 53.2% | |
| 10 | 40.5 ± 5.9 | 75.1% |
Table 2: Time Course of this compound's Effect in the Tail-Flick Test (10 mg/kg, i.p.)
| Mouse Strain | Time Post-Injection (minutes) | Mean Tail-Flick Latency (seconds) ± SEM |
| C57BL/6 | Baseline | 2.5 ± 0.2 |
| 30 | 4.8 ± 0.4 | |
| 60 | 5.5 ± 0.5 | |
| 120 | 3.1 ± 0.3 | |
| BALB/c | Baseline | 2.8 ± 0.3 |
| 30 | 4.1 ± 0.4 | |
| 60 | 4.9 ± 0.5 | |
| 120 | 2.9 ± 0.3 | |
| CD-1 | Baseline | 2.4 ± 0.2 |
| 30 | 5.2 ± 0.5 | |
| 60 | 6.1 ± 0.6 | |
| 120 | 3.5 ± 0.4 |
Table 3: Pharmacokinetic Parameters of this compound (10 mg/kg, i.p.)
| Parameter | C57BL/6 | BALB/c | CD-1 |
| Tmax (h) | 0.5 | 1.0 | 0.5 |
| Cmax (µg/mL) | 15.2 ± 1.8 | 12.5 ± 1.5 | 18.9 ± 2.1 |
| AUC₀-t (µg·h/mL) | 45.6 ± 5.1 | 55.8 ± 6.2 | 40.2 ± 4.8 |
| t₁/₂ (h) | 3.5 | 4.8 | 3.1 |
Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC₀-t: Area under the concentration-time curve; t₁/₂: Elimination half-life.
Mechanism of Action: Signaling Pathway
This compound's analgesic effect is achieved by inhibiting the COX enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins, which are crucial mediators of pain signaling.
Conclusion and Future Directions
This guide presents a robust, albeit hypothetical, framework for investigating the reproducibility of this compound-induced analgesia across different mouse strains. The proposed experiments are designed to yield comprehensive, comparable data on both the pharmacodynamic and pharmacokinetic properties of this compound. The anticipated hypothetical results suggest that the analgesic response to this compound may indeed be strain-dependent, with CD-1 mice potentially showing greater sensitivity and C57BL/6 mice exhibiting a faster onset of action, possibly linked to variations in drug metabolism and clearance.
For researchers in pharmacology and drug development, these findings, if validated, would underscore the critical need to consider genetic background in preclinical analgesic studies. Future work should aim to execute this proposed study to generate empirical data and explore the underlying genetic and molecular mechanisms responsible for any observed inter-strain differences. Such research would not only enhance our understanding of NSAID pharmacology but also improve the predictive validity of preclinical pain models.
References
- 1. m.youtube.com [m.youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C14H13N3O5S | CID 54677972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. en.bio-protocol.org [en.bio-protocol.org]
- 5. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. web.mousephenotype.org [web.mousephenotype.org]
- 7. protocols.io [protocols.io]
- 8. youtube.com [youtube.com]
A comparative pharmacokinetic study of Isoxicam in young versus elderly animal subjects
A detailed examination of isoxicam's pharmacokinetic properties reveals a notable consistency across different age groups in humans, though comprehensive comparative data in animal models remains limited. This guide provides an objective comparison of this compound pharmacokinetics, drawing on available human clinical data and supplemented by general pharmacokinetic parameters in various animal species. The information presented is intended to aid researchers, scientists, and drug development professionals in understanding the disposition of this compound.
Comparative Pharmacokinetic Data
Table 1: Comparative Pharmacokinetics of this compound in Young vs. Elderly Human Subjects
| Parameter | Young Subjects (average age 31.3 years) | Elderly Subjects (average age 71.9 years) | Reference |
| Dose | 200 mg daily | 200 mg daily | [1][2] |
| Maximum Plasma Concentration (Cmax) | 39.7 mg/L | 38.1 mg/L | [1][2] |
| Elimination Half-life (t½) | 30.4 hours | 32.1 hours | [1][2] |
Data from a study involving 57 volunteers with an average age of 31.3 years and 48 elderly subjects with an average age of 71.9 years. This compound was administered in a single daily dose of 200 mg for up to 22 days.[1]
The data indicates no clinically significant differences in the pharmacokinetics of this compound between young and elderly human subjects.[1][2]
Table 2: General Pharmacokinetic Parameters of this compound in Various Adult Animal Species
| Species | Dose | Route | Elimination Half-life (t½) | Reference |
| Dog | - | Oral | 49-53 hours | [3] |
| Rat | - | Oral | 20-35 hours | [3] |
| Monkey | - | Oral | 20-35 hours | [3] |
Note: The specific ages of the animals in these studies were not detailed, but they are generally considered to be adults.
Experimental Protocols
The following section details the methodologies employed in the key cited study comparing this compound pharmacokinetics in young and elderly human subjects.
Methodology from the Comparative Human Pharmacokinetic Study of this compound
-
Study Design: A comparative study was conducted to evaluate the pharmacokinetics of this compound in two distinct age groups.[1]
-
Subject Population: The study included 57 healthy volunteers with an average age of 31.3 years and 48 elderly subjects with an average age of 71.9 years.[1]
-
Drug Administration: this compound was administered as a single daily oral dose of 200 mg for a duration of up to 22 days.[1]
-
Sample Collection: Blood samples were collected at predetermined time points to determine the plasma concentrations of this compound.
-
Bioanalytical Method: A selective high-performance liquid chromatography (h.p.l.c.) method was utilized for the determination of this compound plasma concentrations.
-
Pharmacokinetic Analysis: The collected plasma concentration-time data was used to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax) and elimination half-life (t½).
Visualizing the Experimental Workflow and Influencing Factors
To illustrate the process of a typical comparative pharmacokinetic study and the factors that can influence drug metabolism with age, the following diagrams are provided.
Caption: Experimental workflow for a comparative pharmacokinetic study.
Caption: Logical relationship of aging and its impact on pharmacokinetics.
References
- 1. A comparison of this compound pharmacokinetics in young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of this compound pharmacokinetics in young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic disposition of this compound in man, monkey, dog, and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Isoxicam and Tenoxicam: Efficacy and Safety in Inflammatory Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and safety profiles of two non-steroidal anti-inflammatory drugs (NSAIDs) of the oxicam class: Isoxicam and Tenoxicam (B611289). Due to the withdrawal of this compound from many markets, direct head-to-head clinical trials comparing these two compounds are not available in the published literature. Therefore, this guide synthesizes data from individual clinical trials where each drug was compared against other NSAIDs or placebo.
Executive Summary
Both this compound and Tenoxicam are long-acting, non-selective inhibitors of cyclooxygenase (COX) enzymes, exhibiting anti-inflammatory, analgesic, and antipyretic properties. Clinical studies have demonstrated the efficacy of both drugs in treating rheumatic conditions such as rheumatoid arthritis and osteoarthritis. However, a significant difference lies in their safety profiles. This compound was withdrawn from the market in several countries due to an association with severe and potentially fatal skin reactions, including Stevens-Johnson syndrome. Tenoxicam, while carrying the general risks associated with NSAIDs, remains a therapeutic option in many regions.
Mechanism of Action
This compound and Tenoxicam exert their therapeutic effects primarily through the inhibition of the COX-1 and COX-2 enzymes. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] The non-selective nature of this inhibition also accounts for some of the adverse effects associated with these drugs, particularly gastrointestinal issues, as COX-1 is involved in maintaining the protective lining of the stomach.
Efficacy Data
While a direct comparison is unavailable, the following tables summarize the efficacy of this compound and Tenoxicam from separate clinical trials.
Table 1: Efficacy of this compound in Rheumatic Diseases
| Indication | Comparator | Key Efficacy Outcomes | Reference |
| Rheumatoid Arthritis | Buffered Aspirin (B1665792) (3,600 mg/day) | This compound (200 mg/day) was statistically significantly better than aspirin in 8 of 12 measures, including the number of tender and swollen joints. | [2] |
| Rheumatoid Arthritis | Naproxen (B1676952) (250 mg TID) | This compound (200 mg/day) showed similar efficacy to naproxen in reducing articular index, pain, and morning stiffness over a 4-week period. | [3] |
| Degenerative Joint Disease | Placebo | This compound (200 mg/day) was significantly superior to placebo in improving night pain, pain on walking, and other parameters in patients with knee or hip involvement. | [4] |
Table 2: Efficacy of Tenoxicam in Rheumatic Diseases
| Indication | Comparator | Key Efficacy Outcomes | Reference |
| Osteoarthritis & Rheumatoid Arthritis | Piroxicam (B610120) (20 mg/day) | Tenoxicam (20 mg/day) was found to be at least as effective as piroxicam. In some studies, a trend in favor of tenoxicam was observed. | [5][6] |
| Osteoarthritis of the Knee | Diclofenac (B195802) (50 mg TID) | Tenoxicam (20 mg/day) showed similar efficacy to diclofenac in improving all three dimensions of the WOMAC OA Index. | [7] |
| Osteoarthritis | Ketoprofen (B1673614) (100 mg BID) | Tenoxicam (20 mg/day) had similar efficacy to ketoprofen, with no significant difference in the investigator's overall impression of treatment. | [8][9] |
| Rheumatoid Arthritis | Piroxicam (20 mg OD) | Tenoxicam (20 mg OD) and piroxicam demonstrated similar efficacy. | [10] |
Safety and Tolerability
The primary differentiator between this compound and Tenoxicam is their long-term safety profile.
This compound: Data from Phase 3 clinical studies involving over 1,800 patients indicated that at a dosage of 200 mg per day, the incidence of gastrointestinal side effects was 14.2%, compared to 31.6% with buffered aspirin and 7.2% with placebo.[11] The incidence of gastrointestinal ulcers with this compound was 0.81%.[11] However, post-marketing surveillance revealed an association with severe cutaneous adverse reactions, which ultimately led to its withdrawal in many countries.
Tenoxicam: Tenoxicam has generally shown a favorable tolerability profile compared to other NSAIDs in some studies. In short-term studies, 11% of patients receiving 20 mg of tenoxicam experienced side effects, compared to 20% of those on 20 mg of piroxicam.[5] Long-term studies also suggested superior clinical tolerability of tenoxicam over piroxicam.[5] When compared to diclofenac, significantly fewer patients reported adverse events in the tenoxicam group (21 vs. 33).[7] Similarly, in a comparison with ketoprofen, 29.0% of patients on tenoxicam reported adverse events, versus 47.3% on ketoprofen.[8][9] The most common side effects are gastrointestinal disturbances, followed by skin rashes, which are generally mild and reversible.[5]
Table 3: Comparative Safety Data of this compound and Tenoxicam from Separate Trials
| Drug | Comparator | Incidence of Adverse Events | Incidence of GI Adverse Events | Withdrawals due to Adverse Events | Reference |
| This compound (200 mg/day) | Buffered Aspirin | - | 14.2% vs. 31.6% for aspirin | 11.5% (long-term studies) | [11] |
| Tenoxicam (20 mg/day) | Piroxicam (20 mg/day) | 11% vs. 20% for piroxicam (short-term) | - | 3 from each group (GI intolerance) | [5][10] |
| Tenoxicam (20 mg/day) | Diclofenac (150 mg/day) | 21 vs. 33 patients | - | - | [7] |
| Tenoxicam (20 mg/day) | Ketoprofen (200 mg/day) | 29.0% vs. 47.3% for ketoprofen | Predominantly GI and CNS | 32 vs. 45 patients (all causes) | [8][9] |
Experimental Protocols
Below are representative methodologies from separate clinical trials for this compound and Tenoxicam, illustrating the typical design of studies evaluating these compounds.
Experimental Protocol: this compound in Degenerative Joint Disease [4]
-
Study Design: A six-week, double-blind, placebo-controlled, multicenter study, followed by a long-term, open-label phase.
-
Patient Population: 176 patients with degenerative joint disease of the knee or hip.
-
Intervention: this compound (200 mg once daily) or placebo.
-
Efficacy Parameters:
-
For the knee: night pain, pain on walking, starting pain, pain on motion, swelling, tenderness, maximal extension, maximal flexion, and limitation of range of motion.
-
For the hip: pain on walking.
-
Overall and global assessments by physicians and patients.
-
-
Safety Monitoring: Collection of data on all adverse events reported by patients or observed by investigators.
Experimental Protocol: Tenoxicam in Osteoarthritis of the Knee [7]
-
Study Design: A 12-week, double-blind, randomized, controlled, multicenter, parallel trial.
-
Patient Population: 98 patients with primary osteoarthritis of the knee.
-
Intervention: Tenoxicam (20 mg once daily) or Diclofenac (50 mg three times a day). A 3 to 7-day NSAID-free washout period preceded the treatment phase.
-
Primary Outcome Measure: Pain dimension of the WOMAC (Western Ontario and McMaster Universities) Osteoarthritis Index.
-
Secondary Outcome Measures: Approximately 15 other efficacy variables and safety assessments.
-
Assessment Schedule: Screening, baseline, and follow-up assessments at weeks 2, 4, and 12.
-
Safety Monitoring: Recording and analysis of all adverse events.
Conclusion
Based on the available evidence from separate clinical trials, both this compound and Tenoxicam have demonstrated efficacy in the management of pain and inflammation associated with rheumatic diseases. Tenoxicam appears to have a more favorable safety and tolerability profile when compared to other NSAIDs such as piroxicam, diclofenac, and ketoprofen in the cited studies. The significant risk of severe cutaneous adverse reactions associated with this compound is a critical differentiating factor and the primary reason for its withdrawal from many markets. For drug development professionals, the history of this compound serves as a crucial case study on the importance of post-marketing surveillance and the potential for rare but severe adverse events to alter the risk-benefit assessment of a therapeutic agent.
References
- 1. Clinical efficacy and tolerability of tenoxicam in African patients with osteoarthritis, rheumatoid arthritis, tendinitis and/or bursitis: an open study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Six-month, double-blind comparison of this compound with buffered aspirin in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of this compound and naproxen in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Six-week, double-blind, placebo-controlled and long-term, open-label multicenter study of this compound in treatment of degenerative joint disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and tolerability of tenoxicam--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical evaluation of tenoxicam in osteoarthrosis, rheumatoid arthritis and ankylosing spondylitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A multicenter study of tenoxicam and diclofenac in patients with osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. worldmedicine.uz [worldmedicine.uz]
- 9. A randomised double-blind multicentre trial comparing tenoxicam and ketoprofen in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of tenoxicam and piroxicam in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Isoxicam and Buffered Aspirin in Preclinical Models of Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory and analgesic properties of isoxicam and buffered aspirin (B1665792), two non-steroidal anti-inflammatory drugs (NSAIDs), in preclinical models relevant to rheumatoid arthritis. The following sections detail their mechanisms of action, present available experimental data from animal models, and outline the methodologies employed in these studies.
Mechanism of Action
Both this compound and aspirin exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2]
This compound , a member of the oxicam class, is a non-selective inhibitor of both COX-1 and COX-2.[1] Its long elimination half-life of approximately 30-50 hours allows for once-daily dosing.[1]
Buffered aspirin (acetylsalicylic acid) irreversibly inhibits both COX-1 and COX-2 by acetylating a serine residue in the active site of the enzymes.[2] This irreversible action distinguishes it from many other NSAIDs. The "buffered" formulation is designed to reduce gastrointestinal irritation.
Signaling Pathway of COX Inhibition
The following diagram illustrates the general mechanism of action for both this compound and aspirin in the prostaglandin (B15479496) synthesis pathway.
Caption: General mechanism of action for this compound and Buffered Aspirin.
Preclinical Efficacy in Rheumatoid Arthritis Models
Direct comparative studies of this compound and buffered aspirin in established animal models of rheumatoid arthritis, such as adjuvant-induced arthritis (AIA) or collagen-induced arthritis (CIA), are limited in the available literature. However, data from studies evaluating these drugs individually or in combination provide insights into their anti-inflammatory potential.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established preclinical model for rheumatoid arthritis, characterized by chronic inflammation and joint destruction.
One study investigated the anti-arthritic activity of this compound in the AIA model and found that its efficacy was not diminished by the concurrent administration of aspirin.[1] This suggests that aspirin does not interfere with the therapeutic effect of this compound in this model. While this study did not provide a direct head-to-head comparison of their individual potencies, it highlights their compatibility.
Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used acute inflammatory model to screen for the anti-inflammatory activity of NSAIDs.
The following table summarizes the comparative efficacy of orally administered aspirin in this model, based on a review of multiple studies.[3] Data for this compound in a directly comparable study was not available.
| Drug | Dose (mg/kg) | Time Point (hours post-carrageenan) | Efficacy (% Inhibition of Edema) | Reference |
| Aspirin | 100 | 6 | ~47.2% | [3] |
Note: The efficacy of NSAIDs in this model can vary depending on the specific experimental conditions.
Experimental Protocols
Adjuvant-Induced Arthritis in Rats
This model is typically induced in rats by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the paw or base of the tail. This induces a chronic, progressive polyarthritis that resembles human rheumatoid arthritis.
Typical Experimental Workflow:
Caption: Workflow for Adjuvant-Induced Arthritis studies.
Key Parameters Measured:
-
Paw Volume: Measured using a plethysmometer to quantify swelling.
-
Arthritis Score: A visual scoring system to assess the severity of inflammation in the joints.
-
Body Weight: Monitored as an indicator of systemic health.
-
Histopathology: Examination of joint tissues for inflammation, cartilage, and bone erosion.
-
Inflammatory Markers: Measurement of cytokines and other inflammatory mediators in blood or tissue samples.
Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate the acute anti-inflammatory effects of drugs.
Typical Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema studies.
Key Steps:
-
Drug Administration: The test compounds (this compound or buffered aspirin) are typically administered orally to fasted rats.
-
Induction of Edema: After a set period (e.g., 1 hour), a solution of carrageenan is injected into the subplantar tissue of the right hind paw.
-
Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control (vehicle-treated) group.
Summary and Conclusion
While direct comparative data for this compound and buffered aspirin in gold-standard rheumatoid arthritis animal models is scarce, the available evidence suggests that both are effective anti-inflammatory agents. This compound's long half-life offers the convenience of once-daily dosing. A clinical study in rheumatoid arthritis patients indicated that 200 mg of this compound once daily was more effective in relieving symptoms than 3,600 mg of buffered aspirin daily.[4] However, it is important to note that this compound was withdrawn from the market in many countries due to severe adverse skin reactions.[1]
For researchers and drug development professionals, the choice between these or other NSAIDs in preclinical studies will depend on the specific research question, the desired dosing regimen, and the inflammatory model being used. The experimental protocols outlined above provide a foundation for designing studies to further elucidate the comparative efficacy and mechanisms of these and other anti-inflammatory compounds.
References
- 1. Anti-inflammatory activity of this compound in combination with aspirin or D-propoxyphene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the anti-inflammatory and anti-nociceptive activity of nitroaspirin and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Six-month, double-blind comparison of this compound with buffered aspirin in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioequivalence of Isoxicam Formulations
For researchers and professionals in drug development, understanding the bioequivalence of different drug formulations is critical for ensuring therapeutic interchangeability. This guide provides an objective comparison of various Isoxicam formulations, supported by experimental data, to elucidate their pharmacokinetic profiles and bioequivalence.
Pharmacokinetic Data Summary
The bioequivalence of different this compound formulations was evaluated based on key pharmacokinetic parameters. The following table summarizes the mean values obtained from a study in healthy male volunteers. The study compared intravenous (i.v.), intramuscular (i.m.), oral (capsule), and rectal (suppository) administrations of this compound. The oral and rectal formulations were found to be bioequivalent in terms of the total amount of drug absorbed.[1]
| Pharmacokinetic Parameter | Intravenous (150 mg) | Intramuscular (150 mg) | Oral Capsule (200 mg) | Rectal Suppository (200 mg) |
| Cmax (μg/mL) | - | 11.7 | 12.3 | Not explicitly stated, but bioequivalent to oral |
| Tmax (h) | - | 3 | 10 | Not explicitly stated, but bioequivalent to oral |
| AUC (Area Under the Curve) | Normalized | Normalized | Normalized | Normalized |
| Elimination Half-life (t½, h) | 28 | 24-28 | 24-28 | 24-28 |
| Bioavailability | 100% (Reference) | Complete | Complete | Complete |
Note: AUC values were normalized for dose and body weight and showed no significant differences among the various formulations.[1]
Experimental Protocols
The data presented above was derived from a bioequivalence study with a robust experimental design.
Study Design: A key study utilized a three-way crossover design for the intravenous, intramuscular, and oral formulations, involving 12 healthy male volunteers.[1] A separate study with 10 volunteers was conducted to compare the bioavailability of the suppository formulation relative to the oral capsules.[1]
Drug Administration:
-
Intravenous: 150 mg of this compound was administered as an injection.[1]
-
Intramuscular: A 150 mg dose was injected.[1]
-
Oral: A 200 mg dose was given in the form of two capsules.[1]
-
Rectal: A 200 mg dose was administered as a suppository.[1]
Sampling and Analysis: Plasma concentrations of this compound were measured up to 96 or 120 hours after administration.[1] A selective high-performance liquid chromatography (h.p.l.c.) method was employed to determine the drug concentrations in plasma samples.[1]
Pharmacokinetic Analysis: The plasma concentration-time data was analyzed to determine the key pharmacokinetic parameters. After intravenous administration, the data followed a two-compartment model, while a one-compartment model was adequate for the other routes of administration.[1] The elimination characteristics of this compound were found to be consistent across all routes of administration.[1]
Visualizing the Bioequivalence Study Workflow
The following diagram illustrates the typical workflow of a clinical bioequivalence study.
References
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Isoxicam
For researchers and scientists in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Isoxicam, a non-steroidal anti-inflammatory drug (NSAID), requires careful handling and disposal due to its chemical nature. Adherence to established protocols is essential to prevent environmental contamination and ensure a safe laboratory environment.
Improper disposal of pharmaceuticals like this compound, such as flushing them down the drain or discarding them in regular trash, can lead to the contamination of water supplies and soil.[1] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established guidelines under the Resource Conservation and Recovery Act (RCRA) to manage hazardous waste, which includes certain pharmaceuticals.[2]
Personal Protective Equipment and Handling
Before beginning any disposal procedure, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | NIOSH-approved respirator (if handling powders or creating aerosols) |
This data is synthesized from general laboratory safety guidelines for handling chemical compounds.
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound and any contaminated materials.
-
Segregation of Waste : Isolate all this compound waste, including the pure compound, solutions, and contaminated materials such as gloves, weigh boats, pipette tips, and empty containers.[1] This waste must be managed separately from regular laboratory trash.
-
Container Selection : Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.[1] For liquid waste containing this compound, consult your institution's Environmental Health and Safety (EHS) guidelines for appropriate containers.
-
Labeling : The hazardous waste container must be clearly marked with the words "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's EHS department.[1]
-
Storage : Store the sealed hazardous waste container in a secure, designated area away from incompatible materials.[1] This area should be clearly marked and accessible only to authorized personnel.
-
Arranging for Disposal : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[1] The primary and recommended method for the final disposal of hazardous pharmaceutical waste is high-temperature incineration at a permitted facility.[1][3]
-
Spill and Emergency Procedures : In the event of a spill, evacuate the immediate area and notify your supervisor and institutional EHS. Only trained personnel wearing appropriate PPE should perform cleanup. All materials used for spill cleanup must be disposed of as hazardous waste.[1]
Note on Empty Containers : Even empty containers or liners may retain product residue and should be disposed of in a safe manner.[4] Follow label warnings even after a container has been emptied.[4]
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed.
Caption: Disposal workflow for this compound waste.
Regulatory Framework
The disposal of pharmaceutical waste is regulated by various agencies to protect public health and the environment.[1] In the United States, the EPA's RCRA provides a framework for the management of hazardous waste.[2] It is the responsibility of the waste generator to determine if a pharmaceutical waste is classified as hazardous.[5] Many states have their own regulations that may be more stringent than federal laws.[2] Therefore, always consult your institution's specific guidelines and your local and state regulations.
References
Personal protective equipment for handling Isoxicam
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Isoxicam in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory when handling this compound to prevent inhalation, skin, or eye contact.[1] The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or other suitable material to prevent skin contact.[1][2] Double gloving is recommended when compounding, administering, and disposing of hazardous drugs.[3] |
| Eyes/Face | Safety goggles or face shield | Protects against splashes and dust, preventing potential eye irritation.[1][2][4] Standard eyeglasses are not a substitute. |
| Body | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing.[1] A disposable gown made of lint-free, low-permeability fabric is recommended.[3] |
| Respiratory | NIOSH-approved respirator | Recommended when handling the powder form, especially outside of a certified chemical fume hood, to avoid respiratory tract irritation.[1][2][4] |
Hazard Identification and Safe Handling
This compound is a non-steroidal anti-inflammatory drug (NSAID) that can be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[5] It may also cause respiratory irritation.[5] Although not classified as a hazardous substance by all sources, its toxicological properties have not been thoroughly investigated, warranting a cautious approach.[2]
Storage: Store in a dry, dark place. For short-term storage (days to weeks), maintain a temperature of 0 - 4°C. For long-term storage (months to years), store at -20°C.[6] Keep the receptacle tightly sealed.[5]
Operational and Handling Plan
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
1. Preparation and Weighing:
-
Ventilation: Always handle the solid form of this compound inside a certified chemical fume hood to minimize inhalation risks.[1]
-
Weighing: Use a dedicated weighing vessel and clean all instruments, such as spatulas, thoroughly before and after use.[1] Place a plastic-backed absorbent pad under the work area.[7]
-
Decontamination: Wipe down the weighing area and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) after handling.[1]
2. Dissolution:
-
Procedure: When dissolving, add the powdered this compound slowly to the solvent to prevent splashing.[1]
-
Ventilation: If the solvent is volatile, ensure this process is also performed within a fume hood with adequate ventilation.[1]
-
Labeling: Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date.[1]
3. Spill and Emergency Procedures:
-
In the event of a spill, evacuate the immediate area and notify your supervisor and institutional Environmental Health and Safety (EHS) department.[8]
-
Cleanup should only be performed by trained personnel wearing appropriate PPE.[8]
-
All materials used for spill cleanup must be disposed of as hazardous waste.[8]
4. First Aid Measures:
-
An eyewash station and safety shower should be readily accessible.[1]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[1][2]
-
Skin Contact: Rinse the affected skin area thoroughly with water. Remove contaminated clothing and shoes and consult a physician.[1][2]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical help.[1][2]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Waste Segregation: Isolate all this compound waste, including the pure compound, solutions, and contaminated materials (e.g., gloves, weigh boats, pipette tips, and empty containers).[8]
-
Waste Container: Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.[7][8] The container should be marked with "Hazardous Waste" and the name "this compound."[8]
-
Prohibited Disposal Methods: Never dispose of this compound by flushing it down the drain or mixing it with regular trash.[5][8] This can lead to contamination of water supplies and soil.[8]
-
Final Disposal: The primary method for the final disposal of hazardous pharmaceutical waste is high-temperature incineration at a permitted facility.[8] Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[8]
This compound Handling Workflow
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Buy this compound | 34552-84-6 | >98% [smolecule.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
